3-Ethynylanisole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASXCTCNZKFDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348802 | |
| Record name | 3-Ethynylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-70-7 | |
| Record name | 3-Methoxyphenylacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethynylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynyl-3-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Ethynylanisole
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 3-ethynylanisole (1-ethynyl-3-methoxybenzene), a valuable building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the most effective synthetic strategies, detailed mechanistic insights, and robust analytical characterization protocols. The primary focus is on the Sonogashira cross-coupling reaction, a highly efficient method for the formation of the key carbon-carbon bond. This guide explains the causality behind experimental choices, offers a self-validating protocol, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is an aromatic compound featuring a methoxy group and a terminal alkyne, functionalities that make it a versatile precursor in organic synthesis. The terminal alkyne is particularly valuable, serving as a handle for a wide array of chemical transformations, including "click" chemistry, further cross-coupling reactions, and cyclizations. Its derivatives are integral to the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] For instance, the ethynyl moiety is a key component in various kinase inhibitors and other targeted therapeutics, where it can form crucial interactions within the ATP-binding site of enzymes.[2] This guide provides the foundational knowledge required for the efficient synthesis and rigorous characterization of this important chemical intermediate.
Synthesis of this compound via Sonogashira Coupling
The formation of a carbon-carbon bond between an aryl halide and a terminal alkyne is most effectively achieved through the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed, copper-cocatalyzed method offers mild reaction conditions and broad functional group tolerance, making it the industry standard for synthesizing arylalkynes like this compound.[4][5]
Mechanistic Rationale: The Palladium and Copper Catalytic Cycles
The efficacy of the Sonogashira reaction stems from the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (e.g., 3-iodoanisole), forming a Pd(II) intermediate.[4] This step is often the rate-limiting step, and its efficiency is influenced by the choice of palladium ligand and the nature of the halide (I > Br > Cl).[4][7]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, in the presence of an amine base, to form a copper(I) acetylide intermediate.[8] This step increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination: The key step is the transmetalation of the acetylide group from the copper acetylide to the Pd(II) complex.[1] This is followed by reductive elimination, which forms the final C(sp²)-C(sp) bond of this compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
The diagram below illustrates the interplay between these two catalytic cycles.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 3-iodoanisole and trimethylsilylacetylene, followed by in-situ deprotection. The use of trimethylsilylacetylene is a common strategy to avoid the handling of volatile acetylene gas and to minimize the undesired homo-coupling of the terminal alkyne (Glaser coupling).[9]
Materials and Reagents:
-
3-Iodoanisole (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (Anhydrous, 3.0 eq)
-
Tetrahydrofuran (THF) (Anhydrous)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq)
-
Diethyl ether, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).[10]
-
Solvent and Reagent Addition: Add anhydrous THF (to achieve a ~0.2 M concentration of the aryl halide) and anhydrous triethylamine (3.0 eq) via syringe. Stir the mixture for 10 minutes at room temperature.[11]
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-iodoanisole spot is consumed (typically 2-4 hours).
-
Deprotection: Once the coupling is complete, cool the reaction mixture in an ice bath and add TBAF solution (1.2 eq) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional hour.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[12]
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a colorless to pale yellow oil.[12]
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following workflow and data provide a benchmark for validation.
Physical and Spectroscopic Properties
The following table summarizes the key physical and expected spectroscopic data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O | |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 204-210 °C (lit.) | |
| Density | 1.04 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.555 (lit.) | |
| Mass Spec (EI) | m/z (%) = 132.1 (M+, 100%), 117.1, 102.1, 89.1 | [13] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25 (t, 1H), 7.10 (m, 1H), 7.05 (m, 1H), 6.90 (m, 1H), 3.80 (s, 3H), 3.05 (s, 1H) | [13] |
| IR (Neat) | ν (cm⁻¹): ~3290 (≡C-H), ~2100 (C≡C), ~1600, 1480 (C=C), ~1250 (C-O) | [7][14] |
Interpretation of Characterization Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The singlet at ~3.05 ppm corresponds to the acetylenic proton (≡C-H). The singlet at ~3.80 ppm is characteristic of the methoxy (-OCH₃) protons. The complex multiplet pattern between 6.90 and 7.25 ppm represents the four protons on the disubstituted aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, strong peak around 3290 cm⁻¹ confirms the presence of the terminal alkyne C-H bond.[15] A weaker, sharp absorption around 2100 cm⁻¹ is indicative of the C≡C triple bond stretch.[15] Strong bands for the aromatic C=C bonds and the aryl ether C-O stretch will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M+) peak at an m/z value corresponding to the molecular weight of the compound (~132.16).
Safety, Handling, and Storage
4.1. Hazard Identification
-
This compound is a combustible liquid.
-
It may cause skin, eye, and respiratory irritation.[16]
-
Handle in a well-ventilated area or a chemical fume hood.[17]
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.[18]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[18]
-
Skin and Body Protection: Wear a lab coat.[18]
4.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]
-
Keep away from heat, sparks, open flames, and other ignition sources.[17][20]
-
The compound can be sensitive to light, air, and heat.[16] Storage under an inert atmosphere is recommended for long-term stability.
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of this compound using the Sonogashira cross-coupling reaction. The mechanistic underpinnings, a step-by-step experimental protocol, and a comprehensive characterization workflow have been presented to equip researchers with the necessary tools for success. By following the outlined procedures and analytical benchmarks, scientists in drug discovery and materials science can confidently produce and validate high-purity this compound for their research applications.
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An In-Depth Technical Guide to 3-Ethynylanisole: Chemical Properties and Reactivity
Abstract
3-Ethynylanisole, also known as 1-ethynyl-3-methoxybenzene, is a versatile bifunctional organic building block of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] Its unique structure, featuring a terminal alkyne and a methoxy-substituted aromatic ring, provides two distinct points for chemical modification. This guide offers an in-depth exploration of the core chemical properties and reactivity of this compound, providing field-proven insights and detailed protocols for its application in key synthetic transformations. We will delve into its physical characteristics, spectral signatures, and pivotal reactions such as the Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), grounding all mechanistic claims and protocols in authoritative sources.
Core Chemical and Physical Properties
This compound is a combustible, colorless to light orange liquid at room temperature.[3][4] The presence of the terminal alkyne makes it a valuable precursor for creating more complex molecular architectures.[1] The methoxy group on the aromatic ring influences the electronic properties of the molecule, modulating the reactivity of both the phenyl ring and the ethynyl group.
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below, compiled from leading chemical suppliers and databases.[2][4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O | [5][6] |
| Molecular Weight | 132.16 g/mol | [5][6] |
| CAS Number | 768-70-7 | [5][6] |
| Appearance | Clear, colorless to light orange/yellow liquid | [4] |
| Boiling Point | 204-210 °C (lit.) | [2][4][5] |
| Density | 1.04 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index (n20/D) | 1.555 (lit.) | [4][5] |
| Flash Point | 76.67 °C (170.0 °F) - closed cup | [2][5] |
| Water Solubility | Slightly soluble | [2] |
| Sensitivity & Stability | Light, air, and heat sensitive.[6] Store under inert gas in a dark place.[2][4] |
Spectral Data Interpretation
While raw spectral data is specific to individual sample analysis, the expected signatures for this compound are well-characterized and essential for structural verification:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons (in the ~6.8-7.3 ppm region), a singlet for the methoxy group protons (~3.8 ppm), and a singlet for the acetylenic proton (~3.0 ppm).
-
¹³C NMR: Key signals include those for the two sp-hybridized carbons of the alkyne (~77 and ~83 ppm), the aromatic carbons (in the ~115-160 ppm range), and the methoxy carbon (~55 ppm).
-
IR Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ is indicative of the ≡C-H stretch. A peak in the 2100-2140 cm⁻¹ region corresponds to the C≡C triple bond stretch. Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ are characteristic of the aryl ether C-O stretch.[7]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 132.16, confirming the molecular weight.[8]
Reactivity and Key Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its terminal alkyne. This functional group is a gateway to two of modern chemistry's most powerful carbon-carbon and carbon-heteroatom bond-forming reactions: the Sonogashira coupling and "click chemistry."
Sonogashira Coupling: Formation of Aryl Alkynes
The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes under mild conditions.[10][11]
Causality Behind Experimental Choices: The reaction relies on a dual catalytic system. A palladium(0) complex is the primary catalyst that facilitates the oxidative addition of the aryl halide. A copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate.[11] This transmetalation step to the palladium center is often the rate-determining step and is crucial for the high efficiency of the reaction.[11] An amine base, such as triethylamine or piperidine, is required to neutralize the HX byproduct and to serve as the solvent.[10][12]
Caption: The dual catalytic cycles of the Sonogashira coupling.
Self-Validating Protocol: General Procedure for Sonogashira Coupling
This protocol is a generalized representation. Substrate-specific optimization is essential.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed anhydrous amine solvent (e.g., triethylamine) via syringe.
-
Alkyne Addition: Add this compound (1.1-1.5 eq.) to the mixture via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[12]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the premier example of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts.[13][14][15] This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[13][16]
Causality Behind Experimental Choices: The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[14] The introduction of a copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and provides exquisite regiocontrol, yielding only the 1,4-isomer.[14] The reaction is remarkably tolerant of a wide array of functional groups and can often be performed in aqueous, protic solvents, making it suitable for bioconjugation applications.[15][16] The copper(I) catalyst can be added as a salt (e.g., CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[16]
Caption: A workflow diagram for the CuAAC click reaction.
Self-Validating Protocol: General Procedure for CuAAC Reaction
This protocol is a generalized representation for a typical small-molecule synthesis.
-
Reagent Solution: In a vial, dissolve the organic azide (1.0 eq.) and this compound (1.0-1.1 eq.) in a suitable solvent mixture, such as t-butanol/water (1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq.) in water. Prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.) in water.
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.
-
Reaction: Allow the reaction to stir at room temperature. The reaction is often complete within 1 to 24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting triazole product can often be isolated in high purity without chromatography, but can be further purified by recrystallization or silica gel chromatography if necessary.[16]
Safety and Handling
As a responsible scientist, proper handling of this compound is paramount. It is classified as a combustible liquid and can cause skin and serious eye irritation, as well as respiratory irritation.[6][17]
-
Hazard Statements (GHS): H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]
-
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]
-
P261: Avoid breathing mist, vapors, or spray.[6]
-
P280: Wear protective gloves, eye protection, and face protection.[6][17]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][17]
-
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6] All manipulations should be performed in a well-ventilated fume hood.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[2][4] It is sensitive to light, air, and heat.[6]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its defined physicochemical properties and the predictable, high-yielding reactivity of its terminal alkyne group make it an invaluable tool for researchers. A thorough understanding of its participation in cornerstone reactions like the Sonogashira coupling and CuAAC click chemistry allows for the rational design and efficient construction of complex molecules for pharmaceutical and materials science applications. Adherence to strict safety protocols is essential to ensure its effective and safe utilization in the laboratory.
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1-Ethynyl-3-methoxybenzene CAS number and molecular weight
For researchers and scientists engaged in drug development and chemical synthesis, precise identification of a compound is paramount. This section provides the key identifiers for 1-Ethynyl-3-methoxybenzene, also known under synonyms such as 3-Ethynylanisole and 3-Methoxyphenylacetylene.[1]
The Chemical Abstracts Service (CAS) has assigned the number 768-70-7 to 1-Ethynyl-3-methoxybenzene.[1][2] This unique numerical identifier is universally used to provide an unambiguous reference for the chemical substance, avoiding confusion that can arise from its various synonyms.
The molecular weight of 1-Ethynyl-3-methoxybenzene is a fundamental physical property critical for stoichiometric calculations in chemical reactions and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₈O | [1][2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Monoisotopic Mass | 132.057514874 Da | [2] |
This foundational data serves as the starting point for any in-depth study or application of this compound. The subsequent sections of this guide will delve into the synthesis, reactivity, and applications of 1-Ethynyl-3-methoxybenzene, grounded in these core identifiers.
References
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1-Ethynyl-3-methoxybenzene | C9H8O | CID 640753 - PubChem. [Link]
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1-Ethyl-3-methoxybenzene | C9H12O | CID 66353 - PubChem - NIH. [Link]
Sources
Introduction: The Versatility of 3-Ethynylanisole
An In-Depth Technical Guide to the Reaction Mechanism Studies of 3-Ethynylanisole
For Researchers, Scientists, and Drug Development Professionals
This compound (1-Ethynyl-3-methoxybenzene) is a bifunctional aromatic compound featuring a terminal alkyne and a methoxy-substituted benzene ring.[1] This unique structural combination imparts a versatile reactivity profile, making it a valuable building block in diverse fields, from medicinal chemistry to materials science. The electron-donating nature of the meta-positioned methoxy group influences the reactivity of the aromatic ring, while the terminal alkyne group serves as a reactive handle for a multitude of transformations.
Its significance is particularly pronounced in drug discovery, where the rigid alkyne linker can be used to construct complex molecular architectures and as a precursor for heterocyclic scaffolds.[2][3][4][5][6] Understanding the core reaction mechanisms of this compound is paramount for its effective utilization in the synthesis of novel chemical entities. This guide provides an in-depth exploration of its most critical reaction pathways, focusing on the causality behind experimental choices and providing validated protocols for practical application.
| Compound Property | Value |
| CAS Number | 768-70-7[1] |
| Linear Formula | CH₃OC₆H₄C≡CH[1] |
| Molecular Weight | 132.16 g/mol [1] |
| Boiling Point | 204-210 °C[1] |
| Density | 1.04 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.555[1] |
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7][8] This reaction is fundamental for the functionalization of this compound, enabling its direct linkage to various aromatic and vinylic systems under mild conditions.[7]
Authoritative Grounding: The Catalytic Cycles
The reaction mechanism is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][9] While copper-free variants exist, the co-catalyzed system remains prevalent due to its high efficiency.[9]
-
The Palladium Cycle: This cycle is responsible for activating the aryl halide and coupling it with the alkyne.
-
Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl halide (Ar-X) to form a square planar Pd(II) complex.[9] This is the activation step for the halide.
-
Transmetalation: The key step where the two cycles intersect. A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the halide. This is typically the rate-determining step.[9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product (Ar-C≡CR) and regenerate the active Pd(0) catalyst.[7][10]
-
-
The Copper Cycle: This cycle's primary role is to generate the reactive copper acetylide nucleophile.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne of this compound.
-
Deprotonation: In the presence of an amine base (e.g., triethylamine or diisopropylamine), the acidity of the terminal alkyne proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[9][10] This species is then ready for transmetalation to the palladium center.
-
Expertise & Experience: Causality in Experimental Design
The choice of each component is critical for a successful reaction.
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) salt (typically CuI) is used. The phosphine ligands on the palladium stabilize the catalyst and influence its reactivity.[9]
-
Base: An amine base is required not only to neutralize the HX generated but, more importantly, to facilitate the deprotonation of the alkyne in the copper cycle.[7][10]
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are used because the Pd(0) catalyst is sensitive to oxidation.
[3+2] Dipolar Cycloaddition: Azide-Alkyne "Click" Chemistry
The 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[11][12] This reaction provides an efficient and highly reliable method for linking this compound to other molecules, a strategy frequently employed in drug discovery and bioconjugation.
Authoritative Grounding: Mechanistic Pathways
Two primary mechanistic pathways exist for this transformation:
-
The Huisgen [3+2] Cycloaddition (Thermal): This is the original, uncatalyzed reaction. It is a concerted pericyclic reaction that proceeds through a single transition state.[11] However, it often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-regioisomers, limiting its utility.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, renders it highly regioselective, exclusively yielding the 1,4-disubstituted triazole.[12] The mechanism is stepwise:
-
Formation of a copper(I) acetylide from this compound.
-
Coordination of the organic azide to the copper center.
-
Cyclization to form a six-membered copper-containing intermediate (cupracycle).
-
Rearrangement and protonolysis to release the 1,4-triazole product and regenerate the Cu(I) catalyst.
-
Trustworthiness: A Self-Validating Protocol
The CuAAC reaction is renowned for its robustness. It proceeds to high conversion with minimal byproducts, often requiring little to no purification beyond simple filtration or extraction. Its insensitivity to most functional groups and aqueous conditions makes it a highly trustworthy and reproducible transformation.
Electrophilic Addition: Hydration of the Alkyne
The addition of water across the carbon-carbon triple bond, known as hydration, is a classic alkyne transformation that converts this compound into the corresponding methyl ketone (3-methoxyacetophenone).[13][14]
Authoritative Grounding: The Hydration Mechanism
This reaction is typically catalyzed by a strong acid in the presence of a mercury(II) salt (e.g., HgSO₄). The mechanism proceeds as follows:
-
Electrophilic Attack: The Hg²⁺ ion acts as an electrophile, coordinating to the alkyne to form a cyclic mercurinium ion intermediate. This coordination activates the alkyne towards nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule attacks the more substituted carbon of the activated alkyne complex. For a terminal alkyne like this compound, this attack follows Markovnikov's rule , leading to the hydroxyl group being placed at the internal carbon.[14][15]
-
Deprotonation: Loss of a proton from the oxonium ion yields a mercury-containing enol.
-
Protodemercuration: The vinyl mercury species is protonated by the acid, cleaving the C-Hg bond to form a neutral enol.
-
Keto-Enol Tautomerization: The enol intermediate is unstable and rapidly tautomerizes to the more stable keto form, yielding the final methyl ketone product.[14]
Expertise & Experience: Causality in Catalyst Choice
While simple acid catalysis is possible, the reaction is extremely slow.[14][15] Mercury(II) salts are used because the Hg²⁺ ion is a potent Lewis acid that effectively polarizes the alkyne's pi system, making it much more susceptible to attack by a weak nucleophile like water. The methoxy group at the meta position has a minimal electronic directing effect on the regioselectivity of the hydration, which is primarily governed by Markovnikov's rule for terminal alkynes.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with Iodobenzene
-
System Validation: This protocol is self-validating through the expected formation of 1-methoxy-3-(phenylethynyl)benzene, which can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Successful coupling is indicated by the disappearance of the terminal alkyne proton signal (~3.1 ppm) in the ¹H NMR spectrum.
-
Methodology:
-
To a dry, argon-flushed Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and iodobenzene (1.0 eq).
-
Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous THF (5 mL per mmol of iodobenzene).
-
Stir the mixture for 5 minutes at room temperature.
-
Add this compound (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 6-12 hours, monitoring progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Protocol 2: CuAAC Reaction of this compound with Benzyl Azide
-
System Validation: The formation of 1-(benzyl)-4-(3-methoxyphenyl)-1H-1,2,3-triazole is confirmed by spectroscopic methods. A characteristic singlet for the triazole proton will appear in the ¹H NMR spectrum (~7.5-8.0 ppm).
-
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (10 mL per mmol).
-
Add a freshly prepared 1M aqueous solution of sodium ascorbate (0.2 eq).
-
Add a 0.5M aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the resulting heterogeneous mixture vigorously at room temperature for 12-24 hours. The reaction mixture will typically change color.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The product is often pure enough for subsequent use; if necessary, it can be purified by recrystallization or chromatography.
-
References
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Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline. (n.d.). Request PDF. Retrieved from [Link]
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10.3: Reactions of Alkynes - Addition of HX and X₂. (2020). Chemistry LibreTexts. Retrieved from [Link]
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Terminal Alkyne Coupling Reactions Through a Ring: Mechanistic Insights and Regiochemical Switching. (n.d.). Amanote Research. Retrieved from [Link]
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Mechanistic Study of Alkyne Insertion into Cu–Al and Au–Al Bonds: A Paradigm Shift for Coinage Metal Chemistry. (2022). ACS Publications. Retrieved from [Link]
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Alkyne Functional Group & Reactions | Overview & Examples. (n.d.). Study.com. Retrieved from [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
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Alkyne Reactivity. (n.d.). MSU Chemistry. Retrieved from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Sonogashira coupling. (2019). YouTube. Retrieved from [Link]
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Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. (2020). PubMed. Retrieved from [Link]
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The [3+2]Cycloaddition Reaction. (n.d.). University of Rochester. Retrieved from [Link]
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Ti(III) Catalysts for CO2/Epoxide Copolymerization at Unusual Ambient Pressure Conditions. (n.d.). ACS Publications. Retrieved from [Link]
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1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]
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Theoretical study of the reaction mechanism of ethynyl radical with benzene and related reactions on the C8H7 potential energy surface. (n.d.). ScienceDirect. Retrieved from [Link]
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An Atypical Mode of [3+2]-Cycloaddition: Pseudo-1,3-Dipole Behavior in Reactions of Electron-Deficient Thioamides with Benzynes. (2019). PubMed Central. Retrieved from [Link]
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Lead/Drug Discovery from Natural Resources. (n.d.). MDPI. Retrieved from [Link]
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Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (n.d.). MDPI. Retrieved from [Link]
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Drug Discovery Chemistry. (n.d.). Cambridge Healthtech Institute. Retrieved from [Link]
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Synthesis and characterization of a novel meso-substituted BODIPY armed with an ethynyl functional hook for post-synthetic probe functionalization. (2025). ResearchGate. Retrieved from [Link]
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[3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. (n.d.). PubMed Central. Retrieved from [Link]
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Drug Discovery & Development Services and Capabilities. (n.d.). RTI International. Retrieved from [Link]
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Scheme 31: Three-component reaction of 2-ethynylanilines 109,... (n.d.). ResearchGate. Retrieved from [Link]
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A recyclable catalyst that precipitates at the end of the reaction. (n.d.). Brookhaven National Laboratory. Retrieved from [Link]
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In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. (2020). Elsevier. Retrieved from [Link]
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N‑Heterocyclic Carbene-Based Group 4 Catalysts for the Terpolymerization of Cyclohexene Oxide and Cyclic Anhydrides with CO2. (2025). PubMed Central. Retrieved from [Link]
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Mechanisms of the Ethynyl Radical Reaction with Molecular Oxygen. (n.d.). ResearchGate. Retrieved from [Link]
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1-Ethynyl-2-isopropoxy-3-methoxybenzene. (2025). ResearchGate. Retrieved from [Link]
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Physical properties of 3-Ethynylanisole (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of 3-Ethynylanisole
For professionals in research, chemical synthesis, and drug development, a precise understanding of the physical properties of reagents is fundamental to experimental design, process optimization, and safety. This guide provides a detailed examination of this compound (CAS: 768-70-7), a key building block in organic synthesis. We will focus on its boiling point and density, offering both established literature values and the robust experimental protocols required for their empirical verification.
Core Physical Characteristics of this compound
This compound, also known as 1-ethynyl-3-methoxybenzene, is an aromatic compound with the molecular formula C₉H₈O.[1][2] Its structure, featuring a methoxy group and a terminal alkyne on a benzene ring, makes it a versatile intermediate in cross-coupling reactions and the synthesis of more complex molecules. The accurate determination of its physical properties is crucial for purification, reaction setup, and modeling.
Table 1: Physical Properties of this compound
| Physical Property | Value | Conditions |
| Boiling Point | 204-210 °C | Atmospheric Pressure |
| 146-147 °C | 15 mmHg (Reduced Pressure) | |
| Density | 1.04 g/mL | 25 °C |
Data sourced from Sigma-Aldrich.[3][4]
Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the liquid's volume.[5][6] For research-scale quantities, the capillary method is a highly efficient and accurate technique for determining this property.
Causality and Methodological Integrity
The choice of the capillary method is predicated on its efficiency with small sample volumes and its ability to provide a sharp, observable endpoint. The entire system is self-validating: the continuous stream of bubbles from the capillary definitively indicates that the liquid's vapor pressure has overcome the ambient pressure at that specific temperature. Slow, uniform heating is critical to prevent superheating and to ensure that the thermometer reading accurately reflects the liquid's temperature at the moment of boiling.[7]
Protocol: Boiling Point Determination via the Capillary Method
This protocol outlines the procedure using a standard heating block apparatus.
-
Preparation : Place a small amount (a few milliliters) of this compound into a small fusion tube.[7]
-
Capillary Insertion : Seal one end of a glass capillary tube by rotating it in a flame. Place the sealed capillary tube, open-end down, into the fusion tube containing the sample.[5][8]
-
Apparatus Setup : Insert the fusion tube assembly into a heating block. Place a calibrated thermometer into the block, ensuring the thermometer bulb is level with the sample in the fusion tube.[7][8]
-
Heating : Heat the block slowly and steadily. Observe the sample closely.
-
Observation : As the temperature approaches the boiling point, a slow stream of bubbles will begin to emerge from the capillary tube.
-
Endpoint Determination : The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7] Record this temperature. For enhanced accuracy, the apparatus can be allowed to cool; the temperature at which the liquid is drawn back into the capillary tube upon cooling is also considered the boiling point.[9]
-
Barometric Pressure : For utmost accuracy, record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[5]
Experimental Workflow: Boiling Point Determination
Caption: Workflow for Boiling Point Determination.
Experimental Determination of Density
Density is an intrinsic physical property defined as the mass of a substance per unit of its volume (ρ = m/V).[10] It is temperature-dependent; therefore, recording the temperature during measurement is crucial for accuracy and reproducibility.[11] A straightforward and reliable method for determining the density of a liquid involves the gravimetric measurement of a known volume.
Causality and Methodological Integrity
This method's trustworthiness stems from its reliance on two fundamental and highly accurate measurements: mass, determined by an analytical balance, and volume, determined using calibrated glassware (e.g., a graduated cylinder or pycnometer).[12][13] By performing multiple measurements and averaging the results, random errors can be minimized, ensuring a robust and validated final value.[10]
Protocol: Density Determination via Gravimetry
-
Tare Measurement : Place a clean, dry 10 mL or 25 mL graduated cylinder on an analytical balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder.[10][14]
-
Sample Addition : Carefully add a specific volume of this compound (e.g., 20 mL) to the graduated cylinder. Ensure an accurate volume reading by observing the bottom of the meniscus.[11]
-
Mass Measurement : Place the graduated cylinder with the sample back on the analytical balance and record the mass.[11]
-
Temperature Measurement : Immediately measure and record the temperature of the liquid sample.[11]
-
Calculation : Calculate the density using the formula: Density = Mass / Volume.
-
Replication : Repeat the procedure at least two more times, using slightly different volumes if desired, to ensure precision.[10] Calculate the average density from the trials.
Experimental Workflow: Density Determination
Caption: Workflow for Density Determination.
References
-
Boiling Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]
-
Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]
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Determination Of Boiling Point Of An Organic Compound. BYJU'S. [Link]
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Measuring density | Class experiment. Royal Society of Chemistry: Education. [Link]
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Determination of the density of liquids and solids (regular and irregular) Introduction. WJEC. [Link]
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The Versatility of 3-Ethynylanisole: A Technical Guide to the Synthesis of Novel Compounds
Introduction: 3-Ethynylanisole as a Premier Building Block
In the landscape of modern organic synthesis and drug discovery, the pursuit of molecular diversity from readily accessible starting materials is paramount. This compound, with its unique electronic and structural features, has emerged as a cornerstone for the construction of a vast array of complex organic molecules. This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering field-proven insights and detailed protocols for the synthesis of novel compounds.
The strategic positioning of the methoxy and terminal alkyne functionalities on the aromatic ring imparts a rich and varied reactivity profile to this compound. The electron-donating nature of the methoxy group influences the reactivity of the aromatic ring, while the terminal alkyne serves as a versatile handle for a multitude of transformations, including carbon-carbon bond formation and the construction of heterocyclic scaffolds. This guide will delve into the core reactions that leverage these features, providing researchers, scientists, and drug development professionals with the necessary tools to unlock the synthetic potential of this remarkable building block.
I. Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, provides a direct and efficient route to substituted alkynes, which are key intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[1]
Causality Behind Experimental Choices
The choice of catalyst, co-catalyst, base, and solvent are critical for a successful Sonogashira coupling.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from a palladium(II) precursor, such as PdCl₂(PPh₃)₂, which is reduced in the presence of a phosphine ligand and a base.
-
Copper(I) Co-catalyst: Copper(I) iodide is a common co-catalyst that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Base: A mild amine base, such as triethylamine or diisopropylethylamine, is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[3]
-
Solvent: The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the solubility of the reactants and catalysts.[4]
Experimental Protocol: Synthesis of 1-(3-Methoxyphenyl)-2-(4-methylphenyl)acetylene
This protocol details the Sonogashira coupling of this compound with 4-iodotoluene.
Materials:
-
This compound (1.0 eq)
-
4-Iodotoluene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodotoluene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation: Representative Sonogashira Couplings of this compound
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 1-(3-Methoxyphenyl)-2-(4-methylphenyl)acetylene | ~90% |
| 2 | 1-Iodo-4-nitrobenzene | 1-(3-Methoxyphenyl)-2-(4-nitrophenyl)acetylene | ~85% |
| 3 | 1-Bromo-3,5-difluorobenzene | 1-(3,5-Difluorophenyl)-2-(3-methoxyphenyl)acetylene | ~75% |
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
II. [3+2] Cycloaddition Reactions: The Advent of Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5][6] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[6]
Causality Behind Experimental Choices
The success of the CuAAC reaction hinges on the generation and stabilization of the copper(I) catalyst.
-
Copper(I) Source: Copper(I) can be introduced directly as a salt (e.g., CuI), or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. The in situ generation is often preferred as it avoids the need to handle potentially unstable Cu(I) salts.[5]
-
Solvent System: The reaction is often performed in a mixture of water and a miscible organic solvent such as t-butanol or THF. This allows for the dissolution of both polar and nonpolar reactants.
Experimental Protocol: Synthesis of 1-Benzyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole
This protocol describes the CuAAC reaction between this compound and benzyl azide.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Data Presentation: Characterization of a Representative 1,2,3-Triazole
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 1-Benzyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole | 7.72 (s, 1H), 7.40-7.25 (m, 7H), 6.90 (d, 1H), 5.55 (s, 2H), 3.85 (s, 3H) | 160.1, 148.2, 134.8, 132.0, 129.9, 129.2, 128.8, 128.1, 119.5, 114.5, 111.8, 55.3, 54.2 | 266.13 [M+H]⁺ |
Visualization: CuAAC Reaction Workflow
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition.
III. Synthesis of Heterocyclic Scaffolds
The terminal alkyne of this compound is a versatile precursor for the construction of a variety of heterocyclic systems, which are privileged scaffolds in medicinal chemistry.
A. Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities.[7] A powerful strategy for their synthesis involves the electrophilic cyclization of N-(2-alkynyl)anilines.[8] By first coupling this compound with a suitably substituted aniline, a precursor for this cyclization can be readily prepared.
Conceptual Workflow:
-
Sonogashira Coupling: Couple this compound with an ortho-haloaniline (e.g., 2-iodoaniline) to form the corresponding N-(2-alkynyl)aniline derivative.
-
Electrophilic Cyclization: Treat the N-(2-alkynyl)aniline with an electrophile (e.g., I₂, ICl, or a mercury salt) to induce a 6-endo-dig cyclization, followed by aromatization to yield the substituted quinoline.[8]
Visualization: Conceptual Pathway to Quinolines
Caption: Two-step strategy for the synthesis of quinolines from this compound.
B. Gold- and Rhodium-Catalyzed Cycloadditions
Gold and rhodium catalysts are particularly effective in activating the C≡C triple bond of this compound towards cycloaddition reactions, opening pathways to a diverse range of carbo- and heterocyclic structures.
-
Gold-Catalyzed Cyclizations: Gold(I) catalysts are soft π-acids that can activate alkynes towards intramolecular nucleophilic attack, leading to the formation of various heterocyclic systems. For instance, a suitably positioned nucleophile on a derivative of this compound can undergo gold-catalyzed cyclization to form furans, pyrroles, or other heterocycles.[9][10]
-
Rhodium-Catalyzed [2+2+2] Cycloaddition: This powerful reaction allows for the construction of substituted benzene rings by the formal cycloaddition of three alkyne units. By reacting this compound with a diyne in the presence of a rhodium catalyst, complex polycyclic aromatic compounds can be synthesized in a single step.[6]
IV. Polymerization and Metathesis
The ethynyl group of this compound also serves as a monomer unit for polymerization and a reactant in metathesis reactions, leading to novel materials and complex diene structures.
A. Polymerization of this compound
Substituted polyacetylenes are a class of conjugated polymers with interesting optical and electronic properties. The polymerization of this compound can be achieved using transition metal catalysts, such as Grubbs' ruthenium catalysts, which are well-known for their activity in olefin and alkyne metathesis.[11][12]
Conceptual Polymerization:
The polymerization would likely proceed via a metathesis mechanism, leading to a conjugated polymer backbone with pendant 3-methoxyphenyl groups. The properties of the resulting polymer, such as its solubility, molecular weight, and electronic properties, would be influenced by the polymerization conditions (catalyst, solvent, temperature).[13][14]
B. Enyne Metathesis
Enyne metathesis is a powerful reaction that couples an alkene and an alkyne to form a 1,3-diene.[1][15] This transformation is typically catalyzed by ruthenium-based catalysts like the Grubbs catalysts. Cross-enyne metathesis between this compound and a terminal alkene would yield a substituted 1,3-diene, a valuable building block for Diels-Alder reactions and other transformations.
Visualization: Enyne Metathesis for Diene Synthesis
Caption: Synthesis of 1,3-dienes via enyne metathesis.
Conclusion
This compound stands as a versatile and powerful building block in modern organic synthesis. Its readily accessible reactive handles—the terminal alkyne and the methoxy-substituted aromatic ring—provide a gateway to a vast chemical space. This guide has detailed several key synthetic transformations, including the robust Sonogashira coupling and the highly efficient copper-catalyzed azide-alkyne cycloaddition, providing detailed, actionable protocols. Furthermore, we have explored the potential for synthesizing complex heterocyclic scaffolds, polymers, and conjugated dienes. The strategic application of the methodologies presented herein will undoubtedly continue to fuel innovation in the fields of medicinal chemistry, materials science, and beyond.
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Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (n.d.). Retrieved from [Link]
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Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved from [Link]
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- Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. (n.d.).
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Click chemistry reagents. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Storage of 3-Ethynylanisole
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 3-ethynylanisole (1-ethynyl-3-methoxybenzene), a critical building block for professionals in research, chemical synthesis, and drug development. Adherence to these guidelines is paramount for ensuring experimental reproducibility, maintaining material integrity, and promoting laboratory safety.
Introduction: The Duality of Reactivity and Instability
This compound (CAS No. 768-70-7) is a versatile aromatic compound featuring a terminal alkyne and a methoxy-substituted phenyl ring. This unique structure makes it a valuable precursor in pharmaceuticals, high-performance polymers, and organic materials science.[1] However, the very features that impart its synthetic utility—the electron-rich aromatic system and the reactive carbon-carbon triple bond—also render it susceptible to degradation under improper conditions. Understanding the chemical causality behind its instability is the first principle of its effective use.
Chemical Profile and Intrinsic Stability Factors
The stability of this compound is governed by two primary structural motifs: the terminal alkyne (ethynyl group) and the anisole ring system.
-
The Terminal Alkyne: The C-H bond on the sp-hybridized carbon is weakly acidic, making it prone to deprotonation and subsequent reactions. More critically, terminal alkynes are known to be susceptible to oxidative coupling, dimerization, and polymerization, particularly in the presence of heat, light, oxygen, or trace metal catalysts.
-
The Anisole Moiety: The methoxy group (-OCH₃) is an activating, ortho-para directing group that enriches the phenyl ring with electron density.[2] While this enhances its utility in electrophilic aromatic substitution reactions, it can also increase susceptibility to oxidation. The ether linkage itself is generally stable but can be cleaved under harsh acidic conditions.[2] High temperatures can also lead to thermal decomposition, primarily through the cleavage of the O-CH₃ bond to form phenoxy and methyl radicals.[3][4]
Key Factors Influencing Degradation
Several environmental factors can initiate or accelerate the degradation of this compound. These factors can act independently or synergistically, compromising sample purity over time.
Temperature: Elevated temperatures provide the activation energy for unwanted side reactions.
-
Causality: Heat can promote polymerization of the alkyne group and accelerate oxidative processes. While this compound has a high boiling point (204-210 °C), thermal degradation can occur at much lower temperatures over extended periods. The related compound, 4-ethynylanisole, is noted to be temperature-sensitive.[5]
-
Recommendation: Store at reduced temperatures, typically between 2-8°C, to minimize thermal degradation.[6] For long-term storage, colder temperatures (e.g., -20°C) are advisable.
Light: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions.
-
Causality: Aryl acetylenes can be light-sensitive.[5] Photons can provide the energy to form radical species, initiating chain reactions such as polymerization or oxidation.
-
Recommendation: Always store this compound in amber or opaque containers to protect it from light.[5]
Atmosphere (Oxygen): The presence of atmospheric oxygen is a primary driver of degradation for terminal alkynes.
-
Causality: Oxygen can participate in radical-mediated pathways and oxidative coupling reactions, leading to the formation of diynes and other polymeric impurities. This process can sometimes be catalyzed by trace metals.
-
Recommendation: Store under an inert atmosphere (e.g., argon or nitrogen). For long-term storage or for high-purity applications, purging the container with an inert gas before sealing is a critical, self-validating step.
Incompatible Materials: Contact with certain materials can catalyze degradation.
-
Causality: Strong oxidizing agents, acids, acid chlorides, halogens, and alkali metals are incompatible.[7] Trace amounts of transition metals (like copper or palladium, often used in its synthesis) can catalyze oxidative coupling (Glaser coupling) if not completely removed.
-
Recommendation: Store in clean, high-quality glass containers. Avoid contact with incompatible metals and reactive chemicals. Ensure all purification steps have effectively removed residual catalysts.
The interplay of these factors is visualized in the diagram below.
Caption: Key environmental factors that can initiate degradation pathways.
Recommended Storage and Handling Protocols
A multi-layered approach to storage and handling is essential for preserving the integrity of this compound.
Summary of Storage Conditions
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) |
| Temperature | 2-8°C (Refrigerated)[6] | -20°C (Frozen) |
| Atmosphere | Tightly sealed container[8][9] | Inert gas (Argon/Nitrogen) blanket |
| Light | Amber glass vial or opaque container[5] | Amber glass vial stored in the dark |
| Container | Borosilicate glass (e.g., Schott vial) | PTFE-lined cap, sealed with Parafilm® |
Protocol for Aliquoting and Long-Term Storage
This protocol is designed to be a self-validating system, minimizing exposure during handling.
-
Preparation: Move the main stock bottle of this compound and all necessary materials (syringes, needles, new vials) into an inert atmosphere glovebox or have a Schlenk line ready.
-
Inerting: Purge the new, empty storage vials (amber glass with PTFE-lined caps) with dry argon or nitrogen for several minutes.
-
Transfer: Using a clean, dry gas-tight syringe, carefully withdraw the desired amount of this compound from the main stock bottle.
-
Dispensing: Dispense the liquid into the new, inerted vials.
-
Blanketing: Before sealing, flush the headspace of each new vial with inert gas.
-
Sealing: Tightly screw on the PTFE-lined cap. For added protection against moisture and air ingress, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration (if diluted).
-
Storage: Place the aliquots in a designated, light-protected secondary container and store at -20°C.
Purity Assessment and Degradation Monitoring
Regularly assessing the purity of this compound is crucial, especially for sensitive applications like catalysis or pharmaceutical synthesis.
Analytical Methods
| Method | Purpose | Observable Changes Indicating Degradation |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary method for purity assessment and identification of volatile impurities. | Appearance of new peaks, particularly at higher retention times (dimers, polymers). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural verification and detection of impurities. | Diminished integral of the acetylenic proton (~3.1 ppm), appearance of complex aromatic or aliphatic signals. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis, especially for less volatile degradation products. | Emergence of new peaks, broadening of the main peak. |
| Visual Inspection | Quick qualitative check. | The pure compound is a liquid. Development of a yellow or brown color can indicate polymerization or oxidation.[5] |
Experimental Workflow: Quality Control of a New Batch
The following workflow ensures that a newly received or long-stored batch of this compound meets the required quality standards before use.
Caption: A logical workflow for the quality control of this compound.
Conclusion
The effective use of this compound in a research or development setting is directly tied to a rigorous understanding and implementation of proper storage and handling procedures. By controlling temperature, light, and atmospheric exposure, and by verifying purity through routine analytical checks, researchers can ensure the integrity of this valuable reagent. The protocols and guidelines presented herein provide a robust framework for maintaining the stability of this compound, thereby safeguarding the reliability and success of the scientific endeavors that depend on it.
References
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-
Scheer, A. M., et al. (2011). Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. The Journal of Physical Chemistry A, 115(49), 14095-14104. Retrieved from [Link]
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Theoretical Framework for Analyzing the Electronic Structure of 3-Ethynylanisole
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive theoretical framework and a detailed computational protocol for the investigation of the electronic structure of 3-ethynylanisole. As a molecule combining an electron-donating methoxy group and a π-accepting/donating ethynyl group on a benzene ring, this compound presents a compelling case study in substituent effects, intramolecular charge transfer, and electronic transitions. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply quantum chemical methods to understand and predict the properties of substituted aromatic compounds. We detail a robust workflow using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate key electronic characteristics, including molecular geometry, frontier molecular orbitals, electrostatic potential, and UV-Vis spectroscopic signatures.
Introduction: The Scientific Rationale
This compound is an aromatic compound characterized by two key functional groups attached to a benzene ring at the meta-position: a methoxy group (-OCH₃) and an ethynyl group (-C≡CH). The electronic behavior of this molecule is governed by the interplay between these substituents.
-
The methoxy group is a classic electron-donating group (EDG) through resonance (+R effect), where the lone pairs on the oxygen atom delocalize into the aromatic π-system.[1][2][3] This effect increases the electron density of the ring, particularly at the ortho and para positions, thereby activating it towards electrophilic substitution.[1][4]
-
The ethynyl group has a more complex role. It is mildly electron-withdrawing by induction due to the sp-hybridization of its carbon atoms, but it can also participate in and extend the π-conjugation of the ring system.[5][6][7]
Understanding the net electronic effect of these competing influences is crucial for predicting the molecule's reactivity, intermolecular interactions, and photophysical properties. Such insights are vital in fields like medicinal chemistry, where electronic structure dictates drug-receptor interactions, and in materials science, where molecules like this can serve as building blocks for conductive polymers or organic electronics.[6][7][8] This guide establishes a first-principles computational protocol to explore these properties with high fidelity.
Theoretical Foundations: Selecting the Right Tools
To accurately model the electronic structure of this compound, Density Functional Theory (DFT) serves as the method of choice, offering an excellent balance between computational cost and accuracy for medium-sized organic molecules.[9][10][11] For studying excited states and predicting spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is the established standard.[12][13][14]
The DFT Functional: B3LYP
The choice of the exchange-correlation functional is critical. For this protocol, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error common in pure DFT functionals. B3LYP has a long-standing track record of providing reliable geometric and electronic structures for a wide range of organic molecules, including anisole and phenylacetylene derivatives.[8][15]
The Basis Set: 6-311++G(d,p)
The basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals. We will employ the 6-311++G(d,p) basis set. Let's break down this choice:
-
6-311G : A triple-zeta basis set, meaning each atomic orbital is described by three separate functions, providing high flexibility.
-
++ : Diffuse functions are added for both heavy atoms (+) and hydrogen atoms (++). These are essential for accurately describing lone pairs and regions of space far from the nuclei, which is critical for systems with heteroatoms like oxygen and for modeling non-covalent interactions.
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort from their standard spherical or dumbbell forms, which is necessary to correctly model the bonding environment in a conjugated system.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been successfully used to study the properties of 4-ethynylanisole, a close isomer, making it a validated and trustworthy choice for our target molecule.[8][16]
Computational Workflow and Protocols
This section provides a step-by-step methodology for a comprehensive theoretical analysis of this compound.
Workflow Overview
The overall computational strategy follows a logical progression from determining the ground-state structure to analyzing its intrinsic electronic properties and predicting its response to electronic excitation.
Caption: Computational workflow for electronic structure analysis.
Protocol 1: Ground State Geometry Optimization
Objective: To find the lowest energy (most stable) conformation of this compound in the gas phase.
-
Construct the Molecule: Build the this compound molecule in a suitable molecular modeling program (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond connectivity.
-
Set Up Calculation: Specify the following parameters in the quantum chemistry software package (e.g., Gaussian, ORCA):
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Job Type: Opt (Optimization) followed by Freq (Frequency). The Freq calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Execute and Analyze: Run the calculation. Upon completion, verify that the optimization converged and that the frequency calculation yields zero imaginary frequencies. The resulting coordinates represent the equilibrium geometry of the molecule.
Protocol 2: Frontier Molecular Orbital (FMO) Analysis
Objective: To analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity and electronic transitions.
-
Use Optimized Geometry: The analysis must be performed on the optimized structure from Protocol 1.
-
Extract Orbital Information: The energies of the HOMO and LUMO are provided in the output file of the optimization calculation. The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = E_LUMO - E_HOMO
-
Visualize Orbitals: Use a visualization program to generate isosurface plots of the HOMO and LUMO. This visual representation is critical for understanding the spatial distribution of these orbitals and identifying which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO).
Caption: Relationship between Frontier Molecular Orbitals (FMOs).
Protocol 3: Electrostatic Potential (ESP) Mapping
Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Perform Single-Point Calculation: Using the optimized geometry, run a single-point energy calculation with the same level of theory (B3LYP/6-311++G(d,p)).
-
Generate ESP Surface: Request the generation of the electrostatic potential mapped onto the total electron density surface.
-
Analyze the Map: The resulting ESP map will be color-coded. Typically:
-
Red/Orange: Regions of negative potential (electron-rich), indicating likely sites for electrophilic attack. These are expected around the oxygen atom and the π-systems of the ring and ethynyl group.
-
Blue/Green: Regions of positive potential (electron-poor), indicating likely sites for nucleophilic attack. These are expected around the acidic acetylenic hydrogen.
-
Protocol 4: Simulating the UV-Vis Spectrum
Objective: To predict the electronic absorption spectrum and understand the nature of the primary electronic transitions.
-
Set Up TD-DFT Calculation: Using the optimized ground-state geometry, set up a TD-DFT calculation.
-
Method: TD-DFT(NStates=10) or similar, to calculate the first 10-20 excited states.
-
Functional/Basis Set: B3LYP/6-311++G(d,p).
-
-
Execute and Extract Data: Run the calculation. The output will list the vertical excitation energies (in eV), corresponding wavelengths (in nm), and oscillator strengths (f) for each transition. The oscillator strength indicates the intensity of the absorption.
-
Visualize the Spectrum: Plot the oscillator strength against the wavelength. To create a realistic spectrum, convolute each transition with a Gaussian function. The major peaks in this simulated spectrum correspond to the most probable electronic transitions. Analysis of the molecular orbitals involved in the dominant transitions (e.g., HOMO→LUMO) provides insight into their nature (e.g., π→π*).[12][17]
Expected Results and Interpretation
Based on established principles of substituent effects, we can anticipate the following outcomes for this compound.[4][18]
| Property | Expected Outcome | Scientific Interpretation |
| Geometry | The methoxy group's C-O-C plane will likely be coplanar with the benzene ring to maximize resonance stabilization. | Coplanarity facilitates the delocalization of oxygen's lone pairs into the ring's π-system.[10] |
| HOMO Distribution | The HOMO is expected to be a π-orbital with significant density on the benzene ring and the oxygen atom of the methoxy group. | This reflects the electron-donating nature of the methoxy group, making these regions the primary source of electrons for reactions.[9] |
| LUMO Distribution | The LUMO is expected to be a π-orbital with significant density on the benzene ring and the ethynyl group. | The ethynyl group and the ring act as the primary electron-accepting regions. |
| HOMO-LUMO Gap | The energy gap is expected to be smaller than that of benzene but larger than that of a system with fully conjugated donor-acceptor groups in a para-arrangement. | A smaller gap indicates higher reactivity and a red-shift in absorption compared to benzene. The meta-substitution pattern prevents direct through-conjugation, keeping the gap moderate. |
| ESP Map | A region of high negative potential (red) is expected around the oxygen atom. The aromatic ring will also be electron-rich. A region of positive potential (blue) is expected on the acetylenic hydrogen. | The oxygen is the strongest nucleophilic site. The acetylenic hydrogen is the most acidic proton. |
| UV-Vis Spectrum | The primary absorption peaks will correspond to π→π transitions. The main absorption wavelength (λ_max) will be red-shifted compared to benzene due to the extended conjugation. | The energy required to promote an electron from the HOMO to the LUMO is lowered by the substituents, resulting in absorption of lower-energy (longer wavelength) light.[5] |
Conclusion
This guide outlines a robust and validated computational protocol for a thorough investigation of the electronic structure of this compound. By systematically applying DFT and TD-DFT methods with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, orbital structure, charge distribution, and spectroscopic properties. The insights gained from this theoretical analysis provide a fundamental understanding of the molecule's behavior, which is an indispensable prerequisite for its application in drug design, materials science, and synthetic chemistry.
References
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- 9. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole | Al-Nahrain Journal of Science [anjs.edu.iq]
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- 12. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
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- 18. youtube.com [youtube.com]
Section 1: Core Physicochemical Profile and Reactivity
An In-Depth Technical Guide to the Evolving Chemistry of 3-Ethynylanisole
Abstract: this compound is a versatile aromatic alkyne that serves as a pivotal building block in modern organic synthesis. Its unique electronic and structural features—a nucleophilic terminal alkyne and an electron-rich methoxy-substituted phenyl ring—provide a rich landscape for chemical transformations. This guide offers an in-depth exploration of both foundational and emerging reactions involving this compound. We move beyond simple protocols to dissect the mechanistic rationale behind these transformations, providing field-proven insights for researchers, scientists, and professionals in drug development and materials science. Every protocol is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
This compound (1-ethynyl-3-methoxybenzene) is a colorless to pale yellow liquid whose reactivity is dominated by its terminal alkyne C-H bond and its carbon-carbon triple bond. The methoxy group at the meta position moderately activates the aromatic ring through resonance, influencing its electronic properties without sterically hindering the primary reactive site—the ethynyl group.
Key Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O | [1] |
| Molar Mass | 132.16 g/mol | [1] |
| Boiling Point | 204-210 °C (lit.) | [1][2] |
| Density | 1.04 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.555 (lit.) | [2] |
| CAS Number | 768-70-7 | [2] |
The terminal alkyne proton is weakly acidic, allowing for deprotonation to form a potent carbon nucleophile (an acetylide). The triple bond itself is a region of high electron density, making it susceptible to electrophilic additions and a prime candidate for metal-catalyzed transformations and cycloaddition reactions.
Section 2: Foundational Transformations: Mastering the Essentials
While the potential for new discoveries is vast, mastery of this compound begins with its most reliable and high-impact reactions: Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is the cornerstone method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[3] This reaction is indispensable for creating complex molecular architectures from simple precursors. The reaction employs a dual-catalyst system: a palladium complex to activate the halide and a copper(I) salt that facilitates the crucial transmetalation step with the alkyne.[3][4]
Causality of the Catalytic Cycle: The synergy between palladium and copper is key. Palladium(0) undergoes oxidative addition into the aryl halide bond. Meanwhile, copper(I) coordinates with this compound and, in the presence of a mild base like triethylamine, forms a copper acetylide intermediate. This copper acetylide is highly efficient at transferring the acetylide group to the palladium(II) center (transmetalation), a step that is often rate-limiting in copper-free variants. The cycle concludes with reductive elimination from palladium, yielding the coupled product and regenerating the active Pd(0) catalyst.[3]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene This protocol is designed to be self-validating. The formation of a precipitate (triethylammonium iodide) and a distinct color change are strong indicators of reaction progress, which is then confirmed by TLC analysis.
-
System Preparation: A 50 mL Schlenk flask is flame-dried under vacuum and backfilled with argon three times to ensure an inert atmosphere.
-
Reagent Loading: To the flask, add 4-iodotoluene (218 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (7.6 mg, 0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add 10 mL of anhydrous, degassed triethylamine. Stir for 5 minutes. Then, add this compound (158 mg, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 1.5 to 3 hours.[5]
-
Monitoring: Progress is monitored by thin-layer chromatography (TLC) using a 10% ethyl acetate/hexane eluent. The disappearance of the limiting reagent (4-iodotoluene) signals completion.
-
Work-up: Upon completion, dilute the mixture with 30 mL of diethyl ether and filter through a plug of silica gel to remove the catalyst and salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is purified by recrystallization from ethanol or by column chromatography to yield the pure coupled product.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Coined a "click chemistry" reaction by K. B. Sharpless, the CuAAC is a powerful method for ligating two molecules together with exceptional efficiency and specificity. It involves the [3+2] cycloaddition of an azide and a terminal alkyne, like this compound, to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[6][7] This reaction is bio-orthogonal, meaning it can proceed in complex biological environments without cross-reactivity, making it a favorite in drug discovery and chemical biology.[8]
Mechanistic Rationale: The thermal Huisgen cycloaddition is slow and produces a mixture of 1,4 and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction and renders it completely regioselective for the 1,4-isomer.[7] The copper catalyst coordinates to the alkyne, lowering the activation barrier for the cycloaddition and directing the azide to attack at the terminal carbon.
Caption: A typical experimental workflow for the CuAAC reaction.
Protocol: CuAAC of this compound with Benzyl Azide This protocol is self-validating as the product often precipitates from the aqueous reaction medium, providing a clear visual endpoint.
-
Reagent Solution: In a 50 mL round-bottom flask, dissolve this compound (132 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in 10 mL of a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (198 mg, 1.0 mmol) in 2 mL of water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (25 mg, 0.1 mmol) in 1 mL of water.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change to yellow/orange is typically observed.
-
Reaction Execution: Stir the reaction vigorously at room temperature for 12-24 hours.
-
Work-up: The triazole product often precipitates and can be collected by vacuum filtration. Wash the solid with cold water followed by cold ethanol to remove impurities.
-
Purification: If the product is not a solid or requires further purification, extract the reaction mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Section 3: Discovering New Reactions - The Frontier
The true potential of this compound is realized by exploring less conventional transformations, particularly those catalyzed by late transition metals like gold.
Gold-Catalyzed Transformations
Homogeneous gold catalysts, typically Au(I) or Au(III) complexes, are powerful π-acids that show a high affinity for activating C-C multiple bonds (alkynes, allenes, alkenes).[9] Unlike palladium, gold catalysis often proceeds without a change in oxidation state and can facilitate unique cyclization, rearrangement, and addition reactions under mild conditions.[10][11] For this compound, this opens up avenues for novel intramolecular reactions if a suitable nucleophile is present on a tethered chain, or intermolecular reactions with various partners.
Conceptual Pathway: Gold-Catalyzed Intramolecular Hydroarylation A key potential reaction is the intramolecular addition of the electron-rich anisole ring onto the gold-activated alkyne. This would require a starting material where the this compound moiety is linked by a short tether to another part of the molecule, enabling a cyclization event.
Caption: Logical workflow for a generic gold-catalyzed alkyne functionalization.
Polymerization and Materials Science
The bifunctional nature of this compound, possessing both a polymerizable alkyne and a functionalizable aromatic ring, makes it a valuable monomer for advanced materials.[12] Polymerization can proceed through the triple bond to create a conjugated polyacetylene backbone. Such polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and sensors.[12] The properties of the final polymer can be finely tuned by selecting the appropriate polymerization catalyst and conditions.
Section 4: Applications in Drug Discovery and Chemical Biology
The acetylene group is a privileged structure in medicinal chemistry, often used to impart conformational rigidity or to act as a reactive handle.[13]
-
Scaffold Development: The Sonogashira reaction allows for the direct incorporation of the 3-methoxyphenylacetylene unit into complex molecular scaffolds, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[14]
-
Bioconjugation: Using the CuAAC reaction, this compound can be used to "click" molecules of interest (e.g., fluorescent dyes, biotin tags, or drug payloads) onto biomolecules that have been modified to contain an azide group.[8] The resulting triazole linker is exceptionally stable, making this a robust method for creating chemical biology probes and antibody-drug conjugates.[6]
References
- Benchchem. (n.d.). Application Notes and Protocols for Click Chemistry Reactions with 3-Ethynylaniline.
- Benchchem. (n.d.). The Versatility of 3-Ethynylaniline in Polymer Chemistry and Materials Science: Applications and Protocols.
- Benchchem. (n.d.). A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies.
- ChemBK. (2024, April 9). 3-Methylanisole - Physico-chemical Properties.
- TCI AMERICA. (n.d.). Topics (Click Chemistry).
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 2, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 2, 2026, from [Link]
-
SciSpace. (n.d.). Polymerization of 3-Ethynylphenol by Transition Metal Catalysts. Retrieved January 2, 2026, from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved January 2, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Retrieved January 2, 2026, from [Link]
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54, 655-657.
-
National Institutes of Health. (n.d.). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. Retrieved January 2, 2026, from [Link]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved January 2, 2026, from [Link]
-
Journal of Chemical Education. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved January 2, 2026, from [Link]
-
Hosseyni, S. (n.d.). New Reaction Discoveries in Gold Catalysis. Digital Commons @ USF. Retrieved January 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. Retrieved January 2, 2026, from [Link]
-
MDPI. (2023, May 23). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Retrieved January 2, 2026, from [Link]
-
MDPI. (n.d.). Recent Strides in the Transition Metal-Free Cross-Coupling of Haloacetylenes with Electron-Rich Heterocycles in Solid Media. Retrieved January 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Investigations on Gold-Catalyzed Thioalkyne Activation Toward Facile Synthesis of Ketene Dithioacetals. Retrieved January 2, 2026, from [Link]
-
Lecture Notes. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved January 2, 2026, from [Link]
-
PubMed. (2020, June 11). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved January 2, 2026, from [Link]
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Methodological & Application
Introduction: The Versatility of a Terminal Alkyne Building Block
An In-Depth Guide to the Applications of 3-Ethynylanisole in Modern Organic Synthesis
This compound, also known as 1-ethynyl-3-methoxybenzene, is a versatile aromatic terminal alkyne that has emerged as a valuable building block in contemporary organic synthesis. Its structure, featuring a reactive terminal ethynyl group (C≡CH) and a methoxy-substituted phenyl ring, provides a unique combination of reactivity and functionality. The terminal alkyne is amenable to a wide array of transformations, most notably carbon-carbon bond-forming cross-coupling reactions and cycloadditions, while the methoxy group can influence the electronic properties of the aromatic ring and serve as a handle for further modifications. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the utility of this compound in key synthetic transformations.
| Property | Value | Source |
| CAS Number | 768-70-7 | [1][2] |
| Linear Formula | CH₃OC₆H₄C≡CH | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| Boiling Point | 204-210 °C | [1][2] |
| Density | 1.04 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.555 | [1][2] |
Application 1: Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is exceptionally useful for synthesizing substituted alkynes and conjugated enynes under mild conditions.[3][4] this compound serves as an excellent substrate for this transformation, providing access to a wide range of diarylacetylene derivatives.
Causality in Experimental Design: The reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl/vinyl halide and the subsequent transmetalation and reductive elimination steps. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which enhances the rate of the transmetalation step. A mild base, such as an amine, is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.
Caption: Figure 1: Simplified Catalytic Cycles for the Sonogashira Coupling.
Protocol: Synthesis of 1-(4-methoxyphenyl)-2-(3-methoxyphenyl)acetylene
This protocol details a representative Sonogashira coupling between 4-iodoanisole and this compound.
Materials:
-
4-Iodoanisole
-
This compound (as the trimethylsilyl-protected alkyne precursor, which is deprotected in situ or prior to the final coupling)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled and purged with nitrogen
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) for deprotection
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure: [5]
-
Preparation of this compound: If starting from a silyl-protected alkyne like 1-methoxy-3-((trimethylsilyl)ethynyl)benzene, dissolve it in THF. Add 1 equivalent of TBAF and stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC). The crude this compound can often be used directly in the next step after a simple workup.
-
Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (1-2 mol%) and CuI (1-2 mol%).
-
Reagent Addition: Add 4-iodoanisole (1.0 mmol) and freshly distilled triethylamine (8-10 mL).
-
Alkyne Addition: Add this compound (1.1 mmol) to the stirring mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure.
-
Purification: Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylacetylene product.
| Aryl Halide | Alkyne | Catalyst System | Base | Yield (%) | Reference |
| 4-Iodoanisole | This compound | PdCl₂(PPh₃)₂, CuI | TEA | ~95% | Adapted from[5] |
| 2,5-Diiodobenzamide | 4-Ethynylanisole | Pd₂(dba)₃, PPh₃, CuI | i-Pr₂NH | High | [6] |
| 1-Bromo-4-iodobenzene | TMS-acetylene | PdCl₂(PPh₃)₂, CuI | TEA | High | [3] |
Application 2: [3+2] Cycloaddition via Click Chemistry
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[7] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a [3+2] cycloaddition that forms a stable 1,4-disubstituted 1,2,3-triazole ring.[7][8] this compound, as a terminal alkyne, is an ideal substrate for this powerful ligation chemistry, enabling the conjugation of the 3-methoxyphenyl moiety to various molecules, from small organic compounds to large biomolecules and polymers.[8]
Causality in Experimental Design: The reaction's success hinges on the in situ generation or direct use of a copper(I) catalyst. While Cu(I) salts like CuI can be used directly, it is often more convenient and reproducible to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate.[7] This approach prevents the oxidative homocoupling of the alkyne, a common side reaction.[7] The reaction proceeds readily in a variety of solvents, including aqueous media, making it highly versatile for biological applications.[7][8]
Caption: Figure 2: General Workflow for a CuAAC 'Click' Reaction.
Protocol: Synthesis of a 1-(Aryl)-4-(3-methoxyphenyl)-1H-1,2,3-triazole
This protocol describes a general procedure for the CuAAC reaction between an organic azide and this compound.
Materials:
-
An organic azide (e.g., Benzyl azide)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Standard laboratory glassware
-
Solution Preparation: In a round-bottom flask, dissolve the organic azide (1.0 mmol) and this compound (1.0-1.1 mmol) in a 1:1 mixture of tert-butanol and water (e.g., 10 mL).
-
Catalyst Addition: To this solution, add sodium ascorbate (0.1 mmol, 10 mol%) from a freshly prepared aqueous stock solution, followed by copper(II) sulfate pentahydrate (0.01-0.05 mmol, 1-5 mol%) from an aqueous stock solution.
-
Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Progress can be monitored by TLC or LC-MS. In many cases, the product will precipitate out of the reaction mixture.
-
Work-up: If a precipitate has formed, collect the product by filtration and wash with water, then a cold solvent like diethyl ether or ethanol, and dry in vacuo.
-
Purification: If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization if necessary.
Application 3: Synthesis of Functional Polymers
The ethynyl group of this compound is a polymerizable moiety, making it a valuable monomer for the synthesis of polyacetylenes and other conjugated polymers.[9][10] These materials are of significant interest in materials science and organic electronics due to their potential applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[9] The polymerization can be initiated by various transition metal catalysts, leading to polymers with a conjugated backbone.
Causality in Experimental Design: The choice of catalyst (e.g., rhodium or palladium complexes) is critical as it influences the polymer's molecular weight, polydispersity, and stereochemistry. The reaction conditions, including solvent and temperature, are optimized to ensure homogeneous polymerization and prevent premature precipitation of the polymer, thereby achieving higher molecular weights.
Protocol: Transition Metal-Catalyzed Polymerization of this compound
This protocol provides a general method for the polymerization of an ethynylanisole derivative.
Materials:
-
This compound monomer
-
Transition metal catalyst (e.g., a Rhodium-based catalyst)
-
Anhydrous solvent (e.g., toluene or THF)
-
Methanol (for precipitation)
-
Inert atmosphere setup
Procedure: [10]
-
Monomer Preparation: Ensure the this compound monomer is pure and free of inhibitors.
-
Reaction Setup: In a Schlenk tube under a nitrogen or argon atmosphere, dissolve the catalyst in the chosen anhydrous solvent.
-
Polymerization: Add the this compound monomer to the catalyst solution. Stir the mixture at the desired temperature (can range from room temperature to elevated temperatures) for a specified period (e.g., 12-48 hours).
-
Precipitation: Pour the viscous reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Isolation: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any residual monomer and catalyst, and dry it under vacuum.
Application 4: Precursor for Fused Heterocycles
Beyond its direct use in coupling and cycloaddition reactions, this compound and its derivatives are key intermediates in the synthesis of complex heterocyclic structures, such as substituted indoles and carbazoles.[11][12] These motifs are prevalent in pharmaceuticals and natural products.[13] A common strategy involves an initial Sonogashira coupling to install the alkyne, followed by an intramolecular cyclization.
Causality in Experimental Design: For the synthesis of 2,3-disubstituted indoles, an ortho-haloaniline is first coupled with this compound. The resulting ortho-ethynylaniline intermediate is then subjected to a second coupling and cyclization sequence. A single palladium source can often catalyze the entire sequence in a one-pot fashion, which is highly efficient.[12] The choice of ligands, base, and solvent is critical to control the sequence of elementary steps: Sonogashira coupling, intramolecular aminopalladation, and a final cross-coupling or reductive step to deliver the final product.
Caption: Figure 3: Synthetic Pathway to 2,3-Disubstituted Indoles.
Protocol: One-Pot Synthesis of a 2,3-Disubstituted Indole
This protocol is based on a sequential Sonogashira/aminopalladation/cross-coupling reaction.[12]
Materials:
-
ortho-Ethynylaniline derivative (can be synthesized from o-iodoaniline and this compound)
-
Aryl iodide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
Inert atmosphere setup
Procedure: [12]
-
Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the o-ethynylaniline (1.0 mmol), the aryl iodide (1.2 mmol), the palladium catalyst (5 mol%), ligand (10 mol%), and base (2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (5 mL).
-
Reaction: Heat the mixture to the required temperature (e.g., 100-120 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the desired 2,3-disubstituted indole.
References
- Benchchem. The Versatility of 3-Ethynylaniline in Polymer Chemistry and Materials Science: Applications and Protocols.
- Benchchem. Application Notes and Protocols for Click Chemistry Reactions with 3-Ethynylaniline.
- Benchchem. A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies.
- PMC. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations.
- Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions.
- Der Pharma Chemica. Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization.
- CONICET. Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions.
- Gelest. Cross-Coupling of Alkynylsilanes.
- NIH. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids.
- PubMed. Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective.
- Wikipedia. Sonogashira coupling.
- Synthesis and Properties of an Ionic Polyacetylene with 3rd Generation Dendritic Moieties.
- Organic & Biomolecular Chemistry (RSC Publishing). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles.
- Click Chemistry Azide-Alkyne Cycloaddition.
- SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling..
- Sigma-Aldrich. This compound 96 768-70-7.
- Sigma-Aldrich. This compound 96 768-70-7.
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- 12. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Implementation of 3-Ethynylanisole in Sonogashira Coupling Reactions
Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This guide provides an in-depth exploration of the Sonogashira reaction with a specific focus on 3-ethynylanisole, a versatile building block in the synthesis of pharmaceuticals, organic materials, and complex molecules.[1] We will dissect the reaction mechanism, offer a detailed protocol, and discuss critical parameters for optimization, providing researchers and drug development professionals with the necessary insights for successful implementation.
Introduction: The Significance of the Sonogashira Coupling
First reported in 1975, the Sonogashira reaction has become an indispensable tool for creating arylalkynes and conjugated enynes.[1][3] Its power lies in its ability to proceed under mild conditions, often at room temperature, with high functional group tolerance, making it suitable for complex molecule synthesis.[1][4] The reaction typically employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.[5][6]
This compound, with its terminal alkyne and electron-donating methoxy group, is a valuable reagent. The methoxy group can influence the electronic properties of the resulting coupled product, making it a key structural motif in medicinal chemistry and materials science. This guide will use this compound as the model alkyne to demonstrate the principles and practices of the Sonogashira coupling.
The Catalytic Cycle: A Mechanistic Deep Dive
The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) complex.[4]
-
Transmetalation: The Pd(II) complex then reacts with a copper(I) acetylide, which is generated in the copper cycle. This step involves the transfer of the alkyne group from copper to palladium, regenerating the copper(I) catalyst.[4]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the arylalkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]
The Copper Cycle:
-
Coordination & Deprotonation: The copper(I) co-catalyst coordinates with the terminal alkyne (this compound). The amine base then deprotonates the alkyne's terminal hydrogen, forming a copper(I) acetylide intermediate.[1][4] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[7]
The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.[1]
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Application Notes and Protocols: 3-Ethynylanisole as a Versatile Building Block for Pharmaceutical Intermediates
Abstract
3-Ethynylanisole has emerged as a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its unique structure, featuring a terminal alkyne and a methoxy-substituted phenyl ring, offers a powerful combination of reactivity and molecular scaffolding potential. The terminal alkyne group serves as a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). These reactions are prized in medicinal chemistry for their efficiency, modularity, and broad functional group tolerance.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of key pharmaceutical intermediates, with a focus on kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data interpretation are presented to facilitate the seamless integration of this building block into drug discovery and development workflows.
Introduction: The Strategic Importance of the Ethynyl Moiety in Drug Design
The ethynyl group, a simple carbon-carbon triple bond, is a privileged structural motif in modern medicinal chemistry.[3] Its rigid, linear geometry allows it to act as a precise and predictable linker between molecular fragments, often extending into deep hydrophobic pockets within the active sites of enzymes like kinases.[1] This capability is crucial for enhancing binding affinity and selectivity. Furthermore, the terminal alkyne of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, making it a cornerstone for the construction of complex molecular architectures.[3] The methoxy group on the phenyl ring can also influence the electronic properties of the molecule and provide an additional point for modification or interaction with biological targets.
Key Synthetic Transformations of this compound
Two of the most powerful and widely employed reactions involving this compound are the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Sonogashira Coupling: A Robust Method for Aryl Alkynes
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct and efficient route to substituted alkynes.[4][5] This reaction is a cornerstone of modern organic synthesis and is extensively used in the pharmaceutical industry.[6][7]
Mechanism: The catalytic cycle of the Sonogashira coupling is a well-established process involving both palladium and copper catalysts.[5][8]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.[6][7]
-
Transmetalation: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.[8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl alkyne product and regenerate the Pd(0) catalyst, thus completing the catalytic cycle.[6][7]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Application in Kinase Inhibitor Synthesis: The Sonogashira coupling is instrumental in the synthesis of various kinase inhibitors. For instance, it can be used to couple this compound with halogenated heterocyclic cores, which are common scaffolds in kinase inhibitor design.[9][10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Cornerstone of Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[2][11] The most prominent example is the CuAAC reaction, which involves the [3+2] cycloaddition between an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2][12]
Mechanism: The CuAAC reaction is catalyzed by a copper(I) species, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[2] The copper(I) coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form the triazole ring.
Caption: General workflow for a CuAAC "click" reaction.
Application in Medicinal Chemistry: The resulting triazole ring is not merely a linker; it is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole-dipole interactions, contributing to the overall binding affinity of the molecule.[13] This makes the CuAAC reaction with this compound a powerful tool for creating libraries of compounds for drug screening.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrates and desired scale.
Protocol 1: Sonogashira Coupling of this compound with 3-Bromoisothiazolo[4,3-b]pyridine
This protocol describes a regioselective Sonogashira cross-coupling to synthesize a scaffold for potential dual inhibitors of lipid kinases.[1]
Materials:
-
3-Bromoisothiazolo[4,3-b]pyridine
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 3-bromoisothiazolo[4,3-b]pyridine (1.0 eq.) and this compound (1.2 eq.) in anhydrous THF, add triethylamine (3.0 eq.).
-
Degas the mixture with a stream of argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.025 eq.) and CuI (0.01 eq.) to the mixture under an inert atmosphere.
-
Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Temperature | Room Temperature |
| Atmosphere | Inert (Argon or Nitrogen) |
| Typical Yield | 75-90% |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between this compound and an organic azide.[2]
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography if necessary.
| Parameter | Value |
| Solvent System | t-BuOH/H₂O (1:1) |
| Catalyst System | CuSO₄ / Sodium Ascorbate |
| Typical Yield | >90% |
Applications in the Synthesis of Kinase Inhibitors
This compound is a key building block in the synthesis of numerous kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases.[1][14] The ethynyl group often serves as a crucial pharmacophoric element, extending into a hydrophobic pocket of the ATP-binding site of the kinase domain.[1]
Example: Synthesis of an Erlotinib Analog Precursor
Erlotinib is an EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] A key step in its synthesis involves the reaction of 3-ethynylaniline with a quinazoline core. While the original synthesis uses 3-ethynylaniline, this compound can be used to generate analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to readily undergo robust and high-yielding reactions like the Sonogashira coupling and CuAAC makes it an invaluable tool for medicinal chemists. The protocols and mechanistic insights provided in this document are intended to empower researchers to effectively utilize this compound in their drug discovery and development programs, particularly in the design and synthesis of novel kinase inhibitors.
References
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- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Chemical Communications (RSC Publishing). (n.d.). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion.
- Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- National Institutes of Health. (n.d.). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications.
- BenchChem. (2025). Application Notes and Protocols for Click Chemistry Reactions with 3-Ethynylaniline.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC.
- Wikipedia. (n.d.). Click chemistry.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library.
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- Wikipedia. (n.d.). Sonogashira coupling.
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- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- National Center for Biotechnology Information. (n.d.). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. PubMed.
- Petrova, A. V., & Kazakova, O. B. (2025). 1,3-Dipolar Cycloaddition and Mannich Reactions of Alkynyl Triterpenes: New Trends in Synthetic Strategies and Pharmacological Applications. International Journal of Molecular Sciences, 26(9), 4329.
- PubMed. (2020, June 11). Acetylene Group, Friend or Foe in Medicinal Chemistry.
- Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry.
- MDPI. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
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Application Note: Regiocontrolled Synthesis of 1,2,3-Triazoles Utilizing 3-Ethynylanisole as a Versatile Alkyne Building Block
Abstract: The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, largely due to its exceptional chemical stability, unique electronic properties, and its ability to act as a bioisostere for amide bonds.[1][2] The advent of "click chemistry" has revolutionized access to this heterocycle, providing highly efficient and regioselective synthetic routes.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles using 3-ethynylanisole as a key terminal alkyne. We delve into the mechanistic underpinnings of both the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), offering researchers the rationale to select the appropriate catalytic system to achieve the desired regioisomer. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the synthesis of functionalized triazole derivatives.
Mechanistic Foundations: Directing Regioselectivity
The reaction of an azide with a terminal alkyne like this compound can yield two distinct regioisomers: the 1,4-disubstituted or the 1,5-disubstituted 1,2,3-triazole. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires harsh thermal conditions and typically produces a mixture of both isomers, metal catalysis provides exquisite control over the reaction outcome.[3] The choice of catalyst—copper(I) or ruthenium(II)—is the primary determinant of regioselectivity.
The Copper(I)-Catalyzed Pathway to 1,4-Regioisomers (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, celebrated for its high yields, mild reaction conditions, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[4][5] The reaction's efficiency is staggering, with rate accelerations of up to 10⁸ compared to the thermal process.[3]
The now widely accepted mechanism proceeds through a stepwise pathway involving a dinuclear copper intermediate, which accounts for the observed second-order kinetics with respect to the copper concentration.[4][6]
Key Mechanistic Steps:
-
Copper-Acetylide Formation: A copper(I) catalyst first coordinates with the terminal alkyne (this compound), increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide complex.[6]
-
Azide Coordination & Cyclization: The organic azide coordinates to a second copper center. This brings the reactants into proximity, allowing the terminal nitrogen of the azide to attack the internal carbon of the alkyne, leading to a six-membered copper-containing intermediate.[]
-
Ring Contraction & Protonolysis: The intermediate undergoes rearrangement and subsequent protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst.[][8]
This mechanism elegantly explains the reaction's high fidelity for the 1,4-isomer.
Caption: Simplified catalytic cycle for the CuAAC reaction.
The Ruthenium(II)-Catalyzed Pathway to 1,5-Regioisomers (RuAAC)
As a powerful complement to CuAAC, the ruthenium-catalyzed reaction provides selective access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[9][10] This method is particularly valuable as it expands the synthetic toolbox for creating diverse molecular architectures. The reaction typically employs pentamethylcyclopentadienyl (Cp) ruthenium chloride complexes, such as [CpRuCl(COD)].[11][12]
The mechanism of RuAAC is fundamentally different from that of CuAAC and does not involve a ruthenium-acetylide intermediate.[13]
Key Mechanistic Steps:
-
Oxidative Coupling: The reaction initiates with the oxidative coupling of the alkyne and the azide to the ruthenium(II) center. This forms a six-membered ruthenacycle intermediate.[3][11]
-
Regioselective C-N Bond Formation: The first new carbon-nitrogen bond forms between the more electronegative internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[12]
-
Reductive Elimination: The rate-determining step is the reductive elimination from the ruthenacycle, which releases the 1,5-disubstituted 1,2,3-triazole product and regenerates the active ruthenium catalyst.[3][11]
This distinct pathway reliably directs the reactants to form the 1,5-isomer.
Caption: Simplified catalytic cycle for the RuAAC reaction.
Critical Safety Protocols for Handling Organic Azides
Trustworthiness through Safety: Organic azides are high-energy molecules and must be handled with extreme caution. They can be sensitive to heat, light, shock, and pressure, posing a risk of explosive decomposition.[14] Adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses. When working with potentially explosive azides, conduct all operations in a chemical fume hood behind a blast shield.[14]
-
Toxicity: The azide ion is highly toxic, with a toxicity comparable to cyanide.[15][16] Avoid inhalation, ingestion, and skin contact.
-
Avoid Incompatible Materials:
-
Heavy Metals: Never use metal spatulas or needles to handle azide salts or solutions. Heavy metal azides are highly shock-sensitive and explosive.[16][17] Use plastic or ceramic spatulas.
-
Chlorinated Solvents: Do not use dichloromethane (DCM) or chloroform as reaction solvents with azides, as this can form dangerously explosive di- and tri-azidomethane.[15][17]
-
Acids: Keep azides away from acids. Contact with acid generates hydrazoic acid, which is highly toxic, volatile, and explosive.[17]
-
-
Scale and Concentration: Work with the smallest scale possible. For storage, it is recommended to keep azides as solutions (e.g., <1 M) rather than as neat substances.[16][17]
-
Purification: Never purify volatile or low-molecular-weight organic azides by distillation or sublimation.[15][16] Purification should be limited to extraction, precipitation, or, for more stable azides, carefully performed column chromatography.
-
Storage: Store all organic azides in a cool, dark place, preferably in a refrigerator and in amber containers.[17]
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container.[15] Never mix azide waste with acidic waste streams.[17]
Experimental Protocols & Workflows
The following protocols provide step-by-step guidance for synthesizing both regioisomers of a 1,2,3-triazole derived from this compound and benzyl azide.
Caption: Divergent synthesis of triazole regioisomers.
Protocol 1: Synthesis of 1-benzyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole (1,4-Isomer) via CuAAC
This protocol is adapted from well-established CuAAC procedures.[3]
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.05-0.10 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Saturated aqueous NH₄Cl
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and benzyl azide (1.0 eq). Dissolve the mixture in a 1:1 solution of t-BuOH and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
Reaction Initiation: While stirring the alkyne/azide solution vigorously, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The reaction is often exothermic and may change color.
-
Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Workup: Once complete, dilute the reaction mixture with water and add saturated aqueous NH₄Cl to complex the copper salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.
Protocol 2: Synthesis of 1-benzyl-5-(3-methoxyphenyl)-1H-1,2,3-triazole (1,5-Isomer) via RuAAC
This protocol is based on the general procedure for RuAAC developed by Fokin and coworkers.[11][18]
Materials:
-
This compound (1.05 eq)
-
Benzyl azide (1.0 eq)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.01-0.02 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Toluene
-
Hexanes
Procedure:
-
Reaction Setup: In an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, dissolve benzyl azide (1.0 eq) in anhydrous DCE.
-
Addition of Alkyne: Add this compound (1.05 eq) to the flask via syringe.
-
Heating: Place the flask in a preheated oil bath at 45-60 °C.
-
Catalyst Addition: In a separate dry vial under argon, dissolve [Cp*RuCl(COD)] (0.01 eq) in a small amount of anhydrous DCE. Add this catalyst solution to the stirring reaction mixture via syringe. The solution will typically darken.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR analysis of an aliquot. The reaction is usually complete within 30-90 minutes.[18]
-
Workup: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure to obtain a dark oil or solid. Purify the crude product directly by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure 1,5-disubstituted triazole.
Data Summary and Expected Results
The choice of catalyst dictates the product. The following table summarizes the expected outcomes.
| Parameter | CuAAC Protocol | RuAAC Protocol |
| Product | 1,4-disubstituted triazole | 1,5-disubstituted triazole |
| Catalyst | CuSO₄ / Sodium Ascorbate | [Cp*RuCl(COD)] |
| Typical Loading | 1-5 mol% Cu(II) | 1-2 mol% Ru(II) |
| Solvent | t-BuOH / H₂O, CH₃CN/H₂O | DCE, Toluene, THF |
| Temperature | Room Temperature | 45 - 80 °C |
| Regioselectivity | >95% for 1,4-isomer | >95% for 1,5-isomer |
| Typical Yields | 85-99% | 80-95% |
Purification and Characterization
-
Purification: For CuAAC reactions, residual copper can be challenging to remove as it may chelate to the triazole product.[19] Washing the organic extracts with a solution of aqueous ethylenediaminetetraacetic acid (EDTA) or ammonium chloride can help sequester and remove copper salts.[19] For both reaction types, flash column chromatography is generally effective for obtaining highly pure material.
-
Characterization: The two regioisomers can be unambiguously distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the chemical shift of the triazole proton (C5-H for the 1,4-isomer; C4-H for the 1,5-isomer) is a key diagnostic handle. The C5-H of 1,4-isomers typically appears further downfield (δ ≈ 8.0-8.7 ppm) compared to the C4-H of 1,5-isomers (δ ≈ 7.7 ppm).[5][18] Further confirmation is achieved through 2D NMR techniques (HMBC, NOESY) and ¹³C NMR.
Conclusion
The use of this compound in metal-catalyzed azide-alkyne cycloadditions provides a reliable and versatile entry point to highly functionalized 1,2,3-triazoles. By leveraging the distinct mechanistic pathways of copper and ruthenium catalysts, researchers can exert precise control over regioselectivity, enabling the targeted synthesis of either 1,4- or 1,5-disubstituted triazoles. These protocols, grounded in established chemical principles and stringent safety standards, offer a robust framework for applications in drug discovery, chemical biology, and materials science.[20][21]
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. Organic-chemistry.org. [Link]
-
ResearchGate. (2018). General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. ResearchGate. [Link]
-
Cárdenas-Jirón, G. I., Araya-Maturana, R., & Gutiérrez-Guzmán, F. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 5(104), 85854-85864. [Link]
-
University College Dublin Safety, Insurance, Risk & Compliance. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. UCD. [Link]
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American Chemical Society Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
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Wiley Online Library. (2021). Synthesis of 1,5‐disubstituted 1,2,3‐triazoles. Wiley Online Library. [Link]
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Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
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University of California, Santa Barbara. (n.d.). Azide Compounds. Environmental Health and Safety. [Link]
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American Chemical Society Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. [Link]
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Chen, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
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Chen, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A.. [Link]
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Oakdale, J. S., & Fokin, V. V. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of visualized experiments : JoVE, (92), 52011. [Link]
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University of Pittsburgh. (2013). Safe Handling of Azides. Environmental Health and Safety. [Link]
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Genchev, G. Z., et al. (2020). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. Recent patents on anti-cancer drug discovery. [Link]
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ScienceDirect. (2025). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?. ScienceDirect. [Link]
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Royal Society of Chemistry. (2012). Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Dalton Transactions. [Link]
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Kumar, A., et al. (2020). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Letters in Organic Chemistry. [Link]
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ResearchGate. (2021). Potential pharmaceuticals based on 1,2,3-triazoles. ResearchGate. [Link]
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Thorn-Seshold, O. (n.d.). LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Thorn-Seshold Lab. [Link]
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American Chemical Society Publications. (2019). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. [Link]
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Genç, H., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert opinion on drug discovery. [Link]
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Asian Journal of Chemistry. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry. [Link]
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National Center for Biotechnology Information. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. NCBI. [Link]
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ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. [Link]
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Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society. [Link]
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Scilit. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Scilit. [Link]
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Chalmers University of Technology. (n.d.). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chalmers Research. [Link]
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STM Publication. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. STM Journals. [Link]
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Arkat USA. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC. [Link]
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MDPI. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. [Link]
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The Versatility of 3-Ethynylanisole in Advanced Materials Science: A Guide to Synthesis and Application
Introduction: Unlocking the Potential of a Versatile Building Block
In the dynamic field of materials science, the demand for novel organic molecules that can serve as versatile building blocks for functional polymers and surfaces is ever-increasing. 3-Ethynylanisole, a monosubstituted acetylene derivative, has emerged as a significant player in this arena. Its unique molecular architecture, featuring a terminal alkyne group and a methoxy-substituted phenyl ring, offers a powerful combination of reactivity and functionality. The terminal alkyne is a gateway to a myriad of chemical transformations, most notably polymerization and "click" chemistry, while the methoxy group can influence the electronic properties and solubility of the resulting materials.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound in materials science. We will delve into the synthesis of advanced polymers, the functionalization of surfaces, and the characterization of the resulting materials, supported by field-proven insights and detailed experimental protocols.
Core Applications of this compound in Materials Science
The utility of this compound in materials science is primarily centered around two key reaction pathways of its terminal alkyne group:
-
Polymerization: The carbon-carbon triple bond can undergo polymerization, typically catalyzed by transition metals, to form poly(this compound). This polymer belongs to the class of substituted polyacetylenes, which are known for their interesting optical and electronic properties. The conjugated backbone of these polymers makes them promising candidates for applications in organic electronics.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, this compound is an ideal substrate for the CuAAC reaction, a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the covalent attachment of this compound to azide-functionalized surfaces or molecules, enabling the precise engineering of material properties.
The following sections will provide detailed protocols and discussions on these two pivotal applications.
Part 1: Synthesis of Poly(this compound) via Rhodium-Catalyzed Polymerization
The synthesis of high molecular weight, stereoregular poly(this compound) is crucial for its application in electronic devices where consistent material properties are paramount. Rhodium-based catalysts have proven to be particularly effective in the polymerization of substituted phenylacetylenes, yielding polymers with a predominantly cis-transoidal configuration.[1][2]
Causality Behind Experimental Choices:
-
Catalyst Selection: Rhodium(I) complexes, such as those with norbornadiene (nbd) ligands, are chosen for their high activity and ability to produce stereoregular polymers.[1][3] The use of a cationic rhodium complex can lead to the formation of megadalton poly(phenylacetylene)s.[1]
-
Solvent: Tetrahydrofuran (THF) is a common solvent for this type of polymerization as it effectively dissolves both the monomer and the resulting polymer, facilitating a homogeneous reaction environment.
-
Reaction Conditions: The polymerization is typically carried out in the absence of light and at a controlled temperature (e.g., 20-30°C) to prevent unwanted side reactions and to ensure controlled polymer growth.[1]
-
Precipitation: The polymer is precipitated in a non-solvent, such as methanol, to separate it from the unreacted monomer and catalyst residues.
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound
Materials:
-
This compound (1-ethynyl-3-methoxybenzene)
-
[Rh(nbd)Cl]₂ or a similar rhodium(I) catalyst
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of the rhodium catalyst in anhydrous THF. A typical catalyst concentration is in the micromolar range.
-
Monomer Addition: To the stirred catalyst solution, add this compound via syringe. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer; a common ratio is 100:1.[1]
-
Polymerization: Allow the reaction to proceed at room temperature (approximately 20°C) with constant stirring for a designated time (e.g., 24 hours).[4] The progress of the polymerization can be monitored by techniques such as gas chromatography (GC) to track monomer consumption.
-
Polymer Precipitation: After the desired reaction time, quench the polymerization by slowly pouring the viscous polymer solution into a large excess of vigorously stirred methanol. This will cause the polymer to precipitate as a solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove any residual monomer and catalyst, and dry it under vacuum to a constant weight.
Workflow for Rhodium-Catalyzed Polymerization
Caption: Workflow for the synthesis of poly(this compound).
Properties of Poly(this compound)
The resulting poly(this compound) is typically a yellow, soluble solid. Its properties are highly dependent on the polymerization conditions and the resulting molecular weight and stereoregularity.
| Property | Typical Value/Observation | Characterization Technique |
| Molecular Weight (Mn) | Can range from thousands to over a million g/mol [1] | Size Exclusion Chromatography (SEC) |
| Dispersity (Đ) | Typically moderate (1.5 - 2.5)[1] | SEC |
| Structure | Predominantly cis-transoidal conjugated backbone[3] | 1H and 13C NMR Spectroscopy |
| Thermal Stability (Td5) | Decomposition onset often above 300°C[5] | Thermogravimetric Analysis (TGA) |
| Glass Transition (Tg) | Varies with molecular weight | Differential Scanning Calorimetry (DSC) |
| Optical Properties | Shows absorption in the UV-Vis region due to π-π* transitions[6] | UV-Vis Spectroscopy |
| Photoluminescence | Can exhibit fluorescence in solution[6] | Photoluminescence Spectroscopy |
The presence of the methoxy group can enhance the polymer's solubility in common organic solvents compared to unsubstituted poly(phenylacetylene). The electronic properties of poly(this compound) make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where solution processability is a significant advantage.[6]
Part 2: Surface Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound is a prime functional group for surface modification using the highly efficient and versatile CuAAC "click" reaction. This reaction forms a stable triazole linkage between the alkyne and an azide-functionalized surface. This approach allows for the precise tailoring of surface properties, such as hydrophobicity, biocompatibility, and chemical reactivity.
Causality Behind Experimental Choices:
-
Substrate Preparation: The substrate (e.g., silica nanoparticles, glass slides) must first be functionalized with azide groups. This is typically achieved by silanization with an azide-containing silane agent.
-
Catalyst System: The classic CuAAC catalyst system involves a copper(I) source. This is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to prevent the premature oxidation of the active Cu(I) species.
-
Solvent System: The reaction is often performed in a mixture of solvents, such as DMF/water or THF/water, to ensure the solubility of all reactants, including the copper catalyst.
-
Ligand: A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), can be used to stabilize the Cu(I) catalyst and accelerate the reaction.[7]
Experimental Protocol: Surface Functionalization of Silica Nanoparticles with this compound
This protocol is a two-step process: 1) Azide-functionalization of silica nanoparticles, and 2) CuAAC reaction with this compound.
Step 1: Azide-Functionalization of Silica Nanoparticles
Materials:
-
Silica nanoparticles (SiNPs)
-
(3-Azidopropyl)triethoxysilane (APTES-N₃)
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
Activation of SiNPs: Disperse the silica nanoparticles in deionized water and treat with an acid (e.g., HCl) to hydroxylate the surface. Wash thoroughly with deionized water and ethanol, then dry.
-
Silanization: In a round-bottom flask under an inert atmosphere, disperse the activated SiNPs in anhydrous toluene. Add (3-Azidopropyl)triethoxysilane and reflux the mixture for several hours (e.g., 12-24 hours).
-
Washing: After cooling, collect the azide-functionalized SiNPs (SiNP-N₃) by centrifugation. Wash repeatedly with toluene and ethanol to remove unreacted silane.
-
Drying: Dry the SiNP-N₃ under vacuum.
Step 2: CuAAC "Click" Reaction
Materials:
-
Azide-functionalized silica nanoparticles (SiNP-N₃)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF) or a similar solvent
-
Deionized water
Procedure:
-
Dispersion: Disperse the SiNP-N₃ in a suitable solvent such as DMF.
-
Reactant Addition: To the dispersion, add this compound.
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Reaction Initiation: Sequentially add the CuSO₄ solution and the sodium ascorbate solution to the SiNP dispersion. The reaction mixture will often change color, indicating the formation of the Cu(I) species.
-
Reaction: Allow the reaction to proceed at room temperature with stirring for 12-24 hours.
-
Purification: Collect the this compound-functionalized SiNPs by centrifugation. Wash the particles extensively with DMF, water, and ethanol to remove the copper catalyst and any unreacted reagents.
-
Drying: Dry the final product under vacuum.
Logical Relationship in Surface Functionalization
Caption: Logical steps for surface functionalization via CuAAC.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in the realm of materials science. Its ability to undergo both polymerization to form functional conjugated polymers and to participate in highly efficient click chemistry reactions for surface modification makes it a powerful tool for the design and synthesis of advanced materials. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this molecule. Future research may focus on the development of novel copolymers of this compound to fine-tune the electronic and optical properties for specific device applications, as well as the exploration of its use in the synthesis of complex macromolecular architectures such as dendrimers and block copolymers. The continued investigation into the materials derived from this compound is poised to contribute significantly to advancements in organic electronics, sensor technology, and biomedical materials.
References
- Sá, J., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I)
- Pisetsky, W., & Müller, T. J. J. (n.d.). Rhodium-catalyzed polymerization of 3-ethynyl-substituted...
- (2024). Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. RSC Publishing.
- Catargiu, A. M., et al. (n.d.). A COMPARATIVE STUDY OF OPTICAL AND ELECTRONIC PROPERTIES OF ARYLENEVINYLENE AND ARYLENEETHYNYLENE POLYMERS CONTAINING 2,7 AND 3. Revue Roumaine de Chimie.
- (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. MDPI.
- Balamurugan, K., et al. (n.d.). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. PMC - NIH.
- (n.d.). Rhodium-Catalyzed Stitching Polymerization of Alkynylsilylacetylenes.
- (n.d.).
- (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- (n.d.). A Versatile Silica Functionalization Strategy for Nanomaterials | Materials Science | ChemRxiv | Cambridge Open Engage. ChemRxiv.
- (n.d.). CuAAC covalent functionalization of alkynederivatized silica microdots...
- (n.d.). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. MDPI.
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- 3. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for Azide-Alkyne Cycloaddition with 3-Ethynylanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol and theoretical background for performing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-Ethynylanisole as the alkyne component. As a cornerstone of "click chemistry," this reaction offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are significant scaffolds in medicinal chemistry and materials science.[1][2] This document offers in-depth, field-proven insights into the reaction mechanism, step-by-step experimental procedures, safety considerations, and purification techniques, tailored for researchers and professionals in drug development and chemical synthesis.
Introduction: The Power of Click Chemistry with this compound
The concept of "click chemistry," introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for creating large libraries of compounds for drug discovery and other applications.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, exhibiting a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[1] This reaction is characterized by its mild reaction conditions, tolerance of a broad range of functional groups, and high regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole isomer.[1]
This compound is a valuable building block in this chemistry. The electron-donating methoxy group on the phenyl ring can influence the electronic properties of the resulting triazole, making it a desirable moiety in the design of novel pharmaceutical compounds and functional materials. This guide will focus on the practical application of CuAAC with this compound, providing a robust protocol for its successful implementation in the laboratory.
The Reaction Mechanism: A Tale of Copper Catalysis
The CuAAC is not a concerted cycloaddition but rather a stepwise process facilitated by a copper(I) catalyst. The currently accepted mechanism involves the following key steps:
-
Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne, this compound. In the presence of a base, the terminal proton of the alkyne is removed to form a copper-acetylide intermediate.
-
Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide complex.
-
Cyclization: A nucleophilic attack of the terminal nitrogen of the azide onto the internal carbon of the alkyne leads to the formation of a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable five-membered triazolyl-copper species. Subsequent protonolysis cleaves the copper-triazole bond, yielding the final 1,4-disubstituted 1,2,3-triazole product and regenerating the copper(I) catalyst for the next cycle.
// Nodes Start [label="this compound + Azide", fillcolor="#F1F3F4"]; CuI [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CopperAcetylide [label="Copper-Acetylide\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AzideCoordination [label="Azide Coordination\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metallacycle [label="Six-membered\nCopper Metallacycle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TriazolylCopper [label="Triazolyl-Copper\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="1,4-Disubstituted\n1,2,3-Triazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CopperAcetylide [label=" + Cu(I)"]; CuI -> CopperAcetylide [style=invis]; CopperAcetylide -> AzideCoordination [label=" + Azide"]; AzideCoordination -> Metallacyycle [label="Cyclization"]; Metallacycle -> TriazolylCopper [label="Ring Contraction"]; TriazolylCopper -> Product [label="Protonolysis"]; TriazolylCopper -> CuI [label="Catalyst\nRegeneration", style=dashed]; }
Figure 1: Simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Experimental Protocol: Synthesis of 1-Benzyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole
This protocol details the synthesis of a model triazole from this compound and benzyl azide. The procedure is adaptable for other organic azides with minor modifications.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Benzyl Azide | ≥98% | Synthesized or Commercially Available | Caution: Potentially explosive. Handle with care.[3] |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | |
| Triethylamine (Et₃N) | ≥99% | Commercially Available | Use freshly distilled. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Water | Deionized | Laboratory Supply | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure
// Nodes A [label="1. Combine Reagents:\nthis compound, Benzyl Azide,\nEt3N, and DCM in flask.", fillcolor="#F1F3F4"]; B [label="2. Add Catalyst:\nIntroduce CuI to the mixture.", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Reaction:\nStir at room temperature\nunder inert atmosphere.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Quench Reaction:\nAdd water to the reaction mixture.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Extraction:\nSeparate organic layer,\nextract aqueous layer with DCM.", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Drying and Concentration:\nDry organic phase with Na2SO4,\nand concentrate in vacuo.", fillcolor="#F1F3F4"]; G [label="7. Purification:\nPurify by column chromatography.", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Characterization:\nAnalyze the final product.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Figure 2: Experimental workflow for the synthesis of 1-Benzyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Addition of Reagents: Add benzyl azide (1.1 mmol, 1.1 eq.) and triethylamine (0.1 mmol, 0.1 eq.) to the flask. Dissolve the components in anhydrous dichloromethane (5 mL).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Catalyst Addition: Add copper(I) iodide (0.01 mmol, 0.01 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 1-benzyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole.[4]
Alternative Protocol using CuSO₄/Sodium Ascorbate
An alternative, often preferred method for in situ generation of the Cu(I) catalyst involves the reduction of a Cu(II) salt.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.), benzyl azide (1.1 mmol, 1.1 eq.), and sodium ascorbate (0.2 mmol, 0.2 eq.) in a mixture of water (3 mL) and dichloromethane (3 mL).
-
Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.04 mmol, 0.04 eq.) in a minimal amount of water to the reaction mixture.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.
-
Workup and Purification: Follow steps 6-9 from the previous protocol.[5]
Safety Precautions: Handling Azides and Copper Catalysts
Organic Azides:
-
Toxicity and Explosive Nature: Organic azides are potentially explosive and should be handled with extreme caution. They can be sensitive to heat, shock, and friction.[3] The azide ion is also toxic, with a toxicity similar to that of cyanide.[3]
-
Safe Handling Practices:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid using metal spatulas to handle azides, as this can lead to the formation of highly sensitive heavy metal azides.
-
Never heat organic azides directly unless you are certain of their stability.
-
It is often safer to generate azides in situ and use them immediately without isolation.
-
Store azide-containing compounds at low temperatures and protected from light.
-
Copper Catalysts:
-
Toxicity: Copper salts can be toxic if ingested or inhaled. Avoid creating dust when handling solid copper compounds.
-
Waste Disposal: Dispose of all chemical waste, especially azide and copper-containing waste, according to your institution's safety guidelines. Quench any residual azide before disposal.
Characterization and Expected Results
The final product, 1-benzyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole, should be a white to off-white solid. The identity and purity of the compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the triazole.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
The yield of the reaction is typically high, often exceeding 80-90%, depending on the purity of the starting materials and the reaction conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or slow reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Use freshly opened CuI or the CuSO₄/sodium ascorbate system. Ensure an inert atmosphere. |
| Poor quality reagents | Purify starting materials if necessary. | |
| Low yield | Incomplete reaction | Increase reaction time or slightly warm the reaction mixture. |
| Loss during workup or purification | Optimize extraction and chromatography conditions. | |
| Formation of side products | Dimerization of the alkyne (Glaser coupling) | Ensure a slight excess of the azide and maintain an inert atmosphere. |
Conclusion
The copper(I)-catalyzed azide-alkyne cycloaddition with this compound is a robust and versatile reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently synthesize a wide range of triazole-containing molecules for applications in drug discovery, bioconjugation, and materials science. The inherent reliability and high yield of this click reaction make it an indispensable tool in modern chemical synthesis.
References
-
Móricz, A. et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 2566-2575. Available at: [Link]
- Supporting Information for a relevant article. (n.d.). The Royal Society of Chemistry.
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
CuAAC of 3‐ethynylquinoxaline 1 and benzyl azide (2 a) to give... (n.d.). ResearchGate. Available at: [Link]
-
Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. (2020). Beilstein Archives. Available at: [Link]
-
Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. (2019). Frontiers in Chemistry. Available at: [Link]
-
Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. (2023). Molecules, 28(16), 5988. Available at: [Link]
-
Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Available at: [Link]
-
Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer's disease. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335-1347. Available at: [Link]
- Supplementary Information for a relevant article. (n.d.). The Royal Society of Chemistry.
- Purification of triazoles. (1981). Google Patents.
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. (2020). Beilstein Journal of Organic Chemistry, 16, 2566-2575. Available at: [Link]
-
CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. Available at: [Link]
-
Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. (2023). Current issues in pharmacy and medicine: science and practice, 16(2), 125-128. Available at: [Link]
-
1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole. (n.d.). PubChem. Available at: [Link]
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. Available at: [Link]
-
Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. (2019). Scilit. Available at: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 3. Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. interchim.fr [interchim.fr]
The Strategic Utility of 3-Ethynylanisole in the Synthesis of Advanced Fluorescent Probes
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Abstract
This technical guide provides an in-depth exploration of 3-ethynylanisole as a pivotal building block in the synthesis of novel fluorescent probes. We delve into the causality behind its selection in key synthetic strategies, including the Sonogashira cross-coupling reaction and catalyst-free click chemistry. Detailed, field-proven protocols are presented, offering researchers, scientists, and drug development professionals a practical guide to harnessing the potential of this versatile reagent. The narrative emphasizes experimental design, mechanistic insights, and the photophysical properties of the resulting fluorophores, establishing a clear link between molecular structure and fluorescent output.
Introduction: Why this compound?
In the landscape of fluorescent probe development, the selection of foundational reagents is paramount to achieving desired photophysical and chemical properties. This compound, with its terminal alkyne and electron-donating methoxy group
Application Notes & Protocols: Green Chemistry Approaches for Reactions with 3-Ethynylanisole
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Synthesizing with 3-Ethynylanisole
This compound is a valuable and versatile building block in organic synthesis, serving as a precursor for a wide array of pharmaceuticals, agrochemicals, and functional materials. Its terminal alkyne and substituted phenyl ring offer rich reactivity for constructing complex molecular architectures. However, traditional synthetic routes often rely on hazardous reagents, volatile organic solvents (VOCs), and energy-intensive conditions, generating significant chemical waste.
This guide moves beyond conventional methods to explore green and sustainable alternatives for key transformations of this compound. By grounding our protocols in the Twelve Principles of Green Chemistry, we aim to provide practical, efficient, and environmentally responsible methodologies.[1][2][3][4][5][6][7][8] These principles guide us to prevent waste, maximize atom economy, use safer solvents, design for energy efficiency, and employ catalytic reagents over stoichiometric ones.[1][2][5][6]
Green Strategy 1: Maximizing Atom Economy with [3+2] Cycloaddition (Click Chemistry)
Core Principle: Atom Economy. This principle, central to green chemistry, focuses on designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.[9][10][11] Addition reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are prime examples of high atom economy, as all atoms of the azide and alkyne are conserved in the triazole product.[10]
The CuAAC, often called "click chemistry," is renowned for its reliability, specificity, and compatibility with a wide range of functional groups and conditions, particularly in aqueous media.[12][13][14] Utilizing water as a solvent not only eliminates hazardous VOCs but can also accelerate the reaction rate.[13][15][16]
Application Note: Ultrasound-Assisted CuAAC in Aqueous Media
The use of ultrasound (sonication) offers a significant process intensification, reducing reaction times from hours to minutes.[17][18][19] Cavitation, the formation and collapse of microscopic bubbles, enhances mass transfer and can mechanically activate the catalyst surface, leading to improved efficiency.[17][20]
Detailed Protocol 1: Ultrasound-Promoted Synthesis of 1-(benzyl)-4-(3-methoxyphenyl)-1H-1,2,3-triazole
Materials:
-
This compound (1.0 mmol, 132 mg)
-
Benzyl azide (1.0 mmol, 133 mg)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.1 mmol, 20 mg)
-
Deionized Water:tert-Butanol (1:1 v/v), 10 mL
-
Reaction Vessel: 25 mL glass vial with a screw cap
Procedure:
-
To the reaction vessel, add this compound, benzyl azide, and the water:tert-butanol solvent mixture.
-
In a separate vial, prepare a fresh solution of the catalyst by dissolving CuSO₄·5H₂O and sodium ascorbate in 1 mL of deionized water. The solution should turn a pale yellow, indicating the in-situ reduction of Cu(II) to the active Cu(I) species.[12]
-
Add the catalyst solution to the reaction mixture.
-
Seal the vessel and place it in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a frequency of 35-40 kHz at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL) and a small amount of cold ethanol (5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the 1,4-disubstituted triazole. Expected yield: >90%.
Causality Behind Choices:
-
Water as Solvent: Eliminates the need for hazardous organic solvents, is inexpensive, and can accelerate the CuAAC reaction.[15][16][21]
-
Ultrasound Irradiation: Drastically reduces reaction time compared to conventional stirring by enhancing mass transfer and catalyst activity.[17][18][19][20]
-
In-situ Catalyst Generation: Using CuSO₄/sodium ascorbate is a convenient and reliable method to generate the active Cu(I) catalyst, avoiding the need to handle potentially unstable Cu(I) salts.[12][19]
Caption: Workflow for Ultrasound-Assisted CuAAC Synthesis.
Green Strategy 2: Heterogeneous Catalysis for C-C Bond Formation
Core Principle: Catalysis. Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, carry out a reaction indefinitely.[1][2] Heterogeneous catalysts, which exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer significant green advantages, including simplified product purification and straightforward catalyst recovery and reuse.[22][23]
The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds. Traditional protocols often use homogeneous palladium and copper catalysts, which can be difficult to remove from the product and are typically not recycled.[24]
Application Note: Ligand-Free, Heterogeneous Sonogashira Coupling
This protocol utilizes a palladium-on-charcoal (Pd/C) catalyst, a widely available and robust heterogeneous catalyst. By eliminating the need for expensive and often toxic phosphine ligands and the copper co-catalyst, the reaction becomes cleaner, more cost-effective, and easier to perform.[25] Conducting the reaction in a greener solvent like an ionic liquid or a deep eutectic solvent (DES) can further enhance its sustainability profile by providing a non-volatile medium that can help stabilize the catalyst.[26][27][28][29][30][31][32][33][34]
Detailed Protocol 2: Heterogeneous Sonogashira Coupling of this compound with Iodobenzene
Materials:
-
This compound (1.0 mmol, 132 mg)
-
Iodobenzene (1.1 mmol, 224 mg, 123 µL)
-
10% Palladium on Carbon (Pd/C) (1 mol%, ~10 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Deep Eutectic Solvent (DES): Choline Chloride:Urea (1:2 molar ratio), ~2 g
-
Reaction Vessel: 10 mL round-bottom flask with a condenser
Procedure:
-
Prepare the DES: Gently heat a mixture of choline chloride (1 part) and urea (2 parts) at 80°C with stirring until a clear, homogeneous liquid forms. Let it cool to room temperature.
-
To the reaction flask, add the Pd/C catalyst, K₂CO₃, and the prepared DES.
-
Add this compound and iodobenzene to the mixture.
-
Fit the flask with a condenser and place it in a preheated oil bath at 80-100°C.
-
Stir the reaction mixture vigorously. Monitor progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add 15 mL of water. The product is typically insoluble in water.
-
Extract the aqueous mixture with a suitable solvent like ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(3-methoxyphenyl)-2-phenylethyne. Expected yield: 85-95%.
-
Catalyst Recovery: The Pd/C catalyst can be recovered from the aqueous layer after extraction by simple filtration, washed with water and ethanol, dried, and reused for subsequent reactions.
Causality Behind Choices:
-
Heterogeneous Pd/C Catalyst: Simplifies purification by allowing easy separation of the catalyst from the product mixture via filtration, enabling its reuse and reducing palladium waste.[22][23]
-
Deep Eutectic Solvent (DES): Acts as a sustainable and non-volatile reaction medium.[28][30][32][33][34] Its polar nature can help stabilize the catalytic species and prevent catalyst agglomeration.
-
Ligand- and Copper-Free: Avoids the use of toxic and expensive phosphine ligands and the copper co-catalyst, which prevents the formation of alkyne homocoupling byproducts (Glaser coupling).[25]
Caption: Workflow for Heterogeneous Sonogashira Coupling.
Green Strategy 3: Alternative Energy Sources
Core Principle: Design for Energy Efficiency. Energy requirements should be minimized for their environmental and economic impacts.[1][2] Microwave-assisted organic synthesis (MAOS) is a key technology in this area. It utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[35]
Application Note: Microwave-Assisted Hydration of this compound
The hydration of terminal alkynes to form methyl ketones is a fundamental transformation. Classic methods often employ toxic mercury salts. Gold catalysts have emerged as highly efficient and less toxic alternatives. Combining gold catalysis with microwave heating in an aqueous medium creates a highly efficient and green protocol.
Detailed Protocol 3: Microwave-Assisted, Gold-Catalyzed Hydration
Materials:
-
This compound (1.0 mmol, 132 mg)
-
Gold(III) chloride (AuCl₃) (0.5 mol%, ~1.5 mg)
-
Methanol:Water (9:1 v/v), 5 mL
-
Reaction Vessel: 10 mL microwave process vial with a stir bar
Procedure:
-
Place this compound, the methanol:water solvent mixture, and AuCl₃ into the microwave process vial.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Set the reaction parameters: Temperature at 80°C, hold time of 10 minutes, and maximum power of 150 W.
-
After irradiation, cool the vial to room temperature using a compressed air stream.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the methanol under reduced pressure.
-
Add 15 mL of water and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 3-methoxyacetophenone. Expected yield: >95%.
Causality Behind Choices:
-
Microwave Heating: Provides rapid, uniform, and direct heating of the polar solvent molecules, dramatically accelerating the reaction and reducing the time from hours to minutes.[35]
-
Gold Catalyst: A highly efficient and less toxic alternative to traditional mercury catalysts for alkyne hydration.
-
Aqueous Solvent System: Reduces reliance on volatile organic solvents, aligning with green chemistry principles.[15][36][37][38][39]
Caption: Conventional vs. Microwave-Assisted Heating.
Quantitative Comparison of Green Approaches
To objectively assess the "greenness" of these protocols, we can use established green chemistry metrics such as Atom Economy and E-Factor (Environmental Factor).[11][40][41][42][43][44][45]
-
Atom Economy (AE): (MW of desired product / Σ MW of all reactants) x 100%. A higher AE indicates less waste is generated at a molecular level.[9][10][41]
-
E-Factor: Total mass of waste (kg) / mass of product (kg). A lower E-Factor is better, signifying less waste produced in practice.[11][40][42][45]
| Protocol | Key Transformation | Atom Economy | Solvents | Energy Source | Key Green Advantages |
| 1: CuAAC | Alkyne + Azide → Triazole | 100% | Water / t-BuOH | Ultrasound | Perfect atom economy, aqueous solvent, rapid reaction. |
| 2: Sonogashira | Alkyne + Aryl Halide → Diarylalkyne | ~65% | Deep Eutectic Solvent | Conventional Heat | Heterogeneous, reusable catalyst; non-volatile solvent. |
| 3: Hydration | Alkyne + H₂O → Ketone | 100% | Methanol / Water | Microwave | High atom economy, rapid energy-efficient heating, no toxic metals. |
Note: Atom economy for Sonogashira coupling is lower due to the formation of salt byproducts (e.g., KX, H₂O, CO₂) from the base.
Conclusion
The transformation of this compound can be achieved through methodologies that are not only synthetically effective but also environmentally responsible. By embracing strategies that maximize atom economy, utilize heterogeneous and recyclable catalysts, employ benign solvents, and leverage alternative energy sources, researchers can significantly reduce the environmental footprint of their work. The protocols detailed herein provide a practical starting point for integrating the principles of green chemistry into the daily practice of organic synthesis, paving the way for more sustainable innovation in drug discovery and materials science.
References
- 1. Paul Anastas & John Warner’s 12 Green Chemistry Principles — BCH Greenlabs [bchgreenlabs.com]
- 2. The 12 Principles of Green Chemistry - PCC Group [products.pcc.eu]
- 3. acs.org [acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Principles of Green Chemistry | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 6. scispace.com [scispace.com]
- 7. Green Chemistry: Principles and Practice - Chemical Society Reviews (RSC Publishing) DOI:10.1039/B918763B [pubs.rsc.org]
- 8. rroij.com [rroij.com]
- 9. What Is the "Atom Economy" Principle in Green Chemistry, and How Does It Relate to Waste Reduction? → Learn [pollution.sustainability-directory.com]
- 10. Atom economy - Wikipedia [en.wikipedia.org]
- 11. chembam.com [chembam.com]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neuroquantology.com [neuroquantology.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Ultrasound-assisted synthesis of novel 1,2,3-triazoles coupled diaryl sulfone moieties by the CuAAC reaction, and biological evaluation of them as antioxidant and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ultrasound-Promoted Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 22. C-N and Sonogashira C-C couplings on single-atom heterogeneous catalysts - American Chemical Society [acs.digitellinc.com]
- 23. researchgate.net [researchgate.net]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Ionic liquid - Wikipedia [en.wikipedia.org]
- 28. Deep Eutectic Solvents in Organic Synthesis | Molecules | MDPI [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Deep eutectic solvents: alternative reaction media for organic oxidation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. Chapter 3 Deep Eutectic Solvents in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 35. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 36. GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW | Neuroquantology [neuroquantology.com]
- 37. Green solvents for sustainable organic synthesis: state of the art - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 38. Special Issue: “Organic Reactions in Green Solvents” - PMC [pmc.ncbi.nlm.nih.gov]
- 39. pubs.acs.org [pubs.acs.org]
- 40. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 41. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 42. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 43. The E Factor and Process Mass Intensity | Semantic Scholar [semanticscholar.org]
- 44. Green Chemistry Metrics: E-Factor and Process Mass Intensity (PMI) – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 45. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling Yields with 3-Ethynylanisole
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and troubleshooting advice for optimizing the coupling of 3-ethynylanisole with aryl or vinyl halides. Here, we move beyond standard protocols to explain the underlying principles that govern reaction success, enabling you to confidently adapt and troubleshoot your experiments.
Understanding the Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2] The reaction typically proceeds under mild conditions, making it a valuable tool in the synthesis of complex molecules.[1]
The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[2]
The Palladium Cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the desired coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne. In the presence of a base, the terminal proton of the alkyne is removed, forming a copper acetylide intermediate.
-
Transmetalation: This copper acetylide then participates in the transmetalation step with the palladium complex.
Caption: Figure 1: Simplified Sonogashira Catalytic Cycles
Optimizing the Sonogashira Coupling of this compound
The presence of the electron-donating methoxy group on the phenylacetylene ring of this compound can influence its reactivity. While electron-donating groups on aryl halides can slow down the oxidative addition step, their effect on the alkyne is less pronounced but should be considered for optimal results.
Q1: How do I choose the right catalyst and ligand for coupling this compound?
The choice of the palladium source and its corresponding ligand is critical for a successful reaction.
-
Palladium Precatalyst: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility.[2] For more challenging couplings, precatalysts that readily form the active Pd(0) species, such as Pd₂(dba)₃, can be advantageous.
-
Ligands: The electronic and steric properties of the phosphine ligand significantly impact the reaction. For electron-rich alkynes like this compound, using electron-rich and bulky phosphine ligands can be beneficial. These ligands can increase the rate of oxidative addition of the aryl halide to the palladium center.[3]
| Ligand Type | Examples | Key Characteristics |
| Triphenylphosphines | PPh₃ | Standard, widely used ligand. |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, XPhos, SPhos | Can improve yields for less reactive aryl halides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, can be very effective alternatives to phosphines.[2] |
Recommendation: For the coupling of this compound, start with a standard catalyst like PdCl₂(PPh₃)₂. If you encounter low reactivity, especially with less reactive aryl halides (e.g., chlorides or bromides), consider switching to a more electron-rich and bulky ligand such as P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand.[2]
Q2: What is the optimal solvent and base combination for this reaction?
The solvent and base play crucial roles in dissolving the reactants and facilitating the deprotonation of the alkyne.
-
Solvents: The solvent must be able to dissolve the aryl halide, the alkyne, and the catalyst complex. Commonly used solvents include:
-
Amine solvents: Triethylamine (TEA) or diisopropylamine (DIPA) can act as both the solvent and the base.
-
Aprotic polar solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are also frequently used.[4]
Anecdotal evidence suggests that THF might promote the formation of palladium black, indicating catalyst decomposition.[5]
-
-
Bases: The base is essential for deprotonating the terminal alkyne to form the reactive copper acetylide.
-
Amine bases: Triethylamine (TEA) and diisopropylamine (DIPA) are the most common choices.
-
Inorganic bases: In some cases, particularly in copper-free systems, inorganic bases like K₂CO₃, Cs₂CO₃, or t-BuOK can be effective.
-
Recommendation: A common starting point is to use triethylamine (TEA) as both the solvent and the base. Alternatively, a mixture of a polar aprotic solvent like THF or DMF with an excess of an amine base (e.g., 2-3 equivalents of TEA or DIPA) is a robust choice. Ensure your solvents are anhydrous and degassed to prevent side reactions.[6]
Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira coupling of this compound.
Caption: Figure 2: Troubleshooting Workflow
Q3: My reaction is giving a low yield or not proceeding at all. What should I check first?
When faced with a low-yielding or failed reaction, a systematic approach to troubleshooting is essential.
-
Catalyst Activity: The formation of a black precipitate ("palladium black") is a common sign of catalyst decomposition.[5] This can be caused by impurities, oxygen, or inappropriate solvent choice.
-
Solution: Ensure you are using a fresh, high-quality palladium catalyst and copper(I) iodide. Always maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Degassing the solvent thoroughly before use is critical.[7]
-
-
Reagent Purity: Impurities in your starting materials, particularly the aryl halide and this compound, can poison the catalyst. Moisture in the solvent or reagents can also be detrimental.
-
Solution: Purify your starting materials if their purity is questionable. Use anhydrous solvents and ensure your amine base is dry.
-
-
Reaction Conditions: The reactivity of the aryl halide plays a significant role. The general order of reactivity is I > Br > Cl.[2]
-
Solution: For less reactive aryl bromides and chlorides, higher temperatures may be required. If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C.
-
Q4: I am observing a significant amount of a side product that appears to be the dimer of this compound. How can I prevent this?
The formation of a diyne through the coupling of two molecules of the terminal alkyne is known as Glaser or Hay homocoupling. This is a common side reaction in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen.
-
Minimize Oxygen: The presence of oxygen promotes the oxidative homocoupling of the alkyne.
-
Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere are crucial. One effective method is to bubble a stream of argon or nitrogen through the solvent for 15-30 minutes before use.
-
-
Copper Concentration: High concentrations of the copper co-catalyst can favor homocoupling.
-
Solution: Reduce the amount of CuI used. Typically, 1-5 mol% of CuI is sufficient.
-
-
Copper-Free Conditions: To completely avoid copper-mediated homocoupling, you can opt for a copper-free Sonogashira protocol.
-
Solution: These reactions often require specific ligands and may need slightly different conditions (e.g., a different base or higher temperature), but they can be very effective in eliminating the homocoupling side product.
-
Q5: The reaction with my aryl bromide is very slow. What can I do to improve the reaction rate?
Aryl bromides are generally less reactive than aryl iodides in the Sonogashira coupling.
-
Ligand Choice: As mentioned earlier, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition of aryl bromides to the palladium center.
-
Recommendation: Consider using ligands like P(t-Bu)₃, XPhos, or an appropriate NHC ligand in combination with a suitable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.
-
-
Temperature: Increasing the reaction temperature is a common strategy to drive the reaction to completion.
-
Recommendation: If the reaction is slow at room temperature, try heating it to 60-100 °C. Monitor the reaction by TLC or GC-MS to avoid decomposition of starting materials or products at higher temperatures.
-
-
Catalyst Loading: In some cases, a slightly higher catalyst loading (e.g., 1-2 mol% Pd) may be necessary for less reactive substrates.
Frequently Asked Questions (FAQs)
Q: Can I run the Sonogashira coupling of this compound under air?
While some modern protocols have been developed for air-stable catalysts, traditional Sonogashira reactions are sensitive to oxygen.[7] Oxygen can lead to the deactivation of the Pd(0) catalyst and promote the undesirable homocoupling of the alkyne. For reproducible and high-yielding results, it is strongly recommended to perform the reaction under an inert atmosphere (argon or nitrogen).
Q: Is it necessary to use a copper co-catalyst?
No, copper-free Sonogashira reactions are well-established and can be advantageous in preventing homocoupling side reactions.[1] However, these conditions may require careful optimization of the ligand, base, and solvent system to achieve comparable efficiency to the copper-catalyzed counterpart.
Q: How can I monitor the progress of my reaction?
The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the consumption of the starting materials and the formation of the product, you can determine the optimal reaction time.
Q: What is a general, reliable starting protocol for the Sonogashira coupling of an aryl iodide with this compound?
Here is a representative experimental protocol that serves as a good starting point:
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (3 mol%)
-
Triethylamine (TEA) (anhydrous, degassed)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and TEA (e.g., a 2:1 v/v mixture).
-
Add this compound via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol should be adapted and optimized based on the specific aryl halide used and the results of initial experiments.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Retrieved from [Link]
-
Wikipedia. (2024, July 23). Sonogashira coupling. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2022). ArODES. [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). SciSpace. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. (2016). Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). NTU Scholars. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
Sources
Troubleshooting common side reactions of 3-Ethynylanisole
Technical Support Center: 3-Ethynylanisole
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile terminal alkyne in their synthetic workflows. Here, we address common side reactions and experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Dominant Homocoupling (Diyne Formation) in Sonogashira Reactions
Question: I am attempting a Sonogashira coupling between this compound and an aryl halide, but my main product is the homocoupled diyne, 1,4-bis(3-methoxyphenyl)buta-1,3-diyne. How can I suppress this side reaction?
Answer: This is the most common side reaction encountered with terminal alkynes and is known as Glaser or Glaser-Hay coupling.[1][2] It is an oxidative homocoupling process primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, typically molecular oxygen.[1][3] The methoxy group on this compound makes it an electron-rich alkyne, which can accelerate this undesired pathway.[4]
The core issue is a competition between the desired palladium-catalyzed cross-coupling cycle and the copper-mediated homocoupling cycle. To favor your desired product, you must either rigorously eliminate the conditions that promote homocoupling or use a protocol that circumvents the need for a copper catalyst altogether.
The diagram below illustrates the competition between the Sonogashira cross-coupling and the Glaser homocoupling pathways.
Caption: Competing Sonogashira and Glaser coupling pathways.
If you must use a copper-based system, minimizing oxygen is critical.
-
Solvent Degassing: Use a high-quality, anhydrous solvent. Degas the solvent thoroughly for at least 30-60 minutes using the freeze-pump-thaw method (3 cycles) or by bubbling with an inert gas (Argon or Nitrogen).
-
Inert Atmosphere: Assemble your glassware hot from the oven and cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the entire experiment, including reagent transfers.
-
Reagent Handling: Ensure all liquid reagents, especially amine bases like triethylamine, are degassed. Solid reagents should be purged with inert gas after addition.
-
Slow Addition: In some cases, slow addition of the this compound to the reaction mixture via syringe pump can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction.[5]
The most robust solution is to eliminate the primary catalyst for homocoupling. Copper-free protocols have become highly reliable.[6]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ with a ligand | Pre-catalysts that readily form Pd(0). |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) | These ligands promote the oxidative addition step (often rate-limiting for aryl bromides/chlorides) and stabilize the catalytic species, compensating for the absence of copper. |
| Base | Strong, non-coordinating amine base (e.g., DBU, DIPEA) or an inorganic base (e.g., Cs₂CO₃, K₂CO₃) | The base must be strong enough to deprotonate the alkyne without strongly coordinating to and inhibiting the palladium center. |
| Solvent | Anhydrous, polar aprotic (e.g., DMF, Dioxane, Toluene) | Solvent choice can impact catalyst solubility and reactivity. |
| Temperature | 60 - 110 °C | Higher temperatures are often needed for less reactive aryl halides (bromides, chlorides). |
Step-by-Step Copper-Free Protocol:
-
To a flame-dried Schlenk flask under Argon, add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).
-
Evacuate and backfill the flask with Argon (3 cycles).
-
Add the anhydrous, degassed solvent via syringe, followed by the base.
-
Add this compound (1.1 - 1.5 eq).
-
Heat the reaction to the target temperature and monitor by TLC or GC-MS until the starting material is consumed.
-
Work up by cooling to room temperature, diluting with an organic solvent (e.g., ethyl acetate), and washing with water or brine to remove the base and salts.
Issue 2: Sluggish or Incomplete Reaction
Question: My Sonogashira reaction is very slow, or it stalls after partial conversion. How can I drive it to completion?
Answer: A stalled reaction points to issues with reactivity or catalyst stability. The primary factors to investigate are the nature of your aryl halide, the effectiveness of your base, and the health of your catalyst system.
Sources
Technical Support Center: Purification of 3-Ethynylanisole Reaction Products
Welcome to the technical support center for the purification of 3-ethynylanisole reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of derivatives of this compound.
Introduction
This compound is a versatile terminal alkyne building block used in a variety of organic synthesis reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. Its application is widespread in the synthesis of pharmaceuticals, natural products, and organic materials.[1] However, the purification of its reaction products can present unique challenges. This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for achieving high purity of your target compounds.
Common Reactions and Potential Impurities
Understanding the potential side reactions and byproducts is the first step toward developing an effective purification strategy. Here, we focus on three common reaction types involving this compound.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne (like this compound) and an aryl or vinyl halide.[1][2]
Common Impurities:
-
Homocoupled Diynes (Glaser-Hay Coupling Product): A significant byproduct can be the homocoupling of this compound, leading to 1,4-bis(3-methoxyphenyl)buta-1,3-diyne.[3][4] This is often promoted by the copper co-catalyst in the presence of oxygen.[3]
-
Unreacted Starting Materials: Residual this compound and aryl/vinyl halide.
-
Catalyst Residues: Palladium and copper catalysts and their phosphine ligands.
-
Solvent and Base: Residual reaction solvents and amine bases.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
Click chemistry provides a highly efficient and specific method for forming 1,2,3-triazoles from an alkyne and an azide.[5][6]
Common Impurities:
-
Unreacted Starting Materials: Excess this compound or the azide partner.
-
Copper Catalyst: Residual copper salts.
-
Reducing Agent: Unreacted sodium ascorbate or other reducing agents.
-
Ligands: Residual ligands used to stabilize the copper(I) catalyst.
Glaser-Hay Coupling
The Glaser coupling is the oxidative homocoupling of terminal alkynes to form symmetric diynes.[4][7] While sometimes an undesired side reaction in Sonogashira couplings, it can also be the desired transformation.
Common Impurities:
-
Unreacted this compound: Incomplete reaction can leave the starting material.
-
Oligomeric Byproducts: Over-oxidation or side reactions can lead to the formation of longer polyynes.
-
Catalyst and Base: Residual copper catalyst and amine base.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Sonogashira Coupling Purification
Question 1: My desired Sonogashira product and the homocoupled diyne are co-eluting during column chromatography. How can I separate them?
Answer: This is a common challenge due to the similar polarities of the desired cross-coupled product and the homocoupled diyne. Here are several strategies:
-
Optimize the Mobile Phase:
-
Solvent System: A systematic screen of solvent systems is crucial. Start with a nonpolar eluent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.[8] A shallow gradient can often resolve closely eluting spots.
-
Different Selectivities: If a simple hexane/ethyl acetate system fails, try incorporating a solvent with a different selectivity, such as toluene or diethyl ether. These solvents can alter the interactions with the silica gel and improve separation.[9]
-
-
Modify the Stationary Phase:
-
Silver Nitrate Impregnated Silica Gel: Silver ions form complexes with the π-bonds of alkynes and alkenes. The strength of this interaction can differ between your product and the diyne, enabling separation.[9]
-
Reverse-Phase Chromatography: If your compounds are sufficiently nonpolar, reverse-phase flash chromatography or preparative HPLC using a C18 column with a water/acetonitrile or water/methanol gradient can be very effective.[10][11]
-
Question 2: I see a black precipitate in my reaction mixture after the Sonogashira coupling. What is it and how do I remove it?
Answer: The black precipitate is likely palladium black, which forms from the decomposition of the palladium catalyst. It is essential to remove this before further purification.
-
Filtration: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite® or silica gel.[12] This will effectively remove the palladium black and some inorganic salts. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of your product.
Click Chemistry (CuAAC) Purification
Question 3: How do I remove the copper catalyst from my click reaction product?
Answer: Residual copper can be problematic for downstream applications, especially in biological systems. Here are effective removal techniques:
-
Aqueous Wash: During the workup, wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of ethylenediaminetetraacetic acid (EDTA).[12][13] These solutions chelate the copper ions, pulling them into the aqueous phase.
-
Silica Gel Chromatography: Copper salts will often adhere strongly to silica gel. Standard column chromatography is usually sufficient to remove residual copper.[14]
-
Specialized Scavengers: For very sensitive applications, commercially available copper scavenger resins can be used.
Question 4: My click reaction product is highly polar and water-soluble. How can I purify it?
Answer: For polar, water-soluble products, standard liquid-liquid extraction and silica gel chromatography may not be suitable.
-
Reverse-Phase Preparative HPLC: This is the method of choice for purifying polar compounds.[15][16] A C18 column with a water/acetonitrile or water/methanol gradient is typically used. The addition of a small amount of trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape for basic compounds.
-
Solid-Phase Extraction (SPE): SPE can be used for a preliminary cleanup to remove salts and other highly polar impurities before a final purification step.[16]
General Purification Troubleshooting
Question 5: My compound streaks on the TLC plate and gives poor separation during column chromatography. What can I do?
Answer: Streaking, or tailing, on a TLC plate is often an indication of an issue with the compound's interaction with the stationary phase, or overloading.[17]
-
Adjust Mobile Phase Polarity: Tailing can occur if the mobile phase is not polar enough to effectively elute the compound. Gradually increasing the eluent polarity can help.
-
Add a Modifier: If your compound is acidic or basic, adding a small amount of a modifier to the mobile phase can significantly improve chromatography. For acidic compounds, add a small amount of acetic acid or formic acid (e.g., 0.1-1%). For basic compounds, add a small amount of triethylamine or pyridine (e.g., 0.1-1%).[17]
-
Check for Overloading: Applying too much sample to the TLC plate or column can cause streaking. Try diluting your sample.
-
Consider a Different Stationary Phase: If modifying the mobile phase doesn't work, consider using a different stationary phase, such as alumina (basic or neutral) or a bonded phase like diol or cyano.
Experimental Protocols
Protocol 1: Column Chromatography for a Typical Sonogashira Product
This protocol is a general guideline for purifying a moderately polar product from a Sonogashira reaction.
-
Reaction Workup: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent like ethyl acetate. c. Filter through a pad of Celite® to remove the palladium catalyst.[12] d. Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.[12] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[12]
-
Column Preparation: a. Choose an appropriate column size based on the amount of crude material (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight). b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). c. Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which is often preferred for better resolution. c. Carefully load the sample onto the top of the column.
-
Elution and Fraction Collection: a. Begin eluting with the low-polarity mobile phase. b. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds. c. Collect fractions and monitor their composition by TLC. d. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Low-Temperature Recrystallization
Recrystallization is an excellent technique for purifying solid products, especially for removing minor impurities.
-
Solvent Selection: a. The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures. b. Test small amounts of your product in various solvents (e.g., hexanes, ethanol, isopropanol, acetone, or mixtures) to find a suitable system.[9]
-
Dissolution: a. Place the crude solid in a flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Cooling and Crystallization: a. Allow the solution to cool slowly to room temperature. b. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Preparative HPLC for Polar or Difficult-to-Separate Mixtures
Preparative HPLC is a powerful tool for achieving high purity, especially for challenging separations.[10][15]
-
Sample Preparation: a. Dissolve the crude or partially purified sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).[16] b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
Method Development: a. Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase, gradient, and column chemistry.
-
Purification: a. Equilibrate the preparative HPLC column with the initial mobile phase conditions. b. Inject the sample onto the column. c. Run the gradient and collect fractions based on the UV detector signal. Automated fraction collectors are standard.
-
Product Isolation: a. Combine the fractions containing the pure product. b. Remove the mobile phase solvents, typically using a rotary evaporator followed by a high-vacuum pump or a lyophilizer (for aqueous mobile phases).
Data Presentation
| Purification Technique | Typical Application | Advantages | Disadvantages |
| Column Chromatography | Primary purification for most organic compounds.[18] | High capacity, versatile, relatively inexpensive. | Can be time-consuming, may not resolve very similar compounds. |
| Recrystallization | Purification of solid compounds. | Can yield very high purity, scalable. | Not suitable for oils or amorphous solids, yield can be low.[19] |
| Distillation | Purification of volatile liquids.[20] | Effective for separating compounds with different boiling points. | Not suitable for non-volatile or thermally unstable compounds. |
| Preparative HPLC | Purification of polar compounds, difficult separations, and final polishing.[15] | High resolution, automated, suitable for a wide range of compounds. | Expensive, lower capacity than column chromatography. |
Visualization of Workflows
Caption: General purification workflow for this compound reaction products.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Branched Internal Alkynes.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.
-
ACS Publications. (2025). Responsive Supramolecular Sensors Based on Pillar[18]arene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of Alkyne Compounds.
-
SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Ho, T.-I., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: High-Purity Arohynapene B Purification by Preparative HPLC.
- Benchchem. (n.d.). Application Notes and Protocols for Click Chemistry Reactions with 3-Ethynylaniline.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
PubMed Central. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Taros Discovery. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Retrieved from [Link]
-
RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]
-
RSC Publishing. (2016). Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. Retrieved from [Link]
-
Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes? Retrieved from [Link]
-
YouTube. (2021). Purify & Isolate Your Compounds Using Flash & Preparative HPLC | Dr. Sambhav Kumbhani | CSI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Application of Click Reaction to Obtain Heterotricyclic Compounds. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). An Insight Into Click Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterification product? Retrieved from [Link]
-
ResearchGate. (2018). What purification method should I use when my synthesis product isn't even separated by any eluent combination in TLC? Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. thalesnano.com [thalesnano.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 11. tarosdiscovery.com [tarosdiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
How to minimize homocoupling of 3-Ethynylanisole in Sonogashira reactions
Welcome to the technical support center for optimizing Sonogashira reactions, with a specific focus on minimizing the homocoupling of 3-ethynylanisole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and selectivity of their carbon-carbon bond-forming reactions. Here, we will delve into the mechanistic nuances of the Sonogashira coupling and its competing side reaction, the Glaser homocoupling, to provide you with actionable troubleshooting strategies and answers to frequently asked questions.
Troubleshooting Guide: Minimizing Homocoupling of this compound
This section is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.
Problem 1: Significant formation of 1,4-bis(3-methoxyphenyl)buta-1,3-diyne (homocoupling product) is observed.
Root Cause Analysis: The primary culprit for the homocoupling of terminal alkynes like this compound is the Glaser coupling reaction.[1][2] This oxidative dimerization is predominantly catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1][3] The electron-rich nature of this compound can also make it more susceptible to this side reaction.
Solutions & Scientific Explanation:
-
Transition to a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[4][5][6] Copper-free Sonogashira reactions have been extensively developed to circumvent this issue.[7][8] While the reaction kinetics might be slower, the significant reduction in homocoupling often leads to a higher yield of the desired cross-coupled product and simplifies purification.[6]
-
Rigorous Exclusion of Oxygen: If a copper co-catalyst is essential for your specific substrate, ensuring a strictly anaerobic environment is critical.[2][9] Oxygen facilitates the oxidation of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][3]
-
Actionable Steps:
-
Thoroughly degas all solvents and liquid reagents using methods such as freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period.[2]
-
Assemble your reaction vessel under a positive pressure of an inert gas.
-
Consider using a Schlenk line or a glovebox for the most sensitive reactions.
-
-
-
Slow Addition of this compound: Maintaining a low concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction.[2][10] By adding the this compound solution dropwise to the reaction mixture over an extended period, you can promote the desired cross-coupling with the aryl halide.
-
Employ a Reducing Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with nitrogen or argon for safety) can help to minimize oxidative homocoupling.[10][11] The hydrogen can reduce residual oxygen in the reaction system.[10]
Problem 2: The reaction is sluggish or stalls, even with attempts to minimize homocoupling.
Root Cause Analysis: Several factors can contribute to low reactivity in a Sonogashira coupling, including catalyst deactivation, suboptimal reaction conditions, or the inherent reactivity of your substrates.[9]
Solutions & Scientific Explanation:
-
Catalyst and Ligand Selection:
-
Palladium Source: Ensure your palladium catalyst is active. Palladium(0) complexes can be sensitive to air.[4] If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient. Consider using a stable Pd(0) source like Pd(PPh₃)₄.
-
Ligand Choice: The nature of the phosphine ligand can significantly influence the catalytic cycle.[3] For electron-rich aryl halides, more electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.[3] Conversely, for electron-poor aryl halides, less sterically demanding ligands may be more suitable.
-
-
Base Selection and Stoichiometry: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide.[4][12]
-
Amine Bases: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[9] Ensure the amine is dry and used in sufficient excess.
-
Inorganic Bases: For certain copper-free protocols, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) have proven effective.[13]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact catalyst stability and reaction rate.[14]
-
Common Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are frequently used.[15]
-
Solvent Screening: If your reaction is sluggish, a solvent screen may be necessary to identify the optimal medium for your specific substrate combination. For instance, in some cases, DMF has been observed to slow down the reaction by displacing ligands from the palladium center.[14]
-
-
Temperature Optimization: While many Sonogashira reactions proceed at room temperature, some substrate combinations, particularly those involving less reactive aryl bromides or chlorides, may require heating to achieve a reasonable reaction rate.[16] However, be aware that higher temperatures can also promote catalyst decomposition.
Problem 3: Formation of a black precipitate (palladium black) is observed.
Root Cause Analysis: The appearance of a black precipitate is indicative of the decomposition of the soluble palladium catalyst into insoluble palladium black.[9] This deactivation pathway halts the catalytic cycle.
Solutions & Scientific Explanation:
-
Reagent Purity: Ensure all reagents, especially the aryl halide and alkyne, are free from impurities that could poison the catalyst.[9]
-
Solvent Choice: Some solvents, anecdotally including THF, may promote the formation of palladium black under certain conditions.[17] If you consistently observe this issue, consider switching to a different solvent.
-
Ligand Stability: The phosphine ligand stabilizes the palladium center. If the ligand is prone to oxidation or degradation, the palladium catalyst will be more susceptible to decomposition. Ensure your phosphine ligands are of high quality and handled under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Sonogashira reaction and how does homocoupling compete?
A1: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][18]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide. This is followed by transmetalation with a copper acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[18]
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[1][3]
The competing Glaser homocoupling arises from the oxidative dimerization of two copper acetylide molecules, a process that is significantly accelerated by the presence of oxygen.[1][19]
Q2: Can I perform a Sonogashira reaction on this compound without a copper co-catalyst?
A2: Yes, copper-free Sonogashira reactions are well-established and are often the preferred method to avoid the formation of the Glaser homocoupling byproduct.[4][7][8] These protocols may require adjustments to other reaction parameters, such as the choice of palladium catalyst, ligand, base, and solvent, to achieve optimal results.[5][13]
Q3: What is the reactivity order for aryl halides in the Sonogashira coupling?
A3: The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br > Cl.[9] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are generally the least reactive and often necessitate more specialized catalytic systems.
Q4: My starting this compound is expensive. How can I maximize its incorporation into the desired product?
A4: To favor the cross-coupling product and conserve your this compound, consider the following:
-
Stoichiometry: Use a slight excess of the this compound (e.g., 1.1-1.5 equivalents) relative to the aryl halide.
-
Slow Addition: As mentioned in the troubleshooting guide, the slow addition of the alkyne can minimize its self-coupling.[2][10]
-
Copper-Free Conditions: This is the most effective way to prevent the wasteful consumption of the alkyne through homocoupling.[4][6]
Visualizing the Competing Pathways
To better understand the reaction dynamics, the following diagrams illustrate the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.
Caption: Competing Sonogashira and Glaser coupling pathways.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the palladium/copper co-catalyzed coupling of an aryl halide with this compound.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add a magnetic stir bar and seal the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed solvent (e.g., THF or DMF, 5 mL) and degassed amine base (e.g., triethylamine, 3.0 mmol).
-
Add this compound (1.2 mmol) via syringe.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted for situations where homocoupling is a significant issue.
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add a magnetic stir bar and seal the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed solvent (e.g., acetonitrile or 1,4-dioxane, 5 mL).
-
Add this compound (1.2 mmol) via syringe.
-
Stir the reaction at the desired temperature (typically elevated, 60-100 °C) and monitor its progress.
-
Work-up and purification are similar to the copper-catalyzed protocol.
Data Summary Table
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Co-catalyst | Use a copper-free protocol | Eliminates the primary catalyst for Glaser coupling.[4][6] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxygen-mediated oxidative dimerization of the alkyne.[2][9] |
| Alkyne Addition | Slow, dropwise addition | Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular side reaction.[2][10] |
| Base | Amine (e.g., TEA, DIPEA) or Inorganic (e.g., Cs₂CO₃) | The choice of base can influence reaction kinetics and catalyst stability.[9][13] |
| Solvent | Degassed aprotic solvents (e.g., THF, DMF, MeCN) | Solvent polarity can affect catalyst performance and stability.[14] |
| Temperature | As low as possible while maintaining a reasonable reaction rate | Higher temperatures can sometimes increase the rate of side reactions and catalyst decomposition. |
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]
-
Jadhav, G. R., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(21), 12245–12257. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7314–7342. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 452. [Link]
-
The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. [Link]
-
Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7314–7342. [Link]
-
Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1041–1049. [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Link]
-
ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1041–1049. [Link]
-
Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7314–7342. [Link]
-
KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1(1), 74-81. [Link]
-
Al-Zoubi, R. M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4485–4507. [Link]
-
Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
Li, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4944–4948. [Link]
-
Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Lang, C., et al. (2022). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 87(15), 9878–9885. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]
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- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 14. books.lucp.net [books.lucp.net]
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Technical Support Center: Optimizing Click Reactions with 3-Ethynylanisole
Welcome to the technical support center for improving the efficiency of click reactions utilizing 3-ethynylanisole. As Senior Application Scientists, we understand that while the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its reliability, achieving high efficiency requires attention to detail. This guide is structured to provide direct answers to common challenges and foundational questions, ensuring your experiments are successful and reproducible.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My click reaction with this compound is resulting in low or no yield. What are the common causes and how can I rectify this?
A: Low yield is the most common issue and typically points to one of three areas: catalyst inactivation, suboptimal reaction conditions, or issues with starting materials.
-
Catalyst Inactivation: The active catalyst in CuAAC is Copper(I). Its oxidation to the inactive Copper(II) state is a primary failure mode.
-
Causality: Dissolved oxygen in the reaction mixture readily oxidizes Cu(I). This is often the culprit when reactions fail to initiate or stall.
-
Solution:
-
Use a Reducing Agent: If starting with a Cu(II) salt like CuSO₄, ensure you use a fresh solution of a reducing agent, typically sodium ascorbate. A 3- to 10-fold excess is recommended to maintain a reducing environment throughout the reaction.[1]
-
Degas Solvents: Before adding the catalyst, thoroughly degas all solvents and solutions by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using several freeze-pump-thaw cycles.[1]
-
Work Under Inert Atmosphere: Whenever possible, conduct the reaction under a nitrogen or argon atmosphere to prevent oxygen ingress.[1]
-
Use a Stabilizing Ligand: Copper-chelating ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stabilize the Cu(I) oxidation state, preventing both oxidation and disproportionation.[1][2]
-
-
-
Suboptimal Reaction Conditions: The reaction environment dictates kinetics and solubility.
-
Causality: Poor solubility of this compound or the azide partner can prevent the reactants from interacting effectively. Likewise, temperature and pH can significantly influence reaction rates.
-
Solution:
-
Solvent Selection: Ensure all reactants are soluble. Common solvent systems include mixtures of t-BuOH/water, DMF, DMSO, and acetonitrile.[2] For poorly soluble organic substrates, polar aprotic solvents like DMF or DMSO can be effective.[3][4][5]
-
Temperature: While many click reactions proceed efficiently at room temperature, gentle heating (e.g., 40-60°C) can increase the rate, especially with sterically hindered substrates.[2][6] However, excessive heat can promote side reactions.[2]
-
pH: The optimal pH for CuAAC is generally between 4 and 12.[2][7] For bioconjugation, a pH of 7-9 is common.[2] Avoid strongly acidic conditions which can protonate the azide.
-
-
-
Starting Material Integrity: The reaction is only as good as the reagents used.
-
Causality: Impurities in either this compound or the azide can inhibit the catalyst or participate in side reactions. Degradation of reagents over time is also a factor.
-
Solution:
-
Troubleshooting Workflow for Low Yield
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 5. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. This compound 96 - Safety Data Sheet [chemicalbook.com]
- 9. 3-エチニルアニソール 96% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for 3-Ethynylanisole Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 3-ethynylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our goal is to move beyond simple protocols and explain the underlying principles that govern catalyst selection and reaction optimization, ensuring the success of your experiments.
Section I: Core Principles & Reaction Selection
Q1: What are the primary cross-coupling reactions for this compound, and how do I choose the right one?
For a terminal alkyne like this compound, the most direct and widely used transformation is the Sonogashira cross-coupling reaction .[1] This reaction forms a C(sp²)-C(sp) bond by coupling the alkyne with an aryl or vinyl halide.[2][3]
Your choice between the classic copper-co-catalyzed Sonogashira and a copper-free variant will be the primary decision point.
-
Classic Sonogashira (Pd/Cu Co-catalyzed): This is the historical and often robust method. The copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[2][4] It is often effective under mild conditions.[1]
-
Copper-Free Sonogashira: This approach was developed to overcome a major side reaction of the classic method: the oxidative homocoupling of the alkyne (Glaser coupling), which forms a 1,3-diyne impurity.[5][6] Eliminating copper avoids this issue, simplifying purification, which is particularly crucial in pharmaceutical synthesis.[7] However, copper-free systems may require more carefully selected ligands or stronger bases to facilitate the deprotonation of the alkyne directly at the palladium center.[4][8]
Decision Workflow for Reaction Selection
The following workflow provides a logical path for selecting your initial reaction conditions.
Caption: Step-by-step troubleshooting logic for low yield.
Q3: I am seeing a significant amount of a side product with a mass double that of my alkyne. What is it and how can I prevent it?
This is a classic case of Glaser or Hay homocoupling , where two molecules of your terminal alkyne (this compound) couple to form a symmetrical 1,3-diyne. This side reaction is mediated by the copper(I) co-catalyst in the presence of an oxidant, often trace oxygen. [5][9] Prevention Strategies:
-
Switch to Copper-Free Conditions: This is the most definitive solution. By removing the copper co-catalyst, you eliminate the primary pathway for homocoupling. [1][7]This often requires the use of a more specialized palladium/ligand system and a suitable base to compensate for the absence of copper. [4][8]2. Strict Exclusion of Oxygen: If you must use a copper-catalyzed system, rigorous degassing of all reagents and maintaining a positive pressure of inert gas (argon or nitrogen) is critical to minimize the presence of oxygen. [10][11]3. Slow Addition of Alkyne: Adding the this compound slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling. [12]
Section III: Catalyst & Ligand Selection FAQ
Q4: How do I select the best palladium source and phosphine ligand for my reaction?
The choice of catalyst system is the most critical parameter for success. The ideal combination depends on the reactivity of your aryl halide.
Palladium Source:
-
For Aryl Iodides (Ar-I): Standard, air-stable Pd(II) sources like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ are often sufficient. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄ ) is also common but is more sensitive to air and may require storage in a glovebox for consistent results. [4][7]* For Aryl Bromides/Chlorides (Ar-Br/Cl): These are less reactive and require a more active catalytic system. Using a simple Pd(II) salt in combination with a specialized ligand is recommended. Alternatively, using an integrated precatalyst like XPhos Pd G3 is a robust strategy that ensures efficient generation of the active Pd(0) species. [10][13] Phosphine Ligand: The ligand stabilizes the palladium center and modulates its reactivity.
-
Triphenylphosphine (PPh₃): The historical standard, suitable for highly reactive substrates like aryl iodides.
-
Bulky, Electron-Rich Monophosphines: These are the state-of-the-art for challenging couplings. The steric bulk promotes the formation of a highly reactive 14-electron monoligated Pd(0)L complex, while the electron-donating character speeds up the rate-limiting oxidative addition step. [4] Comparison of Common Ligands for Sonogashira Coupling
| Ligand | Class | Key Characteristics | Best For |
| PPh₃ | Standard Triarylphosphine | Inexpensive, standard choice. | Highly reactive aryl iodides. |
| P(t-Bu)₃ | Bulky, Electron-Rich Alkylphosphine | Very strong electron donor, highly active. Air-sensitive and pyrophoric. [5] | Challenging aryl bromides. Often used in copper-free systems. [7] |
| XPhos / SPhos | Buchwald-type Biarylphosphine | Air-stable, highly effective for a broad range of substrates, including aryl bromides and chlorides. [14][15] | General-purpose for difficult couplings; provides high catalyst stability and activity. |
| cataCXium® A | Di-adamantylalkylphosphine | Bulky and electron-rich, shown to be effective in copper- and amine-free Sonogashira reactions at room temperature. [16] | Mild, copper-free conditions. |
Section IV: Experimental Protocols
Protocol 1: General Procedure for Pd/Cu Co-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for coupling this compound with an aryl iodide.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl iodide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Base Addition: Under a positive flow of inert gas, add anhydrous, degassed triethylamine (TEA, 2-3 mL per mmol of halide) and a co-solvent if needed (e.g., THF).
-
Reagent Addition: Add this compound (1.1-1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling with an Aryl Bromide
This protocol uses a more active catalyst system suitable for less reactive aryl bromides and avoids homocoupling.
-
Catalyst Preparation: In a nitrogen-filled glovebox or a Schlenk flask under inert gas, add Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand like XPhos or P(t-Bu)₃ (4-5 mol%).
-
Reagent Addition: To the same flask, add the aryl bromide (1.0 equiv.) and a base such as powdered, anhydrous Cs₂CO₃ or K₃PO₄ (2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF) via syringe.
-
Alkyne Addition: Add this compound (1.5 equiv.).
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
- Herrmann, W. A. (Patentee). (2009). Palladium-catalyzed coupling of aryl halides with alkynes. U.S. Patent No. 7,642,391 B1.
-
Trost, B. M., & Sorum, M. T. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. Journal of the American Chemical Society, 119(4), 698–708. Retrieved from [Link]
-
Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. Retrieved from [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). Retrieved from [Link]
-
Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Retrieved from [Link]
-
Bano, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8886-8915. Retrieved from [Link]
-
Gagnon, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4573–4577. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
-
The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon–carbon frameworks. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Retrieved from [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. Retrieved from [Link]
-
Mondal, S., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega. Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018). Retrieved from [Link]
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. (2017). RSC Advances. Retrieved from [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers. Retrieved from [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). ChemRxiv. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. (n.d.). Retrieved from [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Journal of Organic Chemistry, 69(26), 9135–9142. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018). Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]
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Technical Support Center: Safe Scale-Up of Reactions Involving 3-Ethynylanisole
Welcome to the technical support center for the safe handling and scale-up of chemical processes involving 3-Ethynylanisole. This guide is designed for researchers, scientists, and drug development professionals. Our goal is to provide you with the necessary technical insights and field-proven protocols to manage the unique risks associated with this compound, ensuring both the success of your synthesis and the safety of your laboratory personnel.
The terminal alkyne functional group in this compound is a powerful tool for synthesis but also presents significant energy-related hazards. A lack of understanding of the reaction thermodynamics and kinetics during scale-up can lead to catastrophic failures. This guide follows a question-and-answer format to directly address common challenges and provide robust, self-validating safety protocols.
Frequently Asked Questions (FAQs): Core Safety Principles
Q1: What are the primary chemical and physical hazards of this compound?
This compound (CAS 768-70-7) is a combustible liquid with a flash point of approximately 77°C (170°F)[1][2]. Standard hazards include skin, eye, and respiratory irritation[3][4][5]. However, the most significant risk stems from its terminal alkyne group. Alkynes are energy-rich molecules that can undergo exothermic, and potentially explosive, decomposition when subjected to heat, shock, or pressure[6]. Furthermore, terminal alkynes can form highly sensitive and explosive metal acetylide salts, especially with heavy metals like copper, silver, and mercury.
| Property | Value | Source |
| CAS Number | 768-70-7 | [2][7] |
| Molecular Formula | C₉H₈O | [1][2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Boiling Point | 204-210 °C (lit.) | [2][8] |
| Density | 1.04 g/mL at 25 °C (lit.) | [2] |
| Flash Point | 76.67 °C (170.0 °F) - closed cup | [2] |
| Storage Class | 10 - Combustible liquids | [2] |
Q2: Why is scaling up a reaction with this compound a greater risk than performing it at the bench scale?
The primary danger in scaling up exothermic reactions lies in the fundamental change in the surface-area-to-volume ratio . As the scale of a reactor increases, its volume (which generates heat) increases by a cubic function (V ∝ r³), while its surface area (which dissipates heat) increases by only a square function (A ∝ r²)[9]. This drastic reduction in relative heat transfer capability means a reaction that was easily managed in a 100 mL flask can quickly become uncontrollable in a 5 L vessel, leading to a thermal runaway.[9][10][11]
Caption: The challenge of decreasing surface-area-to-volume ratio during scale-up.
Q3: What is a "thermal runaway" and how can I prevent it?
A thermal runaway is a hazardous positive feedback loop where an exothermic reaction generates heat faster than it can be removed[11]. This increases the reaction temperature, which in turn exponentially accelerates the reaction rate, leading to an even faster rate of heat generation. The result can be a violent boiling of solvents, over-pressurization, and potentially an explosion from the decomposition of the reagents or products.[9][11]
Prevention is a multi-step process:
-
Thermal Hazard Assessment: Before any scale-up, you must characterize the reaction's thermal properties using techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC).[12][13]
-
Engineering Controls: Ensure the reactor has adequate cooling capacity, an emergency quenching system, and a pressure relief system (e.g., rupture disc).
-
Procedural Controls: The most critical control is often changing from a "batch" process (all reagents mixed at once) to a "semi-batch" process. In a semi-batch process, the most reactive reagent is added slowly and controllably, ensuring the rate of heat generation never exceeds the reactor's cooling capacity.[14]
Q4: I am planning a Sonogashira coupling. What are the specific risks?
The Sonogashira coupling is a powerful C-C bond-forming reaction but presents unique hazards when used with terminal alkynes like this compound.[15][16] The classic protocol uses a copper(I) co-catalyst (e.g., CuI). The primary risk is the in situ formation of copper(I) acetylide, which can be shock-sensitive and explosively decompose, especially if allowed to dry.
Mitigation Strategies for Sonogashira Reactions:
-
Never let the reaction mixture dry completely without first quenching and removing all metal catalysts.
-
Use the minimum necessary amount of copper catalyst. Modern protocols often use very low catalyst loadings.[17]
-
Consider "copper-free" Sonogashira protocols, which eliminate the risk of copper acetylide formation, although other safety aspects must still be considered.
-
Ensure the base (e.g., triethylamine) is not added in a large excess at the beginning , as the initial coordination and reaction can also be exothermic.
Troubleshooting and Proactive Safety Guide
Q: My small-scale reaction is only mildly exothermic. How do I properly assess its safety for a 10x scale-up?
A "mildly" exothermic reaction at 100 mg scale can become a violent runaway at 10 g scale[11]. Visual observation is insufficient. A quantitative thermal hazard assessment is mandatory.
-
Screening with Differential Scanning Calorimetry (DSC): Run a DSC analysis on your starting materials and, most importantly, on a sample of the final reaction mixture. This will determine the onset temperature of decomposition (T_onset) . This is the temperature at which an uncontrolled decomposition reaction begins.[12][13]
-
Analysis with Reaction Calorimetry (RC): Perform the reaction in a reaction calorimeter. This is the industry-standard tool for scale-up safety assessment.[12] It will provide critical data:
-
Heat of Reaction (ΔH_r): The total energy released.
-
Heat Release Rate (q_r): How quickly the energy is released.
-
Adiabatic Temperature Rise (ΔT_ad): The theoretical temperature increase if all cooling were to fail. This is calculated as ΔT_ad = ΔH_r / (Mass × C_p).[6]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction would reach under cooling failure conditions (MTSR = T_process + ΔT_ad).[13]
-
The Golden Rule of Thermal Safety: The MTSR must be significantly lower than the T_onset of decomposition to provide a sufficient safety margin. If the MTSR approaches or exceeds the T_onset, the process is unsafe to scale and must be redesigned (e.g., by slowing addition, using a more dilute system, or choosing a different synthetic route).[9]
Q: What should I do if I suspect a reaction is starting to run away?
Immediate action is critical. Every large-scale reaction should have a pre-defined emergency plan.
-
Alert Personnel: Immediately notify everyone in the lab.
-
Stop Reagent Addition: If using a semi-batch process, immediately stop the addition of the limiting reagent.
-
Maximize Cooling: Apply maximum cooling to the reactor jacket. If available and safe, use an external cooling bath (e.g., ice water).
-
Prepare for Quench: If the temperature continues to rise uncontrollably, execute the pre-planned quenching procedure. This typically involves adding a cold, inert liquid that can absorb the heat and stop the reaction. The quench agent must be pre-determined to be compatible and not cause a secondary hazard.
-
Evacuate: If temperature and pressure continue to rise despite these measures, evacuate the area and alert emergency responders. Do not stay to watch the outcome.
Methodologies and Standard Operating Procedures (SOPs)
Protocol 1: Pre-Scale-Up Hazard Assessment Workflow
This protocol outlines the mandatory steps before scaling any reaction involving this compound beyond 1 gram.
-
Literature Review: Search for any reported incidents or specific hazards related to the planned reaction class and reagents.
-
Thermal Screening (DSC):
-
Obtain DSC data for this compound and all other reagents to understand their individual thermal stabilities.
-
Run a small-scale (e.g., 100 mg) reaction. Once complete, take an aliquot of the crude reaction mixture and run a DSC analysis to determine the T_onset of the mixture.
-
-
Reaction Calorimetry (RC):
-
Perform the reaction at the 100-500 mg scale in a reaction calorimeter under the proposed scale-up conditions (temperature, concentration).
-
Determine the key safety parameters: ΔH_r, q_r, and calculate ΔT_ad and MTSR.
-
-
Risk Analysis & Decision:
-
Use the workflow diagram below to make a "Go/No-Go" decision.
-
Document all data and the final decision in your lab notebook. A formal Process Hazard Analysis (PHA) is recommended.
-
Caption: Go/No-Go decision workflow for safe chemical process scale-up.
Protocol 2: General SOP for a Controlled 10x Scale-Up (Example: 1 g to 10 g)
Pre-requisite: Successful completion of Protocol 1 with a "Go" decision.
-
Equipment Setup:
-
Use a jacketed reactor with automated temperature control and overhead stirring. Do not use a magnetic stir bar and a heating mantle, as this provides poor heat transfer and control.
-
The reactor volume should be at least 3-4 times the total reaction volume to accommodate stirring and potential foaming.[11]
-
Place a blast shield in front of the fume hood sash.[18][19] The sash should be kept as low as possible.
-
Set up a syringe pump or addition funnel for the controlled addition of the limiting reagent.
-
-
Execution:
-
Charge the reactor with the solvent and all non-limiting reagents.
-
Establish stable stirring and bring the reactor to the target temperature.
-
Begin the slow, dropwise addition of the limiting reagent (e.g., this compound) via the syringe pump over a planned period (e.g., 1-2 hours).
-
Continuously monitor the internal reaction temperature. A significant deviation from the set jacket temperature indicates that the reaction's heat output is challenging the cooling system.
-
If the internal temperature rises by more than a pre-determined limit (e.g., 2-3 °C), immediately stop the addition and allow the system to cool before resuming at a slower rate.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature before quenching.
-
If metal catalysts were used, use a validated quenching and workup procedure to safely neutralize and remove them before solvent removal. Never concentrate a reaction mixture containing potentially explosive acetylides.
-
By adhering to these principles of quantitative hazard assessment and controlled execution, you can harness the synthetic utility of this compound while maintaining the highest standards of laboratory safety.
References
- CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES – A Strategic Guide to Reaction Hazard Assessment.
- Stoessel, F. (2001). Safety issues in scale-up of chemical processes. Current Opinion in Drug Discovery & Development, 4(6), 834-839.
- Maestri, F., Copelli, S., Rota, R., Gigante, L., Lunghi, A., & Cardillo, P. Simple Procedure for Optimally Scaling-up Fine Chemical Processes. I. Practical Tools. Industrial & Engineering Chemistry Research.
- H.E.L Group. Process Safety and Scale-up.
- UC Berkeley Office of Environment, Health & Safety. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling.
- ChemicalBook. (n.d.). This compound 96 - Safety Data Sheet.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- Sigma-Aldrich. (n.d.). This compound 96.
- Yale Environmental Health & Safety. (2021). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS.
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- University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions.
- University of Illinois Division of Research Safety. (2019). Potentially Explosive Experiments.
- University of Pennsylvania EHRS. (2022). SOP: Explosive Compounds.
- DEKRA. (n.d.). Chemical Reaction Hazards Testing & Thermal Screening.
- SiliCycle. (n.d.). Scaling up a Sonogashira Reaction with E-PAK.
- CymitQuimica. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Kamala Jyotsna, G., Srikanth, S., Ratnaparkhi, V., et al. Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals.
- Kamala Jyotsna, G., Srikanth, S., Ratnaparkhi, V., et al. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. ResearchGate.
- Regenass, W. (1977). Two Calorimetric Methods for Investigating Dangerous Reactions. IChemE Symposium Series No. 49.
- CymitQuimica. (2025). Safety Data Sheet.
- El-Batta, A., H., et al. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Sigma-Aldrich. (n.d.). This compound 96.
- de la Fuente, M. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
- LookChem. (n.d.). Cas 768-70-7, this compound 96.
- LabSolutions. (n.d.). This compound.
- ChemicalBook. (2025). 4-Ethynylanisole.
- Tokyo Chemical Industry. (n.d.). 4-Ethynylanisole.
- Wang, Y., et al. (2023). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI.
- Manelis, G. B., et al. (2020). An inhibition of explosive decomposition of acetylene hydrocarbons. INIS-IAEA.
- Sigma-Aldrich. (n.d.). 4-Ethynylanisole 97.
- PubChem. (n.d.). 1-Ethynyl-3-methoxybenzene.
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Technical Support Center: 3-Ethynylanisole Reaction Condition Screening and Optimization
Welcome to the technical support center for the synthesis of 3-ethynylanisole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions (FAQs) encountered during the reaction condition screening and optimization for the synthesis of this compound, with a primary focus on the Sonogashira coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The Sonogashira cross-coupling reaction is a widely used and powerful method for forming the carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of an aryl halide.[1][2] For the synthesis of this compound, this typically involves the coupling of an m-substituted anisole halide (like 3-iodoanisole or 3-bromoanisole) with a protected or terminal acetylene source.[2][3]
Q2: Which aryl halide is the best starting material: 3-iodoanisole, 3-bromoanisole, or 3-chloroanisole?
The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[4]
-
3-Iodoanisole: This is the most reactive substrate, often allowing for milder reaction conditions, such as lower temperatures and shorter reaction times.[2][4]
-
3-Bromoanisole: While less reactive than the iodide, it is a common and often more cost-effective starting material.[5][6] Reactions with 3-bromoanisole may require higher temperatures or more active catalyst systems to achieve good yields.[7]
-
3-Chloroanisole: Aryl chlorides are the least reactive and generally require specialized catalyst systems or harsher conditions for successful coupling.
For initial screening and optimization, 3-iodoanisole is recommended to establish a baseline due to its higher reactivity.[2]
Q3: Should I use a protected or unprotected alkyne?
Using a protected alkyne like trimethylsilylacetylene (TMSA) is a common strategy.[3] This prevents the undesired Glaser-type homocoupling of the terminal alkyne, which can be a significant side reaction, especially in the presence of a copper co-catalyst and oxygen.[4][8] The TMS group can be removed in a subsequent step under mild conditions.[9][10]
Q4: Is a copper co-catalyst necessary for the Sonogashira coupling?
While the original Sonogashira protocol utilizes a copper(I) co-catalyst (typically CuI) to facilitate the reaction, copper-free versions have been developed.[4][11] The primary advantage of a copper-free system is the avoidance of Glaser homocoupling byproducts.[4] However, copper-free reactions may require different ligands or conditions to achieve comparable efficiency.
Q5: What is the black precipitate that sometimes forms during the reaction?
The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst.[4] This can be caused by:
-
Impurities: Ensure all reagents and solvents are of high purity.
-
Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[4][12]
-
Incorrect Temperature: Excessively high temperatures can lead to catalyst degradation.
Troubleshooting Guide
Problem 1: Low or No Product Yield
A low or nonexistent yield is one of the most common issues. A systematic approach to troubleshooting is crucial.
Workflow for Troubleshooting Low Yield
Caption: Systematic workflow for troubleshooting low product yield.
Possible Causes & Recommended Solutions:
-
Inactive Catalyst:
-
Cause: The palladium catalyst may have decomposed or the copper(I) iodide may have oxidized.
-
Solution: Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage of catalysts under an inert atmosphere.[4]
-
-
Poor Reagent Quality:
-
Cause: Impurities in the aryl halide, alkyne, or solvent can poison the catalyst. The amine base may contain water.
-
Solution: Purify starting materials if necessary. Use anhydrous and degassed solvents. Ensure the amine base is dry and used in appropriate excess.[4] Triethylamine and diisopropylamine are commonly used bases.[4]
-
-
Inadequate Inert Atmosphere:
-
Cause: The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[4][8]
-
Solution: Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution. Maintain a positive pressure of inert gas throughout the reaction.[4][13]
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction temperature may be too low for the oxidative addition step, especially with less reactive aryl bromides.[7]
-
Solution: For aryl bromides, consider increasing the temperature, potentially up to 80-100°C in a sealed tube if necessary.[7] Monitor for catalyst decomposition at higher temperatures.
-
Problem 2: Formation of Significant Byproducts
-
Glaser Homocoupling:
-
Aryl Halide Homocoupling:
-
Identification: A biaryl byproduct (e.g., 3,3'-dimethoxybiphenyl) is detected.
-
Cause: This can occur at higher temperatures or with certain catalyst systems.
-
Solution: Screen different palladium catalysts and ligands. Lowering the reaction temperature may also be beneficial.
-
Experimental Protocols
Representative Protocol for Sonogashira Coupling of 3-Iodoanisole with TMS-Acetylene
This protocol is a general guideline and may require optimization.
-
To a dry Schlenk flask under an argon atmosphere, add 3-iodoanisole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Add a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Add trimethylsilylacetylene (1.1-1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography.
Representative Protocol for TMS Deprotection
-
Dissolve the TMS-protected this compound in a suitable solvent such as methanol or THF.
-
Add a deprotecting agent. Common reagents include potassium carbonate (K₂CO₃), tetra-n-butylammonium fluoride (TBAF), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9][15]
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Perform an aqueous workup and purify the resulting this compound.
Deprotection Agent Selection Logic
Caption: Decision process for selecting a TMS deprotection agent.
DBU has been shown to offer excellent chemoselectivity for cleaving acetylenic TMS groups in the presence of other base-labile functionalities like esters or other silyl ethers.[9]
Data Presentation: Screening of Reaction Conditions
The following table summarizes hypothetical results from a reaction optimization study for the coupling of 3-bromoanisole and TMS-acetylene.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Et₃N | THF | 60 | 24 | 45 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | Et₃N | THF | 60 | 24 | 55 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | DIPA | Toluene | 80 | 18 | 78 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 100 | 12 | 85 |
| 5 | PdCl₂(dppf) (3) | - | Et₃N | DMF | 80 | 16 | 92 |
This is example data and does not reflect actual experimental results.
References
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
- troubleshooting poor yields in Sonogashira reactions with halogenated anilines - Benchchem.
- Organic Syntheses Procedure.
- Sonogashira troubleshooting help needed : r/Chempros - Reddit.
- A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies - Benchchem.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
- This compound 96 768-70-7 - Sigma-Aldrich.
- Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline | Request PDF.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
- DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group.
- Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? | ResearchGate.
- Optimization of the synthesis of 3a | Download Table - ResearchGate.
- Sonogashira coupling - Wikipedia.
- Optimization assays for the Sonogashira coupling between N-tosylhydrazone 6 and 4-ethynylanisole a - ResearchGate.
- An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- What is the synthesis method of 3-Bromoanisole and its application? - FAQ - Guidechem.
- Flow Chemistry: Sonogashira Coupling.
- SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry.
- A Convenient Procedure for Sonogashira Reactions Using Propyne.
- View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
- Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions - Pearson.
- Application Notes: Sonogashira Reaction Protocol for 3-Iodoanisole with Terminal Alkynes - Benchchem.
- Cas 768-70-7,this compound 96 - LookChem.
- Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH.
- Redalyc.Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
- US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene - Google Patents.
- WO/1999/051561 NEW PROCESSES FOR THE PREPARATION OF 3-BROMOANISOLE AND 3-BROMONITROBENZENE - WIPO Patentscope.
- Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed.
- Synthesis and Properties of a New Poly(arylene ethynylene) Containing 1,3,5‐Triazine Units | Request PDF - ResearchGate.
- Synthesis and properties of an ionic polyacetylene with aromatic heterocycles.
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Technical Support Center: Sonogashira Coupling of Aryl Chlorides with 3-Ethynylanisole
Welcome to the technical support center for researchers navigating the complexities of Sonogashira cross-coupling reactions. This guide is specifically designed to address the challenges associated with the low reactivity of aryl chlorides, particularly in their coupling with valuable alkynes like 3-ethynylanisole. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction: The Aryl Chloride Challenge
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with remarkable efficiency.[1] However, the reaction's success is heavily dependent on the reactivity of the aryl halide, which follows the general trend: I > Br > Cl.[2] Aryl chlorides, while economically attractive and widely available, possess a strong C-Cl bond that presents a significant activation energy barrier for the rate-determining oxidative addition step to the palladium(0) catalyst.[3][4] This inherent inertness often leads to failed or low-yielding reactions when using standard protocols. This guide provides expert insights and actionable solutions to overcome this hurdle.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction shows no conversion of the aryl chloride. What are the likely causes?
A1: Complete lack of reactivity typically points to a failure in the catalytic cycle, most often at the initial oxidative addition step.
-
Insufficient Catalyst Activity: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for activating the robust C-Cl bond.[5] The key is to generate a more reactive, electron-rich, and sterically accessible Pd(0) species.
-
Solution: Employ specialized catalyst systems featuring bulky, electron-donating phosphine ligands. Ligands such as XPhos, SPhos, and tricyclohexylphosphine (PCy₃) are designed to promote the formation of highly reactive monoligated Pd(0) species, which are crucial for cleaving the C-Cl bond.[3][6] These ligands increase the electron density on the palladium center, facilitating its insertion into the aryl chloride bond.[5]
-
-
Catalyst Decomposition: The appearance of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[7] This can be triggered by high temperatures or impurities.
-
Solution: Ensure all reagents and solvents are pure and rigorously degassed. Running the reaction under a strict inert atmosphere (argon or nitrogen) is critical.[7] If decomposition persists, consider using a more stable palladium precatalyst.
-
-
Incorrect Base or Solvent: The choice of base and solvent is not trivial; it influences catalyst stability and reactivity.
-
Solution: Strong, non-coordinating bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often more effective than amine bases for these challenging couplings.[6][8] Solvents like DMSO, DMF, or NMP can be effective, but optimization is necessary as they can also coordinate to the palladium center.[6][9]
-
Q2: I'm observing significant homocoupling of this compound (Glaser coupling). How can I prevent this?
A2: The formation of a 1,3-diyne byproduct via oxidative homocoupling (Glaser-Hay coupling) is a classic side reaction, particularly in copper-cocatalyzed Sonogashira reactions.[10][11]
-
The Role of Copper and Oxygen: The copper(I) cocatalyst, while accelerating the desired reaction, can also promote the dimerization of the alkyne, especially in the presence of oxygen.[1][10]
-
Solution 1 (Strictly Anaerobic Conditions): The most immediate action is to improve the exclusion of oxygen. Use Schlenk techniques or a glovebox and ensure all solvents are thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas.[7]
-
Solution 2 (Copper-Free Conditions): The most robust solution is to eliminate the copper cocatalyst entirely. Copper-free Sonogashira protocols have been developed specifically to avoid homocoupling.[1][10] These systems rely on a highly active palladium catalyst and an appropriate base to proceed efficiently.[6][12] Palladium on charcoal (Pd/C) with a bulky ligand like XPhos has been shown to be effective for copper-free couplings of aryl chlorides.[13]
-
Q3: The reaction is sluggish and gives low yields, but I do see some product. What parameters can I optimize?
A3: A sluggish reaction indicates that the catalytic cycle is turning over, but inefficiently. Systematic optimization is key.
-
Temperature: Aryl chloride activation almost always requires higher temperatures than couplings with aryl bromides or iodides.[2]
-
Optimization: Gradually increase the reaction temperature, for example, from 80 °C to 120 °C, while monitoring for product formation and potential catalyst decomposition.[6]
-
-
Catalyst & Ligand Loading: While higher catalyst loading can increase the reaction rate, it also increases cost and potential for side reactions.
-
Optimization: A typical starting point is 1-2 mol% of the palladium source and a 1:2 to 1:4 ratio of Pd:ligand. If reactivity is low, increasing the ligand ratio can sometimes generate a more active catalytic species.
-
-
Concentration: Reaction kinetics can be sensitive to the concentration of your reagents.
-
Optimization: While counterintuitive, sometimes slightly lower concentrations can prevent catalyst aggregation and improve overall turnover. Experiment with concentrations in the range of 0.1 M to 0.5 M.
-
Key Experimental Protocols & Data
Table 1: Recommended Catalyst Systems for Aryl Chloride Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| PdCl₂(PCy₃)₂ | - | Cs₂CO₃ | DMSO | 100-120 | Effective, commercially available catalyst for a range of aryl chlorides.[6] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100-110 | Bulky biarylphosphine ligand system, excellent for unactivated chlorides. |
| Pd/C (10%) | XPhos | K₂CO₃ | Toluene | 120 | Heterogeneous, reusable catalyst system for copper-free conditions.[13] |
| PdCl₂(CH₃CN)₂ | t-Bu₃P | Cs₂CO₃ | Acetonitrile | 80-100 | Highly active system, but the ligand is air-sensitive.[8] |
Protocol: Copper-Free Sonogashira Coupling of 4-Chlorotoluene with this compound
This protocol is a representative example for overcoming the low reactivity of an aryl chloride.
Reagents:
-
4-Chlorotoluene (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add 4-chlorotoluene and 1,4-dioxane via syringe.
-
Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
Add this compound via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Challenge and Solution
Diagram 1: Sonogashira Catalytic Cycle
Caption: A decision tree for troubleshooting common reaction failures.
Frequently Asked Questions (FAQs)
-
Q: What is the best "all-around" catalyst system for starting with aryl chlorides?
-
A: There is no single "best" system, as substrate scope varies. However, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(CH₃CN)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos is a highly effective and versatile starting point for many aryl chlorides. [4]
-
-
Q: Why are copper-free conditions often preferred for these difficult couplings?
-
Q: Can I use palladium on carbon (Pd/C) for this reaction?
-
A: Yes, Pd/C can be an effective heterogeneous catalyst, but it typically requires the addition of a soluble phosphine ligand (like XPhos) to achieve high activity for aryl chlorides under copper-free conditions. [13]The primary advantages are the ease of catalyst removal (filtration) and the potential for recycling.
-
-
Q: How critical is the purity of the amine base if I choose to use one?
-
A: Extremely critical. Amine bases can degrade over time, and impurities can poison the palladium catalyst. [14]If you are using an amine like triethylamine or diisopropylamine, it is best practice to use a freshly opened bottle or distill it prior to use.
-
References
- Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal.Chemical Communications (RSC Publishing).
- Sonogashira Coupling.Organic Chemistry Portal.
- Sonogashira Coupling.Synthetic Methods in Drug Discovery: Volume 1.
- The Crucial Role of Bulky Ligands in the Activation of Aryl Chlorides for Cross-Coupling Reactions.Benchchem.
- Sonogashira coupling.Wikipedia.
- Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.ACS Publications.
- Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes.The Journal of Organic Chemistry - ACS Publications.
- Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects.The Journal of Organic Chemistry - ACS Publications.
- Troubleshooting low reactivity in Sonogashira coupling reactions.Benchchem.
- Sonogashira Coupling.Chemistry LibreTexts.
- Sonogashira Coupling.NROChemistry.
- Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.Organic Chemistry Portal.
- Sonogashira troubleshooting help needed.Reddit.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them.Benchchem.
- Glaser Coupling, Hay Coupling.Organic Chemistry Portal.
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- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Ethynylanisole and 4-Ethynylanisole in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. The judicious selection of coupling partners is paramount to achieving high efficiency, yield, and regioselectivity. This guide provides an in-depth technical comparison of the reactivity of two common building blocks, 3-ethynylanisole and 4-ethynylanisole, in widely used coupling reactions such as the Sonogashira, Suzuki, and Heck reactions. By examining the electronic and steric influences of the methoxy substituent's position, this document aims to equip researchers with the insights necessary to make informed decisions in reaction design and optimization.
Theoretical Framework: Electronic Effects of the Methoxy Substituent
The differing reactivity of this compound and 4-ethynylanisole in palladium-catalyzed coupling reactions is fundamentally governed by the electronic influence of the methoxy (-OCH₃) group on the ethynyl (-C≡CH) functionality. These effects can be rationalized using the principles of resonance and inductive effects, which are quantitatively captured by Hammett substituent constants (σ).
The Hammett equation , log(k/k₀) = σρ, provides a linear free-energy relationship that correlates the reaction rates (k) of a series of substituted aromatic compounds to a substituent constant (σ) and a reaction constant (ρ)[1][2]. The sign and magnitude of ρ indicate the sensitivity of a reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.
-
4-Ethynylanisole (para-isomer): The methoxy group at the para position exerts a strong electron-donating effect through resonance (+R effect), which is partially counteracted by its electron-withdrawing inductive effect (-I effect). The resonance effect dominates, leading to an overall increase in electron density at the ethynyl group. This makes the terminal alkyne proton less acidic and the alkyne π-system more electron-rich.
-
This compound (meta-isomer): In the meta position, the methoxy group's electron-donating resonance effect does not extend to the ethynyl substituent. Therefore, its primary influence is a moderate electron-withdrawing inductive effect (-I effect). This results in a comparatively lower electron density at the ethynyl group compared to the para-isomer.
These electronic differences are expected to manifest in the key steps of the catalytic cycles of various coupling reactions.
Comparative Reactivity in Key Coupling Reactions
While direct, side-by-side comparative studies under identical conditions are sparse in the literature, a comprehensive analysis of related reactions and established mechanistic principles allows for a robust prediction of their relative reactivity.
Sonogashira Coupling
The Sonogashira coupling, a cornerstone reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, involves the reaction of a terminal alkyne with an aryl or vinyl halide[3][4]. The catalytic cycle typically involves two interconnected cycles, one for palladium and one for a copper co-catalyst[3]. A key step is the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.
Expected Reactivity:
-
4-Ethynylanisole: The electron-donating methoxy group in the para position increases the electron density on the alkyne, making the terminal proton less acidic. This disfavors the initial deprotonation step, potentially leading to a slower reaction rate. It has been noted that aryl bromide derivatives with electron-donating groups on the ring exhibit lower reactivity in Sonogashira couplings.
-
This compound: The electron-withdrawing inductive effect of the meta-methoxy group renders the terminal alkyne proton more acidic compared to the para-isomer. This facilitates the formation of the copper acetylide, suggesting that This compound would be more reactive than 4-ethynylanisole in Sonogashira coupling reactions.
A study on the Sonogashira coupling of para-substituted aryl iodides with phenylacetylene revealed a positive Hammett reaction constant (ρ = 1.5), indicating that electron-withdrawing groups on the aryl halide accelerate the reaction[1]. While this finding pertains to the aryl halide partner, it underscores the sensitivity of the Sonogashira reaction to electronic effects.
Illustrative Data:
| Substrate Analogue | Electronic Nature | Typical Sonogashira Reactivity |
| 4-Methoxy-iodobenzene | Electron-rich | Slower reaction rates |
| 4-Nitro-iodobenzene | Electron-poor | Faster reaction rates |
This table illustrates the general trend of electronic effects on the aryl halide partner, which provides an analogous basis for predicting the reactivity of substituted phenylacetylenes.
Suzuki Coupling
The Suzuki coupling reaction forms a carbon-carbon single bond between an organoboron compound and an organohalide, catalyzed by a palladium complex[5][6][7]. When applied to terminal alkynes, a two-step process is often employed: hydroboration of the alkyne to form a vinylborane, followed by the Suzuki coupling with an aryl halide.
Expected Reactivity:
The reactivity in the Suzuki coupling step itself will be primarily influenced by the electronic nature of the vinylborane intermediate.
-
From 4-Ethynylanisole: The resulting vinylborane will retain the electron-rich nature of the para-methoxyphenyl group. In the transmetalation step of the Suzuki cycle, the transfer of the vinyl group to the palladium center is a key step. The electronic nature of this group can influence the rate of this step.
-
From this compound: The vinylborane derived from the meta-isomer will be comparatively less electron-rich.
Kinetic studies on the Suzuki coupling of 4-bromoanisole (an electron-rich aryl halide) have been performed, though direct comparative kinetic data for the ethynylanisole isomers as the organoboron partner is lacking[8]. The rate-determining step in the Suzuki reaction is often the oxidative addition of the aryl halide to the palladium(0) catalyst[7]. However, the transmetalation step can also be influential.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene[9][10]. To utilize ethynylanisoles in a Heck-type reaction, they would first need to be converted to a styrene derivative (e.g., by hydroarylation or another suitable method). Comparing the reactivity of the resulting 3-vinylanisole and 4-vinylanisole in a subsequent Heck reaction provides insights.
Expected Reactivity:
A study on the Heck reaction of 4-substituted styrenes with aryl halides demonstrated a clear Hammett relationship for the α-substitution pathway, indicating that the reaction is sensitive to the electronic properties of the styrene[2].
-
4-Vinylanisole: The electron-donating para-methoxy group makes the double bond more electron-rich and thus more nucleophilic. This would likely accelerate the migratory insertion step of the Heck catalytic cycle.
-
3-Vinylanisole: The less electron-rich double bond of the meta-isomer would be expected to be less reactive in the migratory insertion step.
Therefore, in a Heck reaction, 4-vinylanisole (derived from 4-ethynylanisole) is predicted to be more reactive than 3-vinylanisole (derived from this compound).
Experimental Protocols
The following protocols are provided as representative examples and may require optimization based on the specific substrates and desired outcomes.
General Sonogashira Coupling Protocol
This protocol is a general procedure that can be adapted for the coupling of both this compound and 4-ethynylanisole with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Ethynylanisole isomer (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the base and the ethynylanisole isomer.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Workflow for Sonogashira Coupling
Caption: The influence of electronic effects on predicted reactivity.
Conclusion and Recommendations
The electronic properties endowed by the position of the methoxy group are a critical determinant of the reactivity of this compound and 4-ethynylanisole in palladium-catalyzed coupling reactions.
-
For Sonogashira couplings , where the acidity of the terminal alkyne proton is a key factor, This compound is predicted to be the more reactive isomer due to the electron-withdrawing inductive effect of the meta-methoxy group.
-
For Heck reactions involving the corresponding vinylanisoles, where the nucleophilicity of the double bond is important, 4-vinylanisole (derived from 4-ethynylanisole) is expected to be more reactive due to the electron-donating resonance effect of the para-methoxy group.
For Suzuki couplings, the influence is more nuanced and depends on the rate-determining step of the specific catalytic system employed.
Recommendations for Researchers:
-
When planning a Sonogashira coupling where rapid reaction kinetics are desired, consider using this compound as the coupling partner. If milder reaction conditions are a priority, the more acidic nature of the 3-isomer's alkyne may be advantageous.
-
In multi-step syntheses where a Heck reaction is envisioned downstream from the introduction of the ethynylanisole moiety, utilizing 4-ethynylanisole may lead to higher efficiency in the Heck step.
-
Always perform small-scale optimization experiments to determine the ideal catalyst, solvent, base, and temperature for your specific substrates, as the general trends outlined in this guide may be influenced by other steric and electronic factors present in the coupling partners.
By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can design more efficient and robust synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
- Cobalt-Catalyzed Heck-Type Reaction of Alkyl Halides with Styrenes.
- Hammett plot for Suzuki-Miyaura cross-couplings using Pd DEN-functionalized microreactors. Organic & Biomolecular Chemistry.
- Heck reaction. Wikipedia.
- Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives.
- Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents. Arabian Journal of Chemistry.
- Suzuki reaction. Wikipedia.
- Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC - NIH.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
- kinetic studies of coupling reactions involving 3,5-Dimethoxy-4'-iodobenzophenone. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Subsituted arene synthesis by alkynyl
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
- The Sonogashira coupling reactions of aryl halides with phenylacetylene.
- Heck Reaction. Organic Chemistry Portal.
- (A) Kinetic plot of the Suzuki cross-coupling reaction, (B) Kinect plot of the Hiyama cross-coupling reaction...
- Heck Reaction—St
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ElectronicsAndBooks.
- Sonogashira Cross-Coupling and Homocoupling on a Silver Surface: Chlorobenzene and Phenylacetylene on Ag(100).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- PDF 1014.01 K.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Palladium-catalyzed cross-coupling reactions of aryl mesyl
- Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
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- 10. Heck Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Quantitative Reaction Monitoring: 3-Ethynylanisole Conversion by GC-MS
For researchers and professionals in drug development and organic synthesis, the precise monitoring of reaction kinetics is not merely procedural—it is fundamental to process optimization, yield maximization, and safety. The conversion of a reactant like 3-ethynylanisole, a common building block in medicinal chemistry, serves as a critical control point. This guide provides an in-depth, field-proven methodology for the quantitative analysis of its reaction conversion using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind our instrumental choices, present a self-validating experimental protocol, and objectively compare GC-MS with alternative analytical techniques, supported by robust data and authoritative references.
Foundational Strategy: Why GC-MS for this compound?
The selection of an analytical technique is the most critical decision in method development. For this compound and similar aryl alkynes, GC-MS is the superior choice due to the inherent physicochemical properties of the analyte.
-
Volatility and Thermal Stability : this compound has a boiling point of 204-210 °C, making it sufficiently volatile and thermally stable for gas chromatography.[1] This allows for its efficient vaporization in the GC inlet without degradation, a prerequisite for this technique.[2][3][4]
-
Specificity and Confidence : The "MS" in GC-MS is our primary tool for trustworthiness. While other detectors like Flame Ionization Detection (FID) can quantify compounds, they rely solely on retention time. Mass Spectrometry provides a mass spectrum—a unique molecular fingerprint—that confirms the identity of the analyte peak, eliminating ambiguity from potential co-eluting impurities.[5][6] This is crucial in complex reaction mixtures where byproducts may be present.
-
Sensitivity : GC-MS offers excellent sensitivity, capable of detecting analytes at very low levels (parts per trillion), ensuring that even minor variations in reaction conversion can be accurately monitored from the initial stages to completion.[7]
This strategic choice of GC-MS provides a robust foundation for building a reliable, quantitative method.
The Self-Validating Protocol: A Step-by-Step Methodology
A protocol's trustworthiness comes from its built-in checks and controls. This methodology incorporates an internal standard and follows established validation guidelines to ensure accuracy and reproducibility.[8][9]
Core Principle: The Internal Standard (IS) Method
For accurate quantification, the use of an internal standard is non-negotiable. It is a stable compound added in a constant, known concentration to every sample, calibrator, and blank. The IS compensates for variations in sample preparation, injection volume, and instrument response, thereby significantly improving precision.[10][11][12]
Choice of Internal Standard : For this analysis, a suitable IS would be an inert, high-boiling point hydrocarbon such as dodecane or cyclooctane .[13] It must not be present in the reaction mixture and should be chromatographically resolved from all other components.
Experimental Workflow
The entire process, from reaction sampling to the final calculation, follows a systematic workflow designed for accuracy and efficiency.
Caption: Workflow for quantitative GC-MS analysis of reaction conversion.
Detailed Protocol Steps
-
Preparation of Calibration Standards :
-
Prepare a stock solution of pure this compound in a suitable solvent (e.g., ethyl acetate).
-
Create a series of at least five calibration standards by serial dilution, covering the expected concentration range of the reaction.
-
To each calibration standard, add the internal standard (e.g., dodecane) at a fixed concentration.
-
-
Reaction Sampling :
-
At specified time points (t=0, 1h, 2h, etc.), carefully withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., cold water or a specific reagent to neutralize a catalyst) to stop the reaction.
-
-
Sample Preparation for Analysis :
-
Dilute the quenched sample with a suitable solvent (e.g., ethyl acetate) to bring the analyte concentration within the calibrated range.
-
Add the same fixed amount of internal standard solution as used in the calibration standards.
-
Vortex the sample and transfer it to a 2 mL GC vial.
-
-
GC-MS Instrumental Parameters :
-
These parameters should be optimized but serve as a robust starting point.
-
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and reproducibility. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) | A non-polar column providing good separation for aromatic compounds. |
| Inlet Temp | 250 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Vol. | 1 µL | Standard volume for reproducibility. |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert and provides good chromatographic efficiency. |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min) | Separates solvent, starting material, IS, and products effectively.[5] |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition | Scan Mode (initial runs), SIM Mode (quantitation) | Scan mode confirms peak identity; Selected Ion Monitoring (SIM) mode significantly increases sensitivity for trace-level quantification. |
Data Analysis and Conversion Calculation
-
Build the Calibration Curve :
-
For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot a graph of (Area_Analyte / Area_IS) on the y-axis versus Concentration_Analyte on the x-axis.
-
Perform a linear regression. A trustworthy method will yield a correlation coefficient (R²) ≥ 0.999.[8][9]
-
-
Quantify the Analyte in Reaction Samples :
-
For each reaction time point, calculate the ratio of the peak area of this compound to the peak area of the IS.
-
Using the equation from your calibration curve (y = mx + c), determine the concentration of this compound at that time point.
-
-
Calculate Percent Conversion :
-
The conversion is the percentage of the starting material that has been consumed.
-
The formula is: Conversion (%) = [ (C₀ - Cₜ) / C₀ ] x 100 Where:
-
C₀ = Concentration of this compound at time zero (t=0).
-
Cₜ = Concentration of this compound at time 't'.
-
-
Comparative Guide: GC-MS vs. Alternative Methodologies
While GC-MS is the preferred method, a comprehensive understanding requires comparing it to other viable techniques. The choice of analytical instrument should always be justified based on the specific needs of the analysis.[14]
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- 11. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. smithers.com [smithers.com]
A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for 3-Ethynylanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical ligation, "click chemistry" represents the pinnacle of efficiency, modularity, and reliability. For researchers working with aryl alkynes like 3-ethynylanisole—a key building block in medicinal chemistry and materials science—the choice between the two primary azide-alkyne cycloaddition pathways is a critical decision point. This guide provides an in-depth, objective comparison between the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering field-proven insights and experimental frameworks to guide your selection.
While direct, head-to-head kinetic studies for this compound are not extensively documented, this guide synthesizes data from structurally similar aromatic alkynes to provide a robust comparative analysis. The electron-donating nature of the methoxy group on this compound is expected to have a minor influence on reactivity compared to unsubstituted phenylacetylene, but the fundamental principles and relative performance metrics remain consistent.
At a Glance: CuAAC vs. SPAAC for this compound
The primary distinction between these two powerful methodologies lies in their activation mechanism. CuAAC leverages a copper(I) catalyst to dramatically accelerate the reaction between an azide and a terminal alkyne like this compound.[1] In contrast, SPAAC achieves rapid ligation by reacting an azide with a highly strained cyclooctyne, where the release of ring strain provides the thermodynamic driving force, obviating the need for a metal catalyst.[2] This fundamental difference dictates the operational landscape of each reaction.
Quantitative Performance Comparison
| Feature | Copper-Catalyzed (CuAAC) with this compound | Copper-Free (SPAAC) with an Azide |
| Catalyst | Copper(I) (Generated in situ from CuSO₄/Ascorbate)[3] | None (Driven by ring strain)[2] |
| Biocompatibility | Limited due to copper cytotoxicity. Can be improved with chelating ligands (e.g., THPTA, BTTAA).[4][5] | High. The preferred method for in vivo and live-cell applications.[2] |
| Reaction Rate | Generally faster. Second-order rate constants typically 1-100 M⁻¹s⁻¹ .[6] | Generally slower. Rate is dependent on the cyclooctyne used, typically 10⁻³ - 1 M⁻¹s⁻¹ .[6][7] |
| Alkyne Reactant | This compound (a simple, readily available terminal alkyne). | A strained cyclooctyne (e.g., DBCO, BCN).[8] |
| Reagent Accessibility | This compound is commercially available and inexpensive. | Strained cyclooctynes are complex, multi-step syntheses, making them significantly more expensive.[6] |
| Regioselectivity | Exclusive formation of the 1,4-disubstituted triazole isomer.[1] | Forms a mixture of regioisomers (1,4- and 1,5-), though often inconsequential in bioconjugation.[9] |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling). Minimized by excess reducing agent.[6] | Potential for reaction with thiols, depending on the cyclooctyne's structure and stability.[2] |
| Purification | Requires removal of copper catalyst, ligands, and reducing agent. | Generally cleaner, simplifying purification to removal of excess reagents.[3] |
Mechanism Deep Dive: Understanding the "Why"
The choice between CuAAC and SPAAC is not merely a practical one; it is rooted in fundamentally different reaction pathways. Understanding these mechanisms is key to troubleshooting and optimizing your experiments.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is not a true concerted cycloaddition. Instead, it proceeds through a stepwise mechanism involving copper-acetylide intermediates.[10] This catalytic cycle is what ensures its high rate and absolute regioselectivity for the 1,4-isomer.
The key steps involve the formation of a copper(I)-acetylide from this compound, which then coordinates with the azide partner. A subsequent cyclization and protonolysis yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[10]
Experimental Protocols: A Practical Framework
Reproducible results demand robust, well-defined protocols. The following methodologies provide a validated starting point for reacting this compound (or a derivative) with an azide partner.
Protocol 1: Copper-Catalyzed Reaction (CuAAC)
This protocol is designed for small-scale synthesis in an academic or industrial research lab setting. It uses the common in situ generation of Cu(I) from a Cu(II) source and a reducing agent.
Rationale: The use of a water-soluble ligand like THPTA is crucial. It not only accelerates the reaction but also protects sensitive substrates from oxidative damage by sequestering the copper ion. [11]Sodium ascorbate is the most common and effective reducing agent to maintain copper in its active Cu(I) state. [9] Materials and Reagents:
-
This compound
-
Azide-containing molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: e.g., a 1:1 mixture of water and t-butanol or DMF
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in the chosen organic solvent (e.g., t-butanol).
-
Prepare a 100 mM stock solution of your azide component in the same organic solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh immediately before use , as ascorbate readily oxidizes in solution.
-
-
Reaction Assembly:
-
In a suitable reaction vial, add the azide solution (e.g., 100 µL, 10 µmol, 1.0 eq).
-
Add the this compound solution (e.g., 110 µL, 11 µmol, 1.1 eq). Using a slight excess of the less valuable reagent can help drive the reaction to completion.
-
Add the aqueous portion of the solvent to achieve the desired final concentration (e.g., a 1:1 organic/aqueous ratio).
-
Premix the CuSO₄ and THPTA solutions. For every 1 part CuSO₄, add 5 parts THPTA. This 1:5 ratio is critical for ligand acceleration and protection. [11] * Add the CuSO₄/THPTA premix to the reaction vial to achieve a final copper concentration of 1-5 mol% relative to the limiting reagent.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.
-
Seal the vial and stir or shake the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction with ethyl acetate and water.
-
Wash the organic layer with a saturated aqueous solution of EDTA to chelate and remove the copper catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting triazole product via flash column chromatography on silica gel. [12]
-
Protocol 2: Copper-Free Reaction (SPAAC)
This protocol describes the reaction of an azide with a commercially available strained cyclooctyne, such as Dibenzocyclooctyne (DBCO).
Rationale: SPAAC's primary advantage is its simplicity and biocompatibility. [2]The reaction requires no additives beyond the two reactants and a suitable solvent. The choice of solvent can influence kinetics, but the reaction is generally tolerant of a wide range of common organic and aqueous systems.
Materials and Reagents:
-
Azide-functionalized this compound derivative (or azide partner for this compound)
-
DBCO-containing molecule (or other strained cyclooctyne like BCN)
-
Solvent: e.g., DMSO, DMF, or PBS for biological applications
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide component in the chosen solvent.
-
Prepare a 10 mM stock solution of the DBCO-alkyne component in the same solvent.
-
-
Reaction Assembly:
-
In a reaction vial, add the azide solution (e.g., 100 µL, 1 µmol, 1.0 eq).
-
Add the DBCO-alkyne solution (e.g., 120 µL, 1.2 µmol, 1.2 eq). A slight excess of the cyclooctyne is often used.
-
-
Incubation:
-
Seal the vial and allow the reaction to proceed at room temperature.
-
Reaction times are generally longer than CuAAC, ranging from 2 to 24 hours, depending on the specific cyclooctyne and azide used. [13]Monitor progress by LC-MS.
-
-
Work-up and Purification:
-
The work-up is significantly simpler as there is no catalyst to remove.
-
If using organic solvents, the product can often be isolated by direct concentration and purification by flash chromatography to remove excess starting material.
-
For bioconjugation in aqueous buffers, purification is typically achieved by size-exclusion chromatography (SEC) or dialysis to remove the small molecule cyclooctyne. [14]
-
Workflow Visualization
The following diagram illustrates the decision-making process and general workflows for selecting and executing a click reaction with this compound.
Conclusion and Recommendations
The choice between copper-catalyzed and copper-free click chemistry is dictated by the specific constraints and goals of your project.
Choose Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) when:
-
Biocompatibility is not a primary concern: Ideal for materials science, polymer chemistry, and in vitro small molecule synthesis.
-
Speed and cost are critical: CuAAC is generally faster and the reagents, particularly terminal alkynes like this compound, are significantly more affordable than strained cyclooctynes. [6][7]* Absolute regioselectivity is required: The exclusive formation of the 1,4-triazole isomer is a key advantage of the copper-catalyzed pathway. [10] Choose Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) when:
-
Biocompatibility is paramount: This is the undisputed choice for applications in live cells, in vivo imaging, or the modification of sensitive biological macromolecules where copper toxicity is prohibitive. [2]* Simplified reaction and purification are desired: The absence of a catalyst and associated ligands streamlines the experimental setup and subsequent work-up.
-
Cost is not a limiting factor: The high cost of strained cyclooctyne reagents is a significant consideration for large-scale synthesis.
For drug development professionals, the high biocompatibility and bioorthogonality of SPAAC make it the superior choice for applications such as creating antibody-drug conjugates or for the in vivo tracking of therapeutics. Conversely, for process chemists focused on the efficient, large-scale synthesis of a triazole-containing active pharmaceutical ingredient from a this compound precursor, the speed, high yield, and low cost of reagents make CuAAC the more logical and economically viable option.
References
-
Besanceney-Webler, C., et al. (2011). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Journal of the American Chemical Society. Available at: [Link]
-
Nwe, K., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. Available at: [Link]
-
Hao, G., et al. (2017). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. Available at: [Link]
-
Nwe, K., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. American Chemical Society. Available at: [Link]
-
Jasti, R., & Lopez, S. A. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science. Available at: [Link]
-
Jasti, R., & Lopez, S. A. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Royal Society of Chemistry. Available at: [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]
-
Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2015). The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... ResearchGate. Available at: [Link]
-
Liao, Y., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry. Available at: [Link]
-
Yoshikawa, R., et al. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2018). Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids. ResearchGate. Available at: [Link]
-
van der Veen, R. M., et al. (2020). Cationic Copper Iminophosphorane Complexes as CuAAC Catalysts: A Mechanistic Study. Inorganic Chemistry. Available at: [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
-
Wagner, J., et al. (2020). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Chemistry – A European Journal. Available at: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemical Society Reviews. Available at: [Link]
-
De Proft, F., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science. Available at: [Link]
-
Geerdink, D., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research. Available at: [Link]
-
El Kazzouli, S., et al. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry. Available at: [Link]
-
Chem Help ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Török, B., et al. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules. Available at: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Jasti, R., & Lopez, S. A. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). SPAAC reaction of cyclooctyne. ResearchGate. Available at: [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
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- 3. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 12. researchgate.net [researchgate.net]
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- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Ethynylanisole by HPLC
In the landscape of pharmaceutical research and fine chemical synthesis, the structural integrity and purity of intermediate compounds are paramount. 3-Ethynylanisole, a key building block in the synthesis of various organic molecules, is no exception. Its purity can significantly impact the yield, safety, and efficacy of the final product. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, grounded in established scientific principles and regulatory standards.
The Synthetic Landscape: Understanding Potential Impurities
To effectively assess the purity of this compound, one must first understand its synthetic origins and the likely impurities that may arise. A common synthetic route is the Sonogashira coupling of 3-iodoanisole with a protected acetylene, followed by deprotection.
Potential impurities can include:
-
Unreacted Starting Materials: 3-iodoanisole.
-
Catalyst Residues: Palladium or copper complexes.
-
Byproducts: Homocoupling products of the alkyne.
-
Solvent Residues: Residual solvents from the reaction and workup.
The choice of an analytical method must be able to resolve the parent compound from these structurally similar impurities.
HPLC for Purity Assessment: The Gold Standard
For non-volatile, polar to semi-polar organic molecules like this compound, Reverse-Phase HPLC (RP-HPLC) is often the method of choice due to its high resolution, sensitivity, and reproducibility.
The Rationale Behind Method Development
The goal of our HPLC method is to achieve baseline separation of this compound from its potential impurities. Here’s a breakdown of our experimental choices:
-
Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, which provides good retention for aromatic compounds like this compound. The separation is driven by the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile, the organic modifier, increases the elution strength of the mobile phase, allowing for the timely elution of more hydrophobic compounds. A gradient elution, as opposed to isocratic, is chosen to ensure good resolution of early-eluting polar impurities and the sharp elution of the more retained parent compound.
-
Detector: A UV-Vis detector set at 254 nm is used. Aromatic compounds like this compound exhibit strong absorbance at this wavelength due to their conjugated π-systems, ensuring high sensitivity.
Detailed Experimental Protocol: HPLC Purity Assay
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Visualizing the HPLC Workflow
Caption: HPLC Purity Assessment Workflow for this compound.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly well-suited for volatile and thermally stable compounds.
-
Advantages:
-
Excellent for identifying volatile impurities such as residual solvents.
-
The mass spectrometer provides structural information, aiding in impurity identification.
-
-
Disadvantages:
-
Not suitable for non-volatile or thermally labile impurities, such as catalyst residues.
-
Derivatization may be required for some compounds, adding complexity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly quantitative NMR (qNMR), offers a different perspective on purity.
-
Advantages:
-
Provides detailed structural information about the main compound and any impurities present.
-
qNMR can determine purity against a certified reference standard without the need for a specific reference standard of the impurity itself.
-
-
Disadvantages:
-
Lower sensitivity compared to HPLC and GC-MS, making it less suitable for detecting trace impurities.
-
Complex mixtures can lead to overlapping signals, complicating interpretation.
-
At-a-Glance Comparison
| Feature | HPLC | GC-MS | NMR |
| Principle | Partitioning between liquid mobile and solid stationary phases | Partitioning between gas mobile and liquid/solid stationary phases | Nuclear spin transitions in a magnetic field |
| Best For | Non-volatile, polar to semi-polar compounds | Volatile, thermally stable compounds | Structural elucidation and quantification against a standard |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Impurity ID | Requires reference standards | Good (via mass spectra) | Excellent (via chemical shifts and coupling) |
| Quantification | Relative (Area %) or external/internal standards | Relative (Area %) or external/internal standards | Absolute (qNMR with internal standard) |
Decision-Making Framework
Caption: Decision tree for selecting an analytical technique.
Method Validation: Ensuring Trustworthy Results
A developed analytical method is only reliable if it is validated. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the this compound peak from all other peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the sample.
-
Accuracy: The closeness of test results to the true value. This can be determined by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC stands out as the most practical and robust method, offering an excellent balance of resolution, sensitivity, and ease of use. However, for a comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, a multi-faceted approach is recommended. The use of an orthogonal technique like GC-MS to probe for volatile impurities, or NMR for structural confirmation and absolute quantification, provides a more complete picture of the sample's purity. The choice of analytical technique should always be guided by the specific requirements of the analysis and validated to ensure the integrity of the data.
References
Benchmarking 3-Ethynylanisole: A Comparative Analysis of Functionalized Alkynes in Key Cross-Coupling Reactions
An In-Depth Technical Guide
Abstract
Terminal alkynes are foundational building blocks in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their applications are particularly prominent in drug discovery and materials science, where precise molecular construction is paramount.[1][2][3] This guide provides a comparative benchmark of 3-ethynylanisole against other commonly utilized functionalized arylalkynes: phenylacetylene, 4-ethynylanisole, and 3-ethynyltoluene. We will dissect their performance in cornerstone synthetic methodologies—specifically Sonogashira and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions—linking their reactivity to inherent electronic and structural properties. This analysis is supported by experimental protocols and data to guide researchers in selecting the optimal alkyne for their specific synthetic challenges.
Introduction: The Strategic Value of Functionalized Alkynes
The terminal alkyne moiety is a powerful functional group due to the unique properties of the carbon-carbon triple bond: its linear geometry, the acidity of the terminal proton (pKa ≈ 25), and its rich reactivity.[2] These characteristics enable a vast array of transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and hydrometallation, making alkynes indispensable in the synthesis of complex molecules.[2][4]
The strategic placement of substituents on an arylacetylene framework allows for the fine-tuning of these properties. Electron-donating or electron-withdrawing groups modify the electron density of the alkyne, influencing reaction rates and, in some cases, regioselectivity.[5] This guide focuses on this compound, which features a meta-methoxy group—an electron-donating substituent. Its performance is compared against the unsubstituted phenylacetylene, the para-methoxy substituted 4-ethynylanisole, and 3-ethynyltoluene, which bears a weakly electron-donating methyl group.
Physicochemical Properties: A Baseline Comparison
A foundational comparison begins with the fundamental physical and chemical properties of these alkynes. These characteristics influence handling, reaction conditions (e.g., solvent choice, temperature), and purification procedures.
| Compound | Structure | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS No. |
| This compound | COc1cccc(c1)C#C | C₉H₈O | 132.16 | 204-210[6] | 1.040[6] | 768-70-7[6] |
| Phenylacetylene | c1ccccc1C#C | C₈H₆ | 102.13 | 142-144 | 0.930 | 533-74-2 |
| 4-Ethynylanisole | COc1ccc(cc1)C#C | C₉H₈O | 132.16 | 87-91 (11 mmHg)[7][8] | 1.019[7][9] | 768-60-5[9] |
| 3-Ethynyltoluene | Cc1cccc(c1)C#C | C₉H₈ | 116.16 | 170-175[10][11] | 0.900[10][11] | 766-82-5[10][12] |
Reactivity Analysis: The Impact of Aromatic Substitution
The substituent on the phenyl ring directly modulates the electronic environment of the ethynyl group, which is the primary determinant of its reactivity in the reactions benchmarked below.
-
Phenylacetylene: Serves as our baseline, with no electronic perturbation from substituents.
-
3-Ethynyltoluene: The methyl group at the meta position is a weak electron-donating group (EDG) primarily through induction. Its effect on the alkyne's reactivity is generally modest.
-
4-Ethynylanisole: The methoxy group at the para position is a strong EDG through resonance, significantly increasing the electron density of the entire π-system, including the alkyne. This makes the acetylenic proton slightly less acidic and the triple bond more nucleophilic.
-
This compound: The methoxy group at the meta position exerts a more nuanced influence. Its strong -I (inductive electron-withdrawing) effect dominates over its +R (resonance electron-donating) effect at this position. The resonance donation does not extend to the carbon atom attached to the alkyne. Therefore, the overall electronic effect is weakly deactivating compared to the unsubstituted ring, making the acetylenic proton more acidic than in 4-ethynylanisole. The methoxy group is known to be a versatile functional group in drug development, capable of modulating electronic properties and sometimes participating in key binding interactions.[13][14]
Performance Benchmark in Key Synthetic Reactions
We will now evaluate the performance of these alkynes in two of the most powerful and widely used synthetic transformations: the Sonogashira cross-coupling and the CuAAC click reaction.
Sonogashira Cross-Coupling
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, a cornerstone for the synthesis of substituted alkynes and conjugated enynes.[15] The reaction typically requires a copper(I) co-catalyst. The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) center.
Comparative Performance Insights:
-
Rate-Determining Step: The formation of the copper acetylide is a critical step. The acidity of the terminal proton influences the rate of this deprotonation.
-
This compound vs. 4-Ethynylanisole: Due to the meta-methoxy group's net electron-withdrawing effect, the terminal proton of this compound is more acidic than that of 4-ethynylanisole. This can lead to faster formation of the copper acetylide intermediate and potentially a faster overall reaction rate under certain conditions.
-
Phenylacetylene & 3-Ethynyltoluene: These alkynes exhibit intermediate reactivity. Phenylacetylene serves as a neutral benchmark, while 3-ethynyltoluene's weak electron-donating methyl group has a minor impact, generally resulting in reliable and predictable reactivity.[16]
-
Yields: In many well-optimized systems, all four alkynes can be expected to provide high yields (e.g., >90%).[16] However, in challenging couplings with sterically hindered or electronically deactivated halides, the subtle electronic differences may become more pronounced, with the more acidic alkynes like this compound potentially offering an advantage. Studies have shown that both electron-rich and electron-poor arylacetylenes can be coupled effectively, though reaction conditions may require optimization.[17][18]
Table 1: Predicted Relative Reactivity in Sonogashira Coupling
| Alkyne | Substituent Effect | Terminal C-H Acidity | Predicted Reactivity |
| This compound | Weakly Deactivating (Inductive) | Highest | Potentially Fastest |
| Phenylacetylene | Neutral | High | Baseline |
| 3-Ethynyltoluene | Weakly Activating (Inductive) | Moderate | Baseline |
| 4-Ethynylanisole | Strongly Activating (Resonance) | Lowest | Potentially Slowest |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click chemistry" transformation, renowned for its high efficiency, selectivity, mild reaction conditions, and broad functional group tolerance.[19][20] It involves the [3+2] cycloaddition of a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction has seen enormous application in bioconjugation, drug discovery, and materials science.[21][22]
Comparative Performance Insights:
The reaction mechanism is believed to involve the coordination of the copper(I) catalyst to the alkyne π-system, which lowers the pKa of the terminal proton and facilitates the formation of a copper acetylide. Unlike the Sonogashira coupling, the electronic demand on the alkyne is less straightforward.
-
Electronic Effects: While often considered electronically insensitive, studies have shown that reaction rates can be influenced by the alkyne's substituents. Electron-withdrawing groups on the alkyne can accelerate the reaction, whereas electron-donating groups may have a slight retarding effect.
-
Performance Ranking: Based on this trend, the expected order of reactivity would be: This compound > Phenylacetylene > 3-Ethynyltoluene > 4-Ethynylanisole . The differences in rates are often subtle, and for most practical applications, all four alkynes are highly effective, typically yielding near-quantitative conversion.[19] The true power of click chemistry lies in its reliability across a wide range of substrates rather than minor rate variations.[20]
Experimental Protocols
The following protocols are generalized procedures adaptable for the alkynes discussed. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: General Procedure for Sonogashira Cross-Coupling
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Base: Add a suitable solvent (e.g., 5 mL of THF or DMF) and a base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 3.0 mmol) via syringe.
-
Alkyne Addition: Add the terminal alkyne (e.g., this compound, 1.2 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for CuAAC "Click" Reaction
-
Setup: In a vial, dissolve the azide (1.0 mmol) and the terminal alkyne (e.g., this compound, 1.0 mmol) in a 1:1 mixture of t-BuOH and water (4 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst. Add sodium ascorbate (0.2 mmol, 20 mol%) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%) in water (1 mL). The solution should turn a pale yellow/green.
-
Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting triazole product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Safety and Handling
All alkynes discussed in this guide should be handled with appropriate care in a well-ventilated fume hood. Always consult the latest Safety Data Sheet (SDS) before use.
-
This compound: Combustible liquid.[23] Causes skin, eye, and respiratory irritation.[24]
-
Phenylacetylene: Flammable liquid and vapor. May cause drowsiness or dizziness. Harmful to aquatic life.[25]
-
4-Ethynylanisole: Combustible solid. Standard handling precautions apply.[9]
-
3-Ethynyltoluene: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin and eye irritation.[10][12]
Recommended Personal Protective Equipment (PPE): Safety glasses or goggles, nitrile gloves, and a lab coat are mandatory. Use a respirator if handling outside of a fume hood.[6]
Conclusion and Strategic Recommendations
This guide provides a comparative analysis of this compound against phenylacetylene, 4-ethynylanisole, and 3-ethynyltoluene, grounding their reactivity in fundamental principles of organic chemistry.
-
This compound emerges as a highly versatile reagent. Its nuanced electronic profile—a consequence of the meta-methoxy group—renders its terminal proton relatively acidic, which can be advantageous for accelerating reactions dependent on deprotonation, such as the Sonogashira coupling.
-
4-Ethynylanisole , with its strongly electron-donating group, is an excellent choice when enhanced nucleophilicity of the π-system is desired for other types of transformations, though it may be slightly slower in reactions where C-H activation is rate-limiting.
-
Phenylacetylene and 3-Ethynyltoluene remain reliable, workhorse reagents offering predictable, baseline reactivity suitable for a wide array of applications.
The choice of alkyne is a strategic decision. For standard, robust transformations like CuAAC, all candidates perform exceptionally well. However, for more sensitive or kinetically challenging Sonogashira couplings, the enhanced acidity of This compound may provide a critical performance edge, making it a valuable and sometimes superior choice for the discerning synthetic chemist.
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A Comparative Guide to the Kinetic Analysis of 3-Ethynylanisole Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Ethynylanisole and Its Reaction Kinetics
This compound, a substituted aromatic alkyne, is a versatile building block in modern organic synthesis.[1] Its utility stems from the dual reactivity of the terminal alkyne and the functionalized benzene ring, making it a key precursor in the synthesis of pharmaceuticals, functional materials, and complex molecular probes. Understanding the kinetics of its reactions—the rates, mechanisms, and influencing factors—is paramount for developing robust, scalable, and efficient synthetic processes.
This guide provides an in-depth comparison of methodologies for the kinetic analysis of two cornerstone reactions of this compound: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We will explore the causality behind experimental choices, present detailed protocols for state-of-the-art monitoring techniques, and provide a framework for comparing reaction performance with relevant alternatives.
Pillar 1: Foundational Reactions of this compound
The terminal alkyne is the primary site of reactivity for this compound, making it an ideal substrate for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Sonogashira Cross-Coupling: This reaction forms a C(sp)-C(sp²) bond by coupling the terminal alkyne of this compound with an aryl or vinyl halide.[2] It is a cornerstone of medicinal chemistry for synthesizing complex arylalkyne structures. The reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst facilitating the key transmetalation step.[3][4]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As the most prominent example of "click chemistry," the CuAAC reaction joins this compound with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5][6] This reaction is prized for its high yield, functional group tolerance, and mild, often aqueous, conditions, making it invaluable for bioconjugation and materials science.[7][8]
Pillar 2: Methodologies for Kinetic Analysis: A Comparative Overview
The accurate determination of reaction kinetics hinges on the ability to monitor the concentration of reactants, intermediates, and products over time. Modern approaches favor in-situ (in the reaction mixture) analysis, which provides a continuous, high-fidelity view of the reaction dynamics without disturbing the system.[9][10]
Comparison of Analytical Techniques
| Technique | Principle | Pros | Cons | Best For |
| In-situ FTIR Spectroscopy | Monitors changes in vibrational frequencies of functional groups. | Real-time, continuous data[11]; excellent for tracking specific bond formations/breakages (e.g., C≡C-H stretch); non-invasive. | Complex spectra can have overlapping peaks; requires a spectroscopic window in the reactor; quantitative analysis requires careful calibration. | Reactions with clear, unique infrared signatures for reactants or products. Ideal for tracking the disappearance of the alkyne C≡C-H stretch (~3300 cm⁻¹) in this compound. |
| In-situ NMR Spectroscopy | Tracks changes in the chemical environment of atomic nuclei (¹H, ¹³C, etc.). | Highly quantitative without extensive calibration[12][13]; can simultaneously monitor multiple species[14]; provides rich structural information for intermediate identification. | Lower sensitivity than FTIR; requires a specialized NMR-compatible reactor; longer acquisition times per data point compared to FTIR. | Complex reactions with multiple intermediates; mechanistic studies where distinguishing between isomers or similar structures is critical. |
| Offline GC-MS/HPLC | Chromatographic separation of a quenched sample aliquot followed by detection. | Gold standard for product identification and quantification[15]; high sensitivity for trace components. | Not real-time (introduces time delay and potential quenching errors)[16]; labor-intensive; cannot detect unstable intermediates. | Validating in-situ data[16]; final product purity and yield determination; reactions that are too slow for practical in-situ monitoring. |
Expert Insight: The choice between FTIR and NMR is dictated by the specific reaction. For the Sonogashira coupling of this compound, FTIR is highly effective due to the distinct disappearance of the alkyne C-H peak. For a CuAAC reaction where multiple triazole products or intermediates might be present, the superior resolving power and quantitative nature of NMR would be more advantageous for elucidating the mechanism.[12][14] In all cases, a robust kinetic study validates the in-situ concentration profiles with final-point offline analysis to build a trustworthy, self-validating system.[16]
Pillar 3: Comparative Kinetics in Action
Case Study 1: Sonogashira Coupling of this compound
The Sonogashira reaction couples this compound with an aryl halide. A key point of comparison is the traditional Pd/Cu co-catalyzed system versus modern copper-free alternatives, which are often preferred to avoid issues with copper toxicity and catalyst precipitation.[2][17]
Experimental Protocol: In-Situ FTIR Monitoring of Sonogashira Coupling
-
System Setup: Equip an automated lab reactor with an in-situ FTIR probe and temperature/stirring control.[18]
-
Background Spectrum: Charge the reactor with the solvent (e.g., anhydrous THF) and the amine base (e.g., triethylamine) and acquire a background IR spectrum at the reaction temperature (e.g., 50 °C).
-
Reagent Loading: Add this compound, the aryl halide (e.g., iodobenzene), and the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Reaction Initiation & Monitoring: Initiate the reaction by adding the copper(I) co-catalyst (e.g., CuI). Begin continuous spectral acquisition (e.g., one spectrum every minute).[10]
-
Data Analysis: Monitor the decrease in the absorbance of the C≡C-H peak (~3300 cm⁻¹) of this compound and the increase in a characteristic product peak. Convert absorbance values to concentration using a pre-established calibration curve.
-
Validation: Upon reaction completion (indicated by a stable IR spectrum), take a final sample for GC-MS analysis to confirm the final yield and product identity.
Comparative Performance Data (Illustrative)
| Reaction System | Aryl Halide | Rate Constant (k, M⁻¹s⁻¹) | Time to 95% Conversion (min) | Final Yield (GC-MS) |
| Pd/Cu Co-catalyzed | 4-Iodoanisole | 1.2 x 10⁻² | 60 | 96% |
| Pd/Cu Co-catalyzed | 4-Bromoanisole | 3.5 x 10⁻³ | 210 | 91% |
| Copper-Free | 4-Iodoanisole | 8.9 x 10⁻³ | 85 | 98% |
| Copper-Free | 4-Bromoanisole | 1.1 x 10⁻³ | 650 | 85% |
Analysis: The kinetic data clearly shows that aryl iodides are significantly more reactive than aryl bromides, a direct consequence of the C-I bond being weaker than the C-Br bond.[2] The copper-free system, while slightly slower, can offer higher purity and is more environmentally benign, representing a trade-off between reaction rate and process sustainability.
Case Study 2: CuAAC "Click" Reaction of this compound
Here, we compare the kinetics of a standard CuAAC reaction with a benzyl azide versus a more sterically hindered azide, which can significantly impact the reaction rate.
Experimental Protocol: In-Situ NMR Monitoring of CuAAC
-
Sample Preparation: In an NMR tube, dissolve this compound (1.0 eq), the azide substrate (1.0 eq), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆).
-
Initiation: Add the copper(I) source (e.g., CuI or a pre-catalyst of CuSO₄ and sodium ascorbate).
-
Kinetic Monitoring: Place the tube in the NMR spectrometer pre-heated to the desired temperature. Acquire ¹H NMR spectra at regular intervals. The use of automated acquisition is highly recommended.[14]
-
Data Analysis: Integrate the signals corresponding to a unique proton on this compound, the azide, and the newly formed triazole product.[12] Normalize these integrals against the internal standard to determine the concentration of each species over time.
-
Modeling: Plot concentration versus time and fit the data to an appropriate rate law to extract the kinetic parameters.
Comparative Performance Data (Illustrative)
| Azide Substrate | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Time to 95% Conversion (min) |
| Benzyl Azide | 2.5 x 10⁻¹ | 55 | 15 |
| 1-Adamantyl Azide | 4.1 x 10⁻³ | 72 | 900 |
Analysis: The dramatic decrease in the rate constant for the sterically bulky 1-adamantyl azide highlights the sensitivity of the CuAAC reaction to steric hindrance around the reacting partners. The higher activation energy (Eₐ) quantitatively confirms that more energy is required to achieve the transition state for the bulkier substrate, a critical insight for designing complex molecular architectures.
Conclusion
A rigorous kinetic analysis is indispensable for the optimization and mechanistic understanding of reactions involving this compound. This guide demonstrates that a combination of in-situ monitoring techniques like FTIR and NMR, validated by offline methods, provides a powerful and trustworthy framework for this analysis.[11][12] By systematically comparing reaction alternatives—such as copper-free versus co-catalyzed Sonogashira couplings or sterically diverse substrates in CuAAC—researchers can make data-driven decisions to enhance reaction efficiency, control product outcomes, and accelerate the development of novel chemical entities.
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A Senior Application Scientist's Guide to the Synthesis of 3-Ethynylanisole: A Cross-Validation of Methodologies
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 3-Ethynylanisole, a versatile intermediate in the synthesis of pharmaceuticals and advanced materials, is one such molecule. Its synthesis, while achievable through various routes, presents a landscape of differing yields, operational complexities, and substrate sensitivities. This guide provides an in-depth, comparative analysis of the three most prominent methods for synthesizing this compound: the Sonogashira coupling, the Corey-Fuchs reaction, and the Seyferth-Gilbert homologation. We will delve into the mechanistic underpinnings of each, provide validated experimental protocols, and offer a critical evaluation to guide your synthetic strategy.
Introduction to this compound and its Synthetic Importance
This compound, with its terminal alkyne and methoxy-substituted aromatic ring, is a valuable precursor in a multitude of chemical transformations. The terminal alkyne serves as a handle for "click" chemistry, further cross-coupling reactions, and the introduction of diverse functional groups, making it a sought-after component in the design of novel bioactive molecules and functional materials. The methoxy group, a common feature in many natural products and pharmaceuticals, influences the electronic properties of the aromatic ring and can be a site for further modification. Given its utility, the selection of an optimal synthetic route is a critical decision in any research and development campaign.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached from two perspectives: the formation of the carbon-carbon triple bond on a pre-existing anisole framework, or the construction of the aromatic ring with the ethynyl group already in place. This guide will focus on the former, which is the more common and versatile approach. The following table provides a high-level comparison of the three methodologies discussed herein.
| Methodology | Starting Material | Key Reagents | Typical Yield Range | Key Advantages | Primary Limitations |
| Sonogashira Coupling | 3-Iodoanisole or 3-Bromoanisole | Pd catalyst, Cu(I) co-catalyst, Base | 85-98% | High yields, mild conditions, functional group tolerance.[1][2] | Requires a pre-functionalized aryl halide; potential for homocoupling.[3] |
| Corey-Fuchs Reaction | 3-Methoxybenzaldehyde | CBr₄, PPh₃, n-BuLi | 70-95% (for the two steps)[4][5] | Readily available starting material; reliable for aldehyde to alkyne conversion.[6] | Stoichiometric use of phosphine; handling of pyrophoric n-BuLi.[7] |
| Seyferth-Gilbert Homologation | 3-Methoxybenzaldehyde | Dimethyl (diazomethyl)phosphonate (or Ohira-Bestmann reagent), Base | 60-90%[8] | Milder conditions than Corey-Fuchs (with Ohira-Bestmann modification); good for base-sensitive substrates.[9] | Reagent can be thermally sensitive; potential for side reactions.[8] |
Method 1: The Sonogashira Coupling
The Sonogashira coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[10] This reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt in the presence of an amine base.[3]
Mechanistic Rationale and Experimental Choices
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The choice of palladium catalyst and its ligands is crucial. The phosphine ligands stabilize the palladium center and influence its reactivity.[11] The palladium(0) species, often generated in situ from a palladium(II) precursor, undergoes oxidative addition with the aryl halide (3-iodoanisole).[3]
-
Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[3] This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) complex.
-
Base (e.g., Triethylamine, Diisopropylamine): The base serves two primary roles: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the hydrogen halide byproduct generated during the reaction.[1] The choice of amine can also affect the solubility of the catalyst and reagents.
-
Alkyne Source (e.g., Trimethylsilylacetylene): While ethyne gas can be used, it is often more convenient and safer to use a protected form like trimethylsilylacetylene (TMSA). The TMS group can be easily removed under mild basic conditions after the coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of this compound from 3-iodoanisole and trimethylsilylacetylene, followed by desilylation.
Step 1: Sonogashira Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-iodoanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) in a 1:1 ratio (e.g., 5 mL of each per 1.0 mmol of 3-iodoanisole).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add trimethylsilylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Desilylation
-
Dissolve the crude trimethylsilyl-protected product in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Method 2: The Corey-Fuchs Reaction
The Corey-Fuchs reaction is a reliable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[6] The reaction begins with the conversion of the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the alkyne.[12]
Mechanistic Rationale and Experimental Choices
The mechanism involves the in-situ generation of a phosphorus ylide, which then reacts with the aldehyde.
-
Phosphorus Ylide Formation (CBr₄ and PPh₃): Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to generate the dibromomethylenetriphenylphosphorane ylide.[7] Two equivalents of PPh₃ are typically used, with one acting as a halogen scavenger.
-
Wittig-like Reaction: The ylide reacts with the aldehyde (3-methoxybenzaldehyde) in a Wittig-like fashion to produce the 1,1-dibromoalkene.[6]
-
Alkyne Formation (n-BuLi): Treatment of the dibromoalkene with two equivalents of a strong base, such as n-butyllithium (n-BuLi), at low temperature first induces elimination of HBr to form a bromoalkyne. A second equivalent of n-BuLi then performs a lithium-halogen exchange to generate a lithium acetylide, which is quenched with water to give the terminal alkyne.[12] The use of a strong, non-nucleophilic base is critical to favor the elimination and metal-halogen exchange pathways over competing side reactions. Low temperatures are necessary to control the reactivity of the organolithium reagent.
Detailed Experimental Protocol: Corey-Fuchs Reaction
This protocol describes the synthesis of this compound from 3-methoxybenzaldehyde.
Step 1: Synthesis of 1-(2,2-Dibromovinyl)-3-methoxybenzene
-
To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 3-methoxybenzaldehyde (1.0 eq) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 1,1-dibromoalkene. A typical yield for this step is around 80-90%.[13]
Step 2: Synthesis of this compound
-
Dissolve the 1-(2,2-dibromovinyl)-3-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.1 eq, typically a 1.6 M solution in hexanes) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound. A typical yield for this step is in the range of 85-95%.
Method 3: The Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation offers an alternative route for the one-carbon homologation of aldehydes to terminal alkynes.[8] This method utilizes a diazophosphonate reagent, with the Ohira-Bestmann modification being a particularly mild and versatile option.[9]
Mechanistic Rationale and Experimental Choices
The reaction proceeds via the formation of a diazoalkene intermediate, which then rearranges to the alkyne.
-
Reagent (Ohira-Bestmann Reagent): The Ohira-Bestmann reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, is often preferred over the original Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) as it can be used with milder bases.[9]
-
Base (e.g., Potassium Carbonate): In the Ohira-Bestmann modification, a mild base like potassium carbonate in methanol is sufficient to generate the active diazophosphonate anion in situ.[9] This makes the reaction tolerant of a wider range of functional groups compared to the strong bases required in the Corey-Fuchs reaction.
-
Reaction with Aldehyde: The diazophosphonate anion adds to the aldehyde (3-methoxybenzaldehyde), and subsequent elimination and rearrangement lead to the formation of the terminal alkyne with the extrusion of nitrogen gas.[14]
Detailed Experimental Protocol: Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)
This protocol describes the synthesis of this compound from 3-methoxybenzaldehyde using the Ohira-Bestmann reagent.
-
To a solution of 3-methoxybenzaldehyde (1.0 eq) and the Ohira-Bestmann reagent (1.2 eq) in anhydrous methanol under an inert atmosphere, add potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, add water to the reaction mixture and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound. A typical yield for this reaction is in the range of 70-90%.[4]
Purification and Characterization of this compound
Independent of the synthetic route chosen, the final product will require purification and characterization to ensure its identity and purity.
Purification by Flash Column Chromatography
Flash column chromatography is the most common method for purifying this compound.[15]
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal eluent composition should be determined by TLC analysis of the crude product. A good starting point is 5% ethyl acetate in hexanes, gradually increasing the polarity if necessary.[16]
Spectroscopic Characterization
The structure of the purified this compound should be confirmed by spectroscopic methods.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃) | δ ~7.2-6.8 (m, 4H, Ar-H), δ ~3.8 (s, 3H, -OCH₃), δ ~3.0 (s, 1H, -C≡CH) |
| ¹³C NMR (CDCl₃) | δ ~159 (Ar-C-O), δ ~129, 124, 116, 115 (Ar-C), δ ~123 (Ar-C-C≡), δ ~83 (-C≡CH), δ ~77 (-C≡CH), δ ~55 (-OCH₃) |
| IR (neat) | ν ~3300 cm⁻¹ (C≡C-H stretch), ν ~2100 cm⁻¹ (C≡C stretch), ν ~1600, 1480 cm⁻¹ (C=C aromatic stretch), ν ~1250 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (EI) | m/z 132 (M⁺) |
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved via Sonogashira coupling, the Corey-Fuchs reaction, or the Seyferth-Gilbert homologation. The choice of method will ultimately depend on the specific requirements of your project, including the availability of starting materials, desired scale, and tolerance for certain reagents and reaction conditions.
-
For the highest yields and mildest conditions, the Sonogashira coupling is often the preferred method, provided a suitable aryl halide precursor is available.
-
When starting from the readily available 3-methoxybenzaldehyde, the Corey-Fuchs reaction is a robust and reliable option, though it requires the handling of pyrophoric n-butyllithium.
-
For substrates that are sensitive to strong bases, the Seyferth-Gilbert homologation (Ohira-Bestmann modification) offers a milder alternative to the Corey-Fuchs reaction.
By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to efficiently and effectively produce this compound for their research and development needs.
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Gilbert, J. C.; Weerasooriya, U. J. Org. Chem.1982 , 47 (10), 1837–1845. [Link]
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Corey, E. J.; Fuchs, P. L. Tetrahedron Lett.1972 , 13 (36), 3769–3772. [Link]
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Marshall, J. A.; Wallace, E. M.; Coan, P. S. J. Org. Chem.1995 , 60 (3), 796–797. [Link]
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Corey, E. J.; Fuchs, P. L. Tetrahedron Letters1972 , 13, 3769-3772. [Link]
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Ohira, S. Synth. Commun.1989 , 19 (3-4), 561-564. [Link]
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Sonogashira, K.; Tohda, Y.; Hagihara, N. Tetrahedron Lett.1975 , 16 (50), 4467–4470. [Link]
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Chinchilla, R.; Nájera, C. Chem. Rev.2007 , 107 (3), 874–922. [Link]
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ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
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ResearchGate. Influence of base on the Sonogashira coupling reactiona. [Link]
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NROChemistry. Corey-Fuchs Homologation. [Link]
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ORGANIC CHEMISTRY SELECT - WordPress.com. Seyferth-Gilbert Alkyne Synthesis. [Link]
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Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. [Link]
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Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]
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Safety Operating Guide
Proper Disposal of 3-Ethynylanisole: A Guide for Laboratory Professionals
In the landscape of modern chemical synthesis, the responsible management of laboratory waste is not merely a regulatory requirement but a cornerstone of a robust safety culture. This guide provides essential, step-by-step procedures for the safe and proper disposal of 3-ethynylanisole, a versatile reagent in organic chemistry. By understanding its inherent reactivity and adhering to the protocols outlined herein, researchers, scientists, and drug development professionals can mitigate risks and ensure environmental compliance. Our commitment is to empower you with the knowledge to handle chemical byproducts with the utmost confidence and care, extending safety beyond the point of use.
Core Chemical Profile and Hazard Identification
Before proceeding with disposal, a thorough understanding of this compound's properties is paramount. This dictates the necessary handling precautions and disposal pathway.
Key Chemical Data:
| Property | Value |
| Synonyms | 1-Ethynyl-3-methoxybenzene |
| CAS Number | 768-70-7[1] |
| Molecular Formula | C₉H₈O[1] |
| Molecular Weight | 132.16 g/mol [1] |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 204-210 °C[1] |
| Flash Point | 76.67 °C (170.0 °F) - closed cup[1] |
| Density | 1.04 g/mL at 25 °C[1] |
Hazard Analysis:
This compound is classified as a combustible liquid[2][3]. While it poses no immediate health hazard beyond that of a typical combustible organic compound, its structure presents specific risks that must be addressed during disposal[2].
-
Terminal Alkyne Reactivity: The most significant hazard associated with this compound is the presence of a terminal alkyne. Terminal alkynes can form explosive heavy metal acetylides when in contact with metals such as copper, silver, mercury, and brass. This reaction is a critical consideration for waste segregation.
-
Combustibility: With a flash point of 76.67 °C, this compound is a combustible liquid and should be kept away from heat, sparks, and open flames[1][4].
-
Irritation: Although detailed toxicological data is limited, similar compounds can cause skin and eye irritation[5]. Standard laboratory personal protective equipment should be employed to prevent contact.
Pre-Disposal Quenching of the Terminal Alkyne
To mitigate the risk of forming explosive acetylides in the waste stream, a quenching step is highly recommended, particularly for larger quantities or when the history of the waste container is unknown. This procedure converts the reactive terminal alkyne to a less hazardous species.
Principle of Quenching:
The acidity of the terminal alkyne proton (pKa ~25) allows for its deprotonation by a strong base[6]. The resulting acetylide can then be reacted with a proton source to regenerate a less reactive alkyne or, for disposal purposes, simply neutralized in a controlled manner. A simpler and safer approach for disposal is to use a weak acid to protonate any inadvertently formed acetylides and to ensure the final solution is not basic.
Quenching Protocol:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Dilution: Dilute the this compound waste with an equal volume of a compatible, inert solvent such as toluene or tetrahydrofuran (THF). This helps to control the reaction rate and dissipate heat.
-
Slow Addition: Slowly and with stirring, add a weak acid solution, such as 1 M hydrochloric acid, to the diluted waste. Monitor for any signs of reaction, such as gas evolution or an increase in temperature.
-
Neutralization: Continue adding the acid until the solution is neutral or slightly acidic. Test the pH with litmus paper or a pH meter.
-
Final Check: Allow the mixture to stir for an additional 30 minutes to ensure the reaction is complete.
Step-by-Step Disposal Procedure
Once any reactive components have been quenched, the waste can be prepared for collection by your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE) Required:
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (nitrile is a suitable option).
-
Flame-retardant lab coat.
Disposal Workflow:
Caption: Procedural workflow for the safe disposal of this compound.
Detailed Steps:
-
Container Selection and Labeling:
-
Select a clean, dry, and chemically compatible hazardous waste container. Glass or high-density polyethylene (HDPE) is typically appropriate.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Also, indicate the hazards, such as "Combustible" and "Irritant."
-
-
Waste Transfer:
-
Carefully transfer the quenched this compound waste into the labeled container. Use a funnel to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Segregation:
-
It is critical to segregate this waste stream from others. Do not mix with waste containing heavy metal salts, strong oxidizing agents, or strong bases.
-
-
Storage:
-
Securely cap the waste container.
-
Store the container in a designated satellite accumulation area for hazardous waste, which should be a well-ventilated, cool, and dry location away from ignition sources.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash[7].
-
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps.
Spill Response:
-
Evacuate and Alert: If the spill is large, evacuate the area and alert your supervisor and EHS.
-
Control Ignition Sources: Remove all sources of heat, sparks, and flames from the area[4].
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Use non-sparking tools for cleanup[8].
-
Collection: Carefully scoop the absorbent material into a sealable container and label it as hazardous waste for disposal.
-
Decontamination: Clean the spill area with soap and water.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes[5].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment for all.
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A Researcher's Guide to the Safe Handling of 3-Ethynylanisole
An Essential Guide for Laboratory Professionals on Personal Protective Equipment (PPE), Handling Protocols, and Disposal of 3-Ethynylanisole.
As a cornerstone in pharmaceutical development and click chemistry, this compound (CAS 768-70-7) is a versatile reagent.[1] However, its utility is matched by its potential hazards, necessitating a robust understanding and implementation of safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on personal protective equipment (PPE), operational best practices, and compliant disposal methods. Adherence to these guidelines is paramount for ensuring personnel safety and environmental stewardship.
Hazard Identification and Risk Assessment: Understanding this compound
Before any handling of this compound, a thorough risk assessment is mandatory. This begins with a clear understanding of its chemical and physical properties, as well as its inherent hazards.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₈O | [2][3][4] |
| Molecular Weight | 132.16 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 204-210 °C | [2] |
| Density | 1.04 g/mL at 25 °C | |
| Flash Point | 76.67 °C (170.0 °F) - closed cup | [2] |
Hazard Profile:
This compound is classified as a combustible liquid and presents several health hazards.[2][3][4]
-
Combustible Liquid (H227): As a combustible liquid, it can ignite when exposed to heat or flame.[2][3][4][5]
-
Skin Irritation (H315): Causes skin irritation upon contact.[4][6][7][8]
-
Serious Eye Irritation (H319): Can cause serious damage to the eyes.[4][6][7][8]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[5][7][8]
-
Harmful if Swallowed (H302): Ingestion can be harmful.[5][6][7][8]
Some sources also suggest that similar compounds may be suspected of causing genetic defects and cancer, warranting a cautious approach.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this chemical.
Hand Protection
-
Glove Type: Chemical-resistant gloves, such as nitrile, are essential.[1] Always inspect gloves for any signs of degradation or perforation before use.
-
Glove Removal: Employ the proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[9]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][6]
Eye and Face Protection
-
Primary Protection: Safety glasses with side-shields conforming to EN166 or ANSI Z.87.1 standards are the minimum requirement.[2][10]
-
Enhanced Protection: For tasks with a higher risk of splashing or aerosol generation, chemical safety goggles are necessary.[1]
-
Maximum Protection: A face shield worn over safety glasses or goggles is required when there is a significant risk of explosion, a large splash hazard, or a highly exothermic reaction.[1][10]
Body Protection
-
Lab Coat: A flame-retardant lab coat or a lab coat made of non-synthetic material (e.g., cotton) should be worn and kept fully buttoned.[10]
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[1][10]
-
Apron: For handling larger quantities or when there is a significant splash risk, a chemically resistant apron over the lab coat is recommended.[11]
Respiratory Protection
-
Engineering Controls: The primary method for controlling exposure to vapors is through engineering controls, such as a certified chemical fume hood.[1][10]
-
Respirator Use: A multi-purpose combination respirator cartridge is recommended when engineering controls are not sufficient to maintain exposure below acceptable limits or during emergency situations. The use of a respirator requires a formal respiratory protection program, including fit testing and training.[10]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.
Pre-Operational Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[1]
-
Review Safety Data Sheet (SDS): Always have the SDS readily available for quick reference.
Step-by-Step Handling Protocol
-
Don Appropriate PPE: Follow the guidelines in Section 2 to select and wear the correct personal protective equipment.
-
Work Within a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood to prevent the inhalation of vapors.[1]
-
Avoid Ignition Sources: Keep the work area free of open flames, hot surfaces, and other potential sources of ignition.[6] Use non-sparking tools where necessary.[9]
-
Grounding and Bonding: For transfers of larger quantities, use appropriate grounding and bonding techniques to prevent static discharge.[9]
-
Controlled Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Secure Container: Keep the container tightly closed when not in use to prevent the escape of vapors.[2][6]
-
Immediate Cleanup: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety and environmental compliance.
Waste Segregation
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1] The container should be compatible with organic solvents.
-
Solid Waste: All contaminated solid waste, including gloves, absorbent pads, and weighing paper, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
Empty Containers: Triple rinse empty containers with a suitable solvent, collecting the rinsate as hazardous waste.[12] Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines.[12]
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and list all chemical constituents, including "this compound."[1]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
